molecular formula C13H16O4 B077563 2,2-Dimethyl-4-(4-methoxyphenyl)-4-oxobutyric acid CAS No. 15118-48-6

2,2-Dimethyl-4-(4-methoxyphenyl)-4-oxobutyric acid

Cat. No.: B077563
CAS No.: 15118-48-6
M. Wt: 236.26 g/mol
InChI Key: MWWLDHHCRLWJJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2-Dimethyl-4-(4-methoxyphenyl)-4-oxobutyric acid is a high-value β-ketoester derivative that serves as a critical synthetic intermediate in organic and medicinal chemistry research. Its structure, featuring a 4-methoxyphenyl ketone moiety and a sterically hindered carboxylic acid, makes it a versatile building block for the construction of more complex molecules. Researchers primarily utilize this compound in the synthesis of novel heterocyclic compounds, particularly as a precursor for pyrazoles, isoxazoles, and other pharmacologically relevant scaffolds. The electron-donating methoxy group influences the electronic properties of the aromatic ring, which can be leveraged to fine-tune the properties of the final target molecules. Its specific research value lies in the development of potential kinase inhibitors, anti-inflammatory agents, and other therapeutic candidates, where the dimethyl-substituted carbon chain provides conformational constraint that can enhance binding affinity and metabolic stability. This compound is offered for research purposes to support drug discovery programs and methodological studies in synthetic chemistry. It is supplied with comprehensive analytical data (including NMR and HPLC) to ensure batch-to-batch consistency and support the integrity of your research findings.

Properties

IUPAC Name

4-(4-methoxyphenyl)-2,2-dimethyl-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O4/c1-13(2,12(15)16)8-11(14)9-4-6-10(17-3)7-5-9/h4-7H,8H2,1-3H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWWLDHHCRLWJJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CC(=O)C1=CC=C(C=C1)OC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80497419
Record name 4-(4-Methoxyphenyl)-2,2-dimethyl-4-oxobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80497419
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15118-48-6
Record name 4-(4-Methoxyphenyl)-2,2-dimethyl-4-oxobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80497419
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 2,2-Dimethyl-4-(4-methoxyphenyl)-4-oxobutyric Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,2-Dimethyl-4-(4-methoxyphenyl)-4-oxobutyric acid, a specialized organic compound. While detailed experimental data for this specific molecule is limited in publicly accessible literature, this document consolidates available information and provides logical, evidence-based guidance for its synthesis and potential areas of biological investigation. The information is tailored for professionals in chemical synthesis and drug discovery.

Compound Identification and Physicochemical Properties

This compound is a keto-carboxylic acid featuring a methoxy-substituted phenyl group. Its structure suggests potential as a versatile building block in medicinal chemistry.

PropertyValueSource
CAS Number 15118-48-6[1][2][3]
Molecular Formula C₁₃H₁₆O₄[2]
Molecular Weight 236.26 g/mol
Canonical SMILES COC1=CC=C(C=C1)C(=O)CC(C)(C)C(=O)O
Purity (Typical) >95%

Synthesis of this compound

The synthesis of this compound can be logically achieved via a Friedel-Crafts acylation reaction. This well-established method involves the reaction of an electron-rich aromatic compound (anisole) with an acid anhydride (2,2-dimethylsuccinic anhydride) in the presence of a Lewis acid catalyst.[4]

This protocol is based on general procedures for the Friedel-Crafts acylation of arenes with anhydrides and may require optimization.[5]

Materials:

  • Anisole (methoxybenzene)

  • 2,2-Dimethylsuccinic anhydride

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Dichloromethane (DCM), anhydrous

  • Concentrated Hydrochloric Acid (HCl)

  • Ice

  • Water

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Equipment:

  • Three-necked round-bottom flask

  • Reflux condenser with a drying tube (e.g., CaCl₂)

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a dry three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend anhydrous aluminum chloride in anhydrous dichloromethane.

  • Addition of Reactants: Cool the suspension to 0°C using an ice bath. In a separate flask, dissolve 2,2-dimethylsuccinic anhydride in anhydrous dichloromethane and add this solution to the dropping funnel.

  • Acylation: Add the 2,2-dimethylsuccinic anhydride solution dropwise to the stirred AlCl₃ suspension. Following this, add anisole dropwise to the reaction mixture, maintaining the temperature at 0°C.

  • Reaction Progression: After the addition is complete, allow the mixture to warm to room temperature and stir for several hours. Monitor the reaction's progress using Thin-Layer Chromatography (TLC).

  • Workup and Quenching: Once the reaction is complete, carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer two more times with dichloromethane.

  • Washing and Drying: Combine the organic layers and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).

G Proposed Synthesis Workflow cluster_reactants Starting Materials cluster_process Reaction & Workup Anisole Anisole Reaction Friedel-Crafts Acylation in Dichloromethane (0°C to RT) Anisole->Reaction Anhydride 2,2-Dimethylsuccinic Anhydride Anhydride->Reaction Catalyst Anhydrous AlCl₃ Catalyst->Reaction Quench Quench with HCl/Ice Reaction->Quench Extraction Extraction with DCM Quench->Extraction Purification Purification (Recrystallization) Extraction->Purification Product 2,2-Dimethyl-4-(4-methoxyphenyl) -4-oxobutyric Acid Purification->Product G Hypothetical Signaling Pathway Compound 2,2-Dimethyl-4-(4-methoxyphenyl) -4-oxobutyric Acid VEGFR2 VEGFR2 Compound->VEGFR2 Inhibition? PPARg PPARγ Compound->PPARg Activation? AKT AKT VEGFR2->AKT PPARg->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation Apoptosis Apoptosis AKT->Apoptosis

References

An In-depth Technical Guide to the Physicochemical Properties of 2,2-Dimethyl-4-(4-methoxyphenyl)-4-oxobutyric Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of 2,2-Dimethyl-4-(4-methoxyphenyl)-4-oxobutyric acid (CAS No. 15118-48-6), a substituted ketoacid with potential applications in medicinal chemistry and drug discovery. Due to the limited availability of experimental data for this specific compound, this guide presents a combination of predicted physicochemical parameters and established experimental protocols for their determination. Furthermore, a plausible biological context is explored through the signaling pathway of the Sphingosine-1-Phosphate Receptor 1 (S1P₁), a target for structurally related compounds. This document aims to serve as a foundational resource for researchers interested in the synthesis, characterization, and potential biological evaluation of this and similar molecules.

Physicochemical Properties

PropertyPredicted ValueData Source
Molecular Formula C₁₃H₁₆O₄[General Chemical Databases]
Molecular Weight 236.26 g/mol [General Chemical Databases]
Melting Point Not Available-
Boiling Point Not Available-
pKa (acidic) ~4-5[Estimated from similar carboxylic acids]
logP (Octanol/Water) 2.3 - 2.8[Computational Prediction]
Aqueous Solubility Low[Inferred from logP and structure]

Note: The predicted values should be confirmed by experimental determination.

Synthesis and Characterization Workflow

The synthesis of this compound can be approached through established organic chemistry reactions. A logical workflow for its synthesis and subsequent physicochemical characterization is presented below.

G cluster_synthesis Synthesis cluster_characterization Physicochemical Characterization start Starting Materials: Anisole & Dimethylsuccinic Anhydride reaction Friedel-Crafts Acylation (e.g., with AlCl₃ catalyst) start->reaction workup Aqueous Workup & Purification reaction->workup product 2,2-Dimethyl-4-(4-methoxyphenyl) -4-oxobutyric Acid workup->product mp Melting Point Determination product->mp Characterize pka pKa Determination (Titration) product->pka sol Solubility Assays product->sol logp logP Determination (e.g., HPLC) product->logp

A logical workflow for the synthesis and characterization of the target compound.

Experimental Protocols

This section provides detailed methodologies for the experimental determination of the key physicochemical properties of this compound.

Synthesis via Friedel-Crafts Acylation

The synthesis of 4-aryl-4-oxobutanoic acids is commonly achieved through a Friedel-Crafts acylation reaction. The following is a representative protocol that can be adapted for the synthesis of the title compound from anisole and dimethylsuccinic anhydride.

Materials:

  • Anisole

  • Dimethylsuccinic anhydride

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (HCl), concentrated

  • Ice

  • Sodium sulfate (Na₂SO₄), anhydrous

  • Solvents for recrystallization (e.g., ethyl acetate, hexanes)

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), suspend anhydrous aluminum chloride (2.2 equivalents) in anhydrous dichloromethane.

  • Addition of Reactants: Cool the suspension to 0 °C in an ice bath. Add a solution of dimethylsuccinic anhydride (1.0 equivalent) in anhydrous dichloromethane to the dropping funnel and add it dropwise to the stirred suspension.

  • Acylation: Following the addition of the anhydride, add anisole (1.1 equivalents) dropwise to the reaction mixture. After the addition is complete, allow the reaction to warm to room temperature and stir for several hours, monitoring the progress by thin-layer chromatography (TLC).

  • Workup: Carefully quench the reaction by slowly pouring the mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid. This will decompose the aluminum chloride complex.

  • Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with dichloromethane.

  • Washing: Combine the organic extracts and wash sequentially with water, a saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by recrystallization from a suitable solvent system to yield this compound.

Melting Point Determination

Procedure:

  • A small, finely powdered sample of the compound is packed into a capillary tube sealed at one end.

  • The capillary tube is placed in a melting point apparatus.

  • The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

  • The temperature at which the first liquid appears and the temperature at which the last solid melts are recorded as the melting range.

pKa Determination by Potentiometric Titration

Procedure:

  • A precisely weighed sample of the carboxylic acid is dissolved in a suitable solvent, typically a mixture of water and a co-solvent like ethanol or methanol to ensure solubility.

  • The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH) while the pH is monitored using a calibrated pH meter.

  • The pH is recorded after each incremental addition of the titrant.

  • A titration curve (pH vs. volume of titrant) is plotted. The pH at the half-equivalence point corresponds to the pKa of the acid.

Aqueous Solubility Determination

Procedure:

  • An excess amount of the solid compound is added to a known volume of water in a sealed vial.

  • The mixture is agitated at a constant temperature for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached.

  • The suspension is then filtered or centrifuged to remove the undissolved solid.

  • The concentration of the dissolved compound in the clear aqueous phase is determined by a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

logP Determination by HPLC

Procedure:

  • A reversed-phase HPLC column (e.g., C18) is used with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent (e.g., methanol or acetonitrile).

  • A series of standard compounds with known logP values are injected to create a calibration curve by plotting the logarithm of their retention times against their known logP values.

  • The target compound is then injected under the same chromatographic conditions, and its retention time is measured.

  • The logP of the target compound is determined by interpolating its retention time on the calibration curve.

Potential Biological Context: S1P₁ Receptor Signaling

While the specific biological activity of this compound has not been reported, structurally related 4-oxobutanoic acid derivatives have been investigated as agonists for the Sphingosine-1-Phosphate Receptor 1 (S1P₁).[1] The S1P₁ receptor is a G protein-coupled receptor (GPCR) that plays a crucial role in lymphocyte trafficking, vascular development, and endothelial barrier function.[2][3] Agonism of S1P₁ is a validated therapeutic strategy for autoimmune diseases like multiple sclerosis.

The diagram below illustrates a simplified representation of the S1P₁ receptor signaling cascade.

G ligand S1P or Agonist (e.g., 4-oxobutanoic acid derivative) receptor S1P₁ Receptor (GPCR) ligand->receptor Binds to g_protein Gαi Protein receptor->g_protein Activates pi3k PI3K g_protein->pi3k Activates rac1 Rac1 g_protein->rac1 Activates akt Akt pi3k->akt Activates downstream Downstream Effects: - Lymphocyte Egress Inhibition - Endothelial Barrier Enhancement - Cell Survival akt->downstream rac1->downstream

Simplified S1P₁ receptor signaling pathway.

Upon binding of an agonist, the S1P₁ receptor couples to the inhibitory G protein, Gαi.[4] This initiates several downstream signaling cascades, including the activation of the Phosphoinositide 3-kinase (PI3K)-Akt pathway and the small GTPase Rac1, which collectively lead to various cellular responses.[2][5]

Conclusion

This compound represents a molecule of interest for which a complete physicochemical profile is yet to be experimentally determined. This guide provides a framework for its synthesis and characterization based on established methodologies. The predicted properties suggest it is a lipophilic carboxylic acid with low aqueous solubility. The structural similarity to known S1P₁ receptor agonists suggests a potential area for future biological investigation. The experimental protocols and workflows detailed herein offer a practical starting point for researchers to further explore the chemical and biological properties of this compound.

References

An In-depth Technical Guide to the Synthesis of 2,2-Dimethyl-4-(4-methoxyphenyl)-4-oxobutyric acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis route for 2,2-dimethyl-4-(4-methoxyphenyl)-4-oxobutyric acid. The core of this synthesis is the Friedel-Crafts acylation, a fundamental and versatile method for the formation of carbon-carbon bonds on aromatic rings. This document outlines a detailed experimental protocol, presents quantitative data in a structured format, and includes visualizations of the reaction pathway and experimental workflow to ensure clarity and reproducibility.

Core Synthesis Route: Friedel-Crafts Acylation

The most direct and industrially scalable method for the synthesis of this compound is the Friedel-Crafts acylation of anisole (methoxybenzene) with 2,2-dimethylsuccinic anhydride. This electrophilic aromatic substitution reaction is catalyzed by a strong Lewis acid, typically anhydrous aluminum chloride (AlCl₃).

The reaction mechanism is initiated by the activation of 2,2-dimethylsuccinic anhydride by aluminum chloride, which forms a highly reactive acylium ion. The electron-rich anisole then acts as a nucleophile, attacking the acylium ion. Due to the ortho-, para-directing nature of the methoxy group on the anisole ring, the acylation predominantly occurs at the para position, leading to the desired product. The reaction is completed by an aqueous workup, which quenches the catalyst and liberates the final carboxylic acid.

Synthesis_Pathway Synthesis of this compound Anisole Anisole (Methoxybenzene) Reaction + Anisole->Reaction DimethylsuccinicAnhydride 2,2-Dimethylsuccinic Anhydride DimethylsuccinicAnhydride->Reaction Product This compound Catalyst AlCl₃ (Lewis Acid) Reaction_Process Friedel-Crafts Acylation Catalyst->Reaction_Process Solvent Solvent (e.g., Dichloromethane) Solvent->Reaction_Process Reaction->Reaction_Process Reaction_Process->Product

Caption: Chemical reaction pathway for the synthesis of the target compound.

Experimental Protocol

The following protocol is a detailed methodology for the synthesis of this compound. This procedure is adapted from a high-yield synthesis of the analogous 4-(4-methoxyphenyl)-4-oxobutyric acid and is presented as a representative method.[1]

Materials and Reagents:

Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )Molar Equivalents
AnisoleC₇H₈O108.141.0
2,2-Dimethylsuccinic AnhydrideC₆H₈O₃128.131.1
Anhydrous Aluminum ChlorideAlCl₃133.342.2
Dichloromethane (DCM)CH₂Cl₂84.93-
Hydrochloric Acid (conc.)HCl36.46-
Water (deionized)H₂O18.02-
Sodium Bicarbonate (sat. soln.)NaHCO₃84.01-
Brine (sat. NaCl soln.)NaCl58.44-
Anhydrous Sodium SulfateNa₂SO₄142.04-
TolueneC₇H₈92.14-
HexaneC₆H₁₄86.18-

Procedure:

  • Reaction Setup: In a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet, a suspension of anhydrous aluminum chloride (2.2 eq.) in dichloromethane (200 mL) is prepared under a nitrogen atmosphere.

  • Addition of Reactants: The suspension is cooled to 0-5 °C using an ice bath. A solution of 2,2-dimethylsuccinic anhydride (1.1 eq.) and anisole (1.0 eq.) in dichloromethane (100 mL) is added dropwise from the dropping funnel over a period of 30-45 minutes, ensuring the internal temperature remains below 10 °C.

  • Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and is stirred for an additional 3-5 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Quenching: The reaction mixture is carefully poured into a beaker containing crushed ice (300 g) and concentrated hydrochloric acid (50 mL) with vigorous stirring. This step decomposes the aluminum chloride complex.

  • Work-up and Extraction: The mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted with dichloromethane (2 x 50 mL).

  • Washing and Drying: The combined organic layers are washed sequentially with water (100 mL), a saturated sodium bicarbonate solution (2 x 100 mL) to remove any unreacted anhydride, and finally with brine (100 mL). The organic layer is then dried over anhydrous sodium sulfate.

  • Solvent Removal: The drying agent is removed by filtration, and the solvent is evaporated under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude solid is purified by recrystallization from a suitable solvent system, such as a mixture of toluene and hexane, to afford this compound as a crystalline solid.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification A Suspend AlCl₃ in DCM under N₂ atmosphere B Cool to 0-5 °C A->B D Add reactant solution dropwise to AlCl₃ suspension B->D C Prepare solution of Anisole and 2,2-Dimethylsuccinic Anhydride in DCM C->D E Stir at room temperature for 3-5 hours D->E F Monitor reaction by TLC E->F G Quench with ice and HCl F->G H Separate organic layer and extract aqueous layer with DCM G->H I Wash combined organic layers (H₂O, NaHCO₃, Brine) H->I J Dry over Na₂SO₄ and filter I->J K Evaporate solvent J->K L Recrystallize crude product (Toluene/Hexane) K->L M Isolate pure product L->M

Caption: Step-by-step experimental workflow for the synthesis.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the synthesis, based on the provided experimental protocol.

ParameterValueNotes
Reactants
Anisole1.0 molar equivalentLimiting reagent
2,2-Dimethylsuccinic Anhydride1.1 molar equivalentsSlight excess to ensure complete reaction
Anhydrous Aluminum Chloride2.2 molar equivalentsStoichiometric amount required for complexation
Reaction Conditions
SolventDichloromethane (DCM)Inert solvent for the reaction
Temperature (Addition)0-5 °CTo control the exothermic reaction
Temperature (Reaction)Room TemperatureFor reaction completion
Reaction Time3-5 hoursMonitored by TLC
Yield
Expected Yield>85%Based on analogous reactions[1]

Product Characterization

The identity and purity of the synthesized this compound (CAS Number: 15118-48-6) should be confirmed using standard analytical techniques.

  • Appearance: Expected to be a white to off-white crystalline solid.

  • Melting Point: Should be determined and compared to literature values if available.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the methoxyphenyl group, the methoxy protons, the methylene protons adjacent to the ketone, and the gem-dimethyl protons.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum should display distinct signals for the carbonyl carbons (ketone and carboxylic acid), the aromatic carbons, the methoxy carbon, and the aliphatic carbons.

  • Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the O-H stretch of the carboxylic acid, the C=O stretches of the ketone and carboxylic acid, and the C-O stretch of the ether.

  • Mass Spectrometry (MS): The mass spectrum should show the molecular ion peak corresponding to the molecular weight of the product (C₁₃H₁₆O₄, MW: 236.26 g/mol ).

This comprehensive guide provides the necessary information for the successful synthesis and characterization of this compound, a valuable intermediate for further chemical and pharmaceutical development.

References

Uncharted Territory: The Biological Activity of 2,2-Dimethyl-4-(4-methoxyphenyl)-4-oxobutyric Acid Remains Undefined

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of scientific literature and chemical databases reveals a significant gap in the understanding of the biological activity of 2,2-Dimethyl-4-(4-methoxyphenyl)-4-oxobutyric acid. Despite its availability from chemical suppliers and its documented role as a synthetic intermediate, no public data exists on its pharmacological properties, mechanism of action, or potential therapeutic effects.

For researchers, scientists, and drug development professionals, this compound represents a veritable blank slate. While its structural features—a substituted aromatic ring, a ketone, and a carboxylic acid—are common motifs in biologically active molecules, the specific combination in this compound has not been explored for its own intrinsic biological effects.

Current Knowledge: A Synthetic Intermediate

The primary context in which this compound appears in the scientific literature is as a key building block in the synthesis of other, more complex molecules. Notably, it has been identified as an intermediate in the preparation of the chemotherapy drug Raltitrexed. This role underscores its utility in chemical synthesis but offers no insight into its own potential bioactivity.

The synthesis of Raltitrexed from this starting material involves a series of chemical transformations that fundamentally alter the molecule's structure, meaning the biological properties of the final product cannot be extrapolated back to the initial intermediate.

The Unexplored Potential of Related Structures

While direct data is absent for the target compound, the broader classes of molecules to which it belongs—4-oxobutyric acid derivatives and methoxyphenyl-containing compounds—are rich in biological activity. This suggests that this compound could possess interesting pharmacological properties, though this remains purely speculative.

Derivatives of 4-oxobutanoic acid have been investigated for a range of biological activities, including as potential anticonvulsants and as inhibitors of various enzymes. The presence of the 4-methoxyphenyl group is also a common feature in many pharmacologically active compounds, contributing to interactions with biological targets and influencing pharmacokinetic properties. For instance, methoxyphenyl moieties are found in various anti-inflammatory, analgesic, and anticancer agents.

Future Directions: A Call for Investigation

The absence of biological data for this compound presents an opportunity for new research. A logical first step would be to perform a broad biological screening of the compound against a variety of cellular and molecular targets to identify any potential areas of activity.

A general workflow for such an initial investigation is proposed below.

experimental_workflow cluster_synthesis Compound Acquisition cluster_followup Follow-up Studies synthesis Synthesis or Purchase of Compound purification Purification and Characterization synthesis->purification cell_viability Cell Viability Assays (e.g., MTT, CellTiter-Glo) purification->cell_viability Test Compound receptor_binding Receptor Binding Assays purification->receptor_binding enzyme_inhibition Enzyme Inhibition Assays purification->enzyme_inhibition dose_response Dose-Response Studies cell_viability->dose_response Identified 'Hit' receptor_binding->dose_response enzyme_inhibition->dose_response mechanism_of_action Mechanism of Action Studies dose_response->mechanism_of_action

Proposed workflow for initial biological evaluation.

An In-depth Technical Guide to 2,2-Dimethyl-4-(4-methoxyphenyl)-4-oxobutyric Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,2-dimethyl-4-(4-methoxyphenyl)-4-oxobutyric acid and its derivatives, a class of compounds with significant potential in drug discovery and development. This document details their synthesis, physicochemical properties, and known biological activities, with a particular focus on their potential as anti-inflammatory agents. Experimental protocols for synthesis and relevant biological assays are provided, along with a summary of quantitative data from structurally related compounds to facilitate comparative analysis. Furthermore, this guide explores the potential mechanism of action, including the modulation of key inflammatory signaling pathways, and provides visual representations of these pathways and experimental workflows to aid in research and development efforts.

Introduction

4-Oxobutanoic acid derivatives represent a versatile scaffold in medicinal chemistry, exhibiting a wide range of biological activities. The introduction of a 2,2-dimethyl substitution and a 4-methoxyphenyl group can significantly influence the pharmacokinetic and pharmacodynamic properties of the parent molecule. The methoxy group, in particular, is a common feature in many biologically active compounds, including selective cyclooxygenase-2 (COX-2) inhibitors. This guide focuses on the synthesis, biological evaluation, and potential therapeutic applications of this compound and its analogs, with an emphasis on their anti-inflammatory potential.

Synthesis

The primary synthetic route to this compound is through a Friedel-Crafts acylation reaction. This involves the reaction of an anisole (methoxybenzene) with 2,2-dimethylsuccinic anhydride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃).

General Synthesis Workflow

The overall synthetic workflow can be visualized as follows:

G cluster_0 Synthesis of this compound Anisole Anisole Friedel_Crafts Friedel-Crafts Acylation Anisole->Friedel_Crafts 2,2-Dimethylsuccinic Anhydride 2,2-Dimethylsuccinic Anhydride 2,2-Dimethylsuccinic Anhydride->Friedel_Crafts Lewis_Acid Lewis Acid (e.g., AlCl3) Lewis_Acid->Friedel_Crafts Product 2,2-Dimethyl-4-(4-methoxyphenyl)- 4-oxobutyric Acid Friedel_Crafts->Product

Caption: General workflow for the synthesis of the target compound.

Detailed Experimental Protocol: Synthesis of this compound

This protocol is based on a general procedure for the Friedel-Crafts acylation of aromatic compounds with substituted succinic anhydrides.[1]

Materials:

  • Anisole

  • 2,2-Dimethylsuccinic anhydride

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Anhydrous Dichloromethane (DCM)

  • Ice

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Sulfate (Na₂SO₄), anhydrous

  • Ethyl acetate

  • Hexane

Procedure:

  • To a stirred suspension of 2,2-dimethylsuccinic anhydride (1.0 equivalent) and anhydrous AlCl₃ (2.0 equivalents) in anhydrous DCM, slowly add anisole (1.5 equivalents) at 0°C.[1]

  • Allow the reaction mixture to warm to room temperature and then reflux overnight.

  • Cool the reaction mixture to 0°C and quench by the slow addition of crushed ice, followed by concentrated HCl.

  • Stir the mixture until all solids have dissolved.

  • Separate the organic layer and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Concentrate the solution under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to afford the pure this compound.

Biological Activity and Mechanism of Action

While specific biological data for this compound is limited in the public domain, the structural motifs present in the molecule suggest potential anti-inflammatory activity through the inhibition of cyclooxygenase (COX) enzymes and modulation of the NF-κB signaling pathway.

Potential Anti-inflammatory Activity and COX-2 Inhibition

Several compounds containing a methoxyphenyl group have been shown to exhibit selective COX-2 inhibitory activity.[2][3][4] The COX-2 enzyme is a key mediator of inflammation and pain, and its selective inhibition is a major therapeutic strategy for inflammatory disorders.

Quantitative Data for Structurally Related Compounds:

The following table summarizes the COX-2 inhibitory activity of various compounds containing a methoxyphenyl moiety. This data can serve as a benchmark for assessing the potential of this compound derivatives.

Compound ClassSpecific Compound ExampleCOX-2 IC₅₀ (µM)COX-1 IC₅₀ (µM)Selectivity Index (COX-1/COX-2)Reference
2-(Trimethoxyphenyl)-thiazolesCompound A3Not specified, but noted as having good selectivityNot specifiedSimilar to meloxicam[2][4]
Thiazolylhydrazine methyl sulfonyl analogsCompound with meta-hydroxy0.14>100>714[5]
Benzyloxy analogsCompound with meta-fluorine0.285.218.6[5]
Potential Modulation of the NF-κB Signaling Pathway

The nuclear factor-kappa B (NF-κB) signaling pathway is a critical regulator of inflammatory gene expression. Butyrate, a short-chain fatty acid structurally related to the 4-oxobutanoic acid core, has been shown to inhibit NF-κB activation.[6][7][8][9] This suggests that this compound may also exert anti-inflammatory effects by modulating this pathway.

Hypothetical Signaling Pathway:

The following diagram illustrates a hypothetical mechanism by which this compound derivatives may inhibit the NF-κB signaling pathway, leading to a reduction in the expression of pro-inflammatory genes.

G cluster_0 Hypothetical NF-κB Inhibition Pathway Stimulus Inflammatory Stimulus (e.g., LPS, TNF-α) IKK IKK Complex Stimulus->IKK Activates IkB IκBα IKK->IkB Phosphorylates Compound 2,2-Dimethyl-4-(4-methoxyphenyl) -4-oxobutyric acid derivative IKK->Compound Inhibited by? NFkB_inactive NF-κB (p50/p65) (Inactive) IkB->NFkB_inactive Inhibits NFkB_active NF-κB (p50/p65) (Active) NFkB_inactive->NFkB_active Release Nucleus Nucleus NFkB_active->Nucleus Translocation Gene_Expression Pro-inflammatory Gene Expression Nucleus->Gene_Expression Induces Compound->IkB Prevents Degradation?

Caption: Hypothetical inhibition of the NF-kB signaling pathway.

Experimental Protocols for Biological Evaluation

In Vitro COX-1/COX-2 Inhibition Assay

This protocol is adapted from methods used to evaluate the COX inhibitory activity of novel compounds.[3][10]

Materials:

  • Ovine COX-1 and human recombinant COX-2 enzymes

  • Arachidonic acid (substrate)

  • Test compound (this compound derivative)

  • Reference inhibitors (e.g., celecoxib, ibuprofen)

  • Enzyme Immunoassay (EIA) kit for Prostaglandin E₂ (PGE₂)

Procedure:

  • Pre-incubate the COX-1 or COX-2 enzyme with various concentrations of the test compound or reference inhibitor in a suitable buffer.

  • Initiate the reaction by adding arachidonic acid.

  • Incubate for a specified time at 37°C to allow for prostaglandin synthesis.

  • Stop the reaction and measure the amount of PGE₂ produced using a commercial EIA kit.

  • Calculate the percentage of inhibition for each concentration of the test compound.

  • Determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

NF-κB Activity Assay (Reporter Gene Assay)

This protocol describes a method to assess the effect of a compound on NF-κB transcriptional activity.[8]

Materials:

  • Human cell line (e.g., HEK293T or THP-1)

  • NF-κB reporter plasmid (e.g., containing luciferase gene under the control of an NF-κB response element)

  • Transfection reagent

  • Lipopolysaccharide (LPS) or Tumor Necrosis Factor-alpha (TNF-α) to stimulate NF-κB activation

  • Test compound

  • Luciferase assay reagent

Procedure:

  • Transfect the cells with the NF-κB reporter plasmid.

  • After an appropriate incubation period, treat the cells with various concentrations of the test compound for a defined pre-treatment time.

  • Stimulate the cells with LPS or TNF-α to induce NF-κB activation.

  • After stimulation, lyse the cells and measure the luciferase activity using a luminometer.

  • Normalize the luciferase activity to a co-transfected control plasmid (e.g., expressing Renilla luciferase) to account for variations in transfection efficiency.

  • Calculate the percentage of inhibition of NF-κB activity for each concentration of the test compound relative to the stimulated control.

Conclusion

This compound and its derivatives represent a promising class of compounds for the development of novel therapeutic agents, particularly in the area of inflammation. Their synthesis is readily achievable through established chemical methods. While direct biological data is currently scarce, the structural features of these compounds strongly suggest a potential for anti-inflammatory activity, likely mediated through the inhibition of COX-2 and modulation of the NF-κB signaling pathway. The experimental protocols and comparative data provided in this guide offer a solid foundation for researchers to further investigate the therapeutic potential of this interesting chemical scaffold. Future studies should focus on the synthesis of a library of these derivatives and their comprehensive biological evaluation to establish a clear structure-activity relationship and to identify lead candidates for further preclinical and clinical development.

References

Spectroscopic Profile of 2,2-Dimethyl-4-(4-methoxyphenyl)-4-oxobutyric Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Chemical Structure and Properties

  • IUPAC Name: 2,2-Dimethyl-4-(4-methoxyphenyl)-4-oxobutyric acid

  • CAS Number: 15118-48-6[1]

  • Molecular Formula: C13H16O4[1]

  • Molecular Weight: 236.26 g/mol

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the known spectral data of closely related compounds, including 4-(4-methoxyphenyl)-4-oxobutanoic acid.[2]

Table 1: Predicted ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)
Chemical Shift (ppm)MultiplicityIntegrationAssignment
~7.95Doublet (d)2HAromatic (ortho to C=O)
~6.95Doublet (d)2HAromatic (meta to C=O)
~3.87Singlet (s)3H-OCH₃
~3.20Singlet (s)2H-CH₂-
~1.30Singlet (s)6H-C(CH₃)₂
>10Broad Singlet1H-COOH
Table 2: Predicted ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)
Chemical Shift (ppm)Assignment
~198C=O (ketone)
~180C=O (carboxylic acid)
~164Aromatic C-OCH₃
~131Aromatic C-H (ortho to C=O)
~129Aromatic C (ipso)
~114Aromatic C-H (meta to C=O)
~55.5-OCH₃
~45-CH₂-
~42-C(CH₃)₂
~25-C(CH₃)₂
Table 3: Predicted FT-IR Spectroscopic Data (ATR)
Wavenumber (cm⁻¹)IntensityAssignment
2500-3300BroadO-H stretch (carboxylic acid)
~1705StrongC=O stretch (carboxylic acid dimer)
~1680StrongC=O stretch (aryl ketone)
~1600, ~1510Medium-StrongC=C stretch (aromatic ring)
~1260StrongC-O stretch (aryl ether)
~1170StrongC-O stretch (acid)
Table 4: Predicted Mass Spectrometry Data (ESI)
m/zIon Type
237.10[M+H]⁺
259.08[M+Na]⁺
135.04[CH₃OC₆H₄CO]⁺

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments, adapted for the analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of the solid sample is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. Tetramethylsilane (TMS) is typically used as an internal standard.[2]

  • Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz NMR spectrometer.[2]

  • Data Acquisition:

    • ¹H NMR: Spectra are acquired with a spectral width of approximately 16 ppm and a relaxation delay of 1-2 seconds.[2]

    • ¹³C NMR: Spectra are acquired with a spectral width of approximately 250 ppm and a relaxation delay of 2-5 seconds.[2]

  • Data Processing: The resulting free induction decays (FIDs) are Fourier transformed, and the spectra are phase and baseline corrected. Chemical shifts are reported in parts per million (ppm) relative to the internal standard.[2]

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation: Solid samples are analyzed using the Attenuated Total Reflectance (ATR) technique. A small amount of the powdered sample is placed directly onto the ATR crystal.[2]

  • Instrumentation: FT-IR spectra are recorded on an FT-IR spectrometer equipped with a diamond ATR accessory.[2]

  • Data Acquisition: Spectra are collected in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the clean ATR crystal is recorded prior to sample analysis.[2]

  • Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final transmittance or absorbance spectrum.[2]

Mass Spectrometry (MS)
  • Sample Preparation: A dilute solution of the sample is prepared in a suitable volatile solvent such as methanol or acetonitrile.[2]

  • Instrumentation: Mass spectra are obtained using a mass spectrometer with an electrospray ionization (ESI) source.[2]

  • Data Acquisition: The sample solution is introduced into the ion source via direct infusion or through a liquid chromatography system. Mass spectra are acquired in positive or negative ion mode over a mass-to-charge (m/z) range appropriate for the compound's molecular weight.[2]

  • Data Processing: The acquired mass spectra are analyzed to determine the molecular ion peak and to identify characteristic fragment ions.[2]

Visualized Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a novel compound like this compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Validation Synthesis Synthesis of Target Compound Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR FT-IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation IR->Structure_Elucidation MS->Structure_Elucidation Purity_Assessment Purity Assessment Structure_Elucidation->Purity_Assessment Final_Report Final Report & Data Archiving Purity_Assessment->Final_Report

References

No Evidence of Therapeutic Applications for 2,2-Dimethyl-4-(4-methoxyphenyl)-4-oxobutyric Acid in Publicly Available Research

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive review of scientific literature and chemical databases, there is currently no publicly available information to suggest that 2,2-Dimethyl-4-(4-methoxyphenyl)-4-oxobutyric acid has been investigated for therapeutic applications. Extensive searches for its biological activity, pharmacological properties, and involvement in clinical trials have yielded no relevant results.

This in-depth technical guide was intended to provide researchers, scientists, and drug development professionals with a thorough overview of the potential therapeutic uses of this compound. However, the foundational data required for such a guide—including quantitative biological data, detailed experimental protocols, and established signaling pathways—does not appear to exist in the public domain.

Information on this compound is limited to its chemical properties and its availability from various chemical suppliers. It is identified by its CAS Number 15118-48-6 and molecular formula C₁₃H₁₆O₄. Some patents mention this molecule, but only as a chemical intermediate in the synthesis of other compounds, not as an active therapeutic agent itself.

It is possible that research into the therapeutic potential of this compound is being conducted in private or has not yet been published. However, based on the current landscape of scientific publications and public databases, there is no data to support the creation of a detailed technical guide on its therapeutic applications.

Therefore, the core requirements of this request, including the presentation of quantitative data, experimental protocols, and visualizations of signaling pathways, cannot be fulfilled at this time due to the absence of the necessary scientific evidence.

The Strategic Role of 2,2-Dimethyl-4-(4-methoxyphenyl)-4-oxobutyric Acid in Synthetic Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: 2,2-Dimethyl-4-(4-methoxyphenyl)-4-oxobutyric acid, a specialized γ-keto acid, is emerging as a critical synthetic intermediate in the development of complex molecules, particularly in the pharmaceutical industry. Its unique structural features, including a gem-dimethyl group and a methoxy-substituted aromatic ring, provide a versatile scaffold for the construction of novel therapeutic agents. This technical guide offers an in-depth exploration of its synthesis, properties, and its significant application as a precursor to potent enzyme inhibitors.

Physicochemical Properties

PropertyValue
CAS Number 15118-48-6
Molecular Formula C₁₃H₁₆O₄
Molecular Weight 236.26 g/mol
Linear Formula CH₃OC₆H₄COCH₂C(CH₃)₂COOH

Synthesis of this compound

The primary synthetic route to this compound is a Friedel-Crafts acylation reaction. This classic yet powerful method involves the electrophilic substitution of an aromatic compound with an acylating agent in the presence of a Lewis acid catalyst.

Synthesis Workflow

Anisole Anisole Reaction Friedel-Crafts Acylation Anisole->Reaction Anhydride 2,2-Dimethylsuccinic Anhydride Anhydride->Reaction Catalyst AlCl₃ (Lewis Acid) Catalyst->Reaction Catalyst Workup Aqueous Workup Reaction->Workup Product This compound Purification Purification (e.g., Recrystallization) Workup->Purification Purification->Product

Caption: Synthetic workflow for this compound.

Experimental Protocol: Friedel-Crafts Acylation of Anisole

This protocol outlines a general procedure for the synthesis of the title compound.

Materials:

  • Anisole

  • 2,2-Dimethylsuccinic anhydride

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (anhydrous)

  • Hydrochloric acid (concentrated)

  • Ice

  • Water

  • Sodium sulfate (anhydrous)

  • Appropriate recrystallization solvent (e.g., toluene, ethanol/water)

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), suspend anhydrous aluminum chloride in anhydrous dichloromethane.

  • Addition of Reactants: Cool the suspension to 0 °C in an ice bath. A solution of 2,2-dimethylsuccinic anhydride in anhydrous dichloromethane is added dropwise to the stirred suspension. Following this, anisole is added dropwise, maintaining the temperature at 0 °C.

  • Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours. The progress of the reaction should be monitored by a suitable technique, such as thin-layer chromatography (TLC).

  • Workup: Upon completion, the reaction mixture is carefully poured into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

  • Extraction: The organic layer is separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed with water and then with brine.

  • Drying and Solvent Removal: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude this compound is purified by recrystallization from a suitable solvent to afford the final product as a solid.

Application as a Synthetic Intermediate: Synthesis of Myeloperoxidase Inhibitors

A significant application of this compound is its role as a key intermediate in the synthesis of potent and selective myeloperoxidase (MPO) inhibitors. MPO is an enzyme implicated in the pathogenesis of various inflammatory and cardiovascular diseases.[1][2][3] The thiouracil-based compound, 2-(6-(5-chloro-2-methoxyphenyl)-4-oxo-2-thioxo-3,4-dihydropyrimidin-1(2H)-yl)acetamide (PF-06282999), is a notable example of a clinical candidate MPO inhibitor. The synthesis of such compounds can be envisioned to utilize this compound as a starting material for the construction of the core heterocyclic ring system.

Synthetic Pathway to Thiouracil-Based MPO Inhibitors

Ketoacid 2,2-Dimethyl-4-(aryl)-4-oxobutyric acid Cyclization Condensation/ Cyclization Ketoacid->Cyclization Thiourea Thiourea Thiourea->Cyclization Thiouracil 6-Arylthiouracil Core Cyclization->Thiouracil Functionalization Further Functionalization (e.g., N1-substitution) Thiouracil->Functionalization MPO_Inhibitor MPO Inhibitor (e.g., PF-06282999) Functionalization->MPO_Inhibitor

Caption: General synthetic pathway to thiouracil-based MPO inhibitors.

The Role of Myeloperoxidase in Cardiovascular Disease

Myeloperoxidase is a heme-containing enzyme predominantly found in neutrophils.[3] It plays a crucial role in the innate immune system by catalyzing the formation of reactive oxygen species, such as hypochlorous acid (HOCl), to combat pathogens.[4] However, in chronic inflammatory conditions like atherosclerosis, excessive MPO activity contributes to oxidative stress and tissue damage, promoting the progression of cardiovascular disease.[1][5]

Myeloperoxidase Signaling Pathway in Atherosclerosis

cluster_0 Neutrophil Activation cluster_1 MPO Catalytic Cycle cluster_2 Pathophysiological Effects Inflammatory_Stimuli Inflammatory Stimuli Neutrophil Neutrophil Inflammatory_Stimuli->Neutrophil activates MPO_Release MPO Release Neutrophil->MPO_Release degranulation MPO Myeloperoxidase (MPO) MPO_Release->MPO HOCl Hypochlorous Acid (HOCl) MPO->HOCl catalyzes H2O2 H₂O₂ H2O2->MPO substrate Cl Cl⁻ Cl->MPO substrate LDL_Oxidation LDL Oxidation HOCl->LDL_Oxidation causes Endothelial_Dysfunction Endothelial Dysfunction HOCl->Endothelial_Dysfunction causes Plaque_Formation Atherosclerotic Plaque Formation LDL_Oxidation->Plaque_Formation promotes Endothelial_Dysfunction->Plaque_Formation promotes CVD Cardiovascular Disease Plaque_Formation->CVD leads to

Caption: Simplified signaling pathway of MPO in cardiovascular disease.

MPO-mediated oxidation of low-density lipoprotein (LDL) and high-density lipoprotein (HDL) particles contributes to foam cell formation and impairs reverse cholesterol transport, key events in the development of atherosclerotic plaques.[6] Furthermore, MPO-generated oxidants can lead to endothelial dysfunction, promoting inflammation and thrombosis.[1] Therefore, the inhibition of MPO is a promising therapeutic strategy for the treatment of cardiovascular diseases.

Conclusion

This compound is a valuable and strategically important synthetic intermediate. Its efficient synthesis via Friedel-Crafts acylation provides access to a key building block for the development of innovative pharmaceuticals. The demonstrated potential for its use in the synthesis of potent myeloperoxidase inhibitors highlights its significance for researchers and professionals in the field of drug discovery and development, particularly in the context of cardiovascular and inflammatory diseases. Further exploration of the synthetic utility of this compound is warranted to unlock its full potential in medicinal chemistry.

References

A Technical Guide to the Solubility of 2,2-Dimethyl-4-(4-methoxyphenyl)-4-oxobutyric Acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide addresses the solubility of 2,2-Dimethyl-4-(4-methoxyphenyl)-4-oxobutyric acid in organic solvents. A comprehensive search of scientific literature and chemical databases did not yield specific quantitative solubility data for this compound. Consequently, this document provides a detailed framework for the experimental determination of its solubility. It includes a generalized, robust protocol based on the isothermal shake-flask method, a template for data presentation, and a workflow diagram to guide researchers in generating reliable solubility data, a critical parameter in drug development and chemical synthesis.

Introduction

This compound is a carboxylic acid derivative with potential applications in organic synthesis and pharmaceutical development. Understanding its solubility in various organic solvents is fundamental for process optimization, formulation design, and analytical method development. Solubility dictates critical parameters such as reaction kinetics, purification efficiency, and bioavailability.

While specific solubility data for this compound is not publicly available, the principles of "like dissolves like" suggest that as a molecule containing both a polar carboxylic acid group and a less polar substituted phenyl ring, its solubility will vary significantly across different organic solvents. Experimental determination is therefore essential for accurate characterization.

Quantitative Solubility Data

A thorough review of available scientific literature and chemical databases revealed no published quantitative solubility data for this compound in organic solvents. To facilitate future research and data comparison, the following table provides a standardized format for presenting experimentally determined solubility values.

Table 1: Experimentally Determined Solubility of this compound

SolventTemperature (°C)Solubility ( g/100 mL)Method of Analysis
e.g., Acetonee.g., 25Data not availablee.g., Gravimetric
e.g., Ethanole.g., 25Data not availablee.g., HPLC
e.g., Ethyl Acetatee.g., 25Data not availablee.g., UV-Vis
e.g., Dichloromethanee.g., 25Data not availablee.g., Gravimetric
e.g., Toluenee.g., 25Data not availablee.g., HPLC
e.g., Dimethyl Sulfoxide (DMSO)e.g., 25Data not availablee.g., HPLC
e.g., N,N-Dimethylformamide (DMF)e.g., 25Data not availablee.g., HPLC

Experimental Protocol for Solubility Determination

The isothermal shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a solid compound in a liquid solvent.[1] The following protocol provides a detailed methodology for determining the solubility of this compound.

Materials and Equipment
  • This compound (solid, high purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker bath or incubator

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks and pipettes

  • Apparatus for quantitative analysis (e.g., HPLC-UV, UV-Vis spectrophotometer, or gravimetric analysis equipment)

Procedure
  • Preparation of Supersaturated Solutions:

    • Add an excess amount of solid this compound to a series of vials. The presence of undissolved solid is crucial to ensure that equilibrium is reached from a state of saturation.[1]

    • Add a known volume or mass of the desired organic solvent to each vial.

  • Equilibration:

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient period to ensure equilibrium is reached (typically 24-72 hours). Preliminary experiments can determine the optimal equilibration time.

  • Sample Separation:

    • Once equilibrium is achieved, allow the vials to stand undisturbed at the same constant temperature to let the excess solid settle.

    • Carefully withdraw a clear aliquot of the supernatant using a syringe.

    • Immediately filter the aliquot using a syringe filter into a clean, pre-weighed vial (for gravimetric analysis) or a volumetric flask (for spectroscopic/chromatographic analysis). This step is critical to remove any undissolved microcrystals.

  • Quantitative Analysis:

    • Gravimetric Method:

      • Weigh the vial containing the filtered saturated solution.

      • Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that does not degrade the compound.

      • Once the solvent is fully removed, weigh the vial again to determine the mass of the dissolved solid.

      • Calculate the solubility in g/100 mL or other desired units.

    • High-Performance Liquid Chromatography (HPLC) Method:

      • Dilute the filtered saturated solution with a suitable solvent to a concentration that falls within the linear range of a pre-established calibration curve.

      • Prepare a calibration curve by injecting known concentrations of this compound.

      • Analyze the diluted sample by HPLC and determine the concentration based on the calibration curve.

      • Calculate the original solubility, accounting for the dilution factor.

Visualization of Experimental Workflow

The following diagram illustrates the logical steps for the experimental determination of solubility.

Solubility_Determination_Workflow cluster_prep Preparation Phase cluster_equilibration Equilibration Phase cluster_separation Separation Phase cluster_analysis Analysis Phase cluster_results Results A Add Excess Solid Compound to Vial B Add Known Volume of Solvent A->B C Seal Vials and Place in Shaker Bath (Constant Temperature) B->C D Agitate for 24-72 hours C->D E Settle Undissolved Solids D->E F Withdraw and Filter Supernatant E->F G Quantitative Analysis of Filtrate F->G H Gravimetric Method G->H Option 1 I HPLC / UV-Vis Method G->I Option 2 J Calculate Solubility (e.g., g/100 mL) H->J I->J

Caption: Workflow for the experimental determination of solubility.

Conclusion

While quantitative solubility data for this compound in organic solvents are not currently available in the public domain, this guide provides the necessary framework for its experimental determination. The isothermal shake-flask method is a robust and reliable technique for obtaining accurate equilibrium solubility data, which is indispensable for the effective utilization of this compound in research and development. The choice of the final analytical technique for quantification will depend on the properties of the compound and the available instrumentation.

References

Methodological & Application

Application Notes and Protocols: Synthesis of 2,2-Dimethyl-4-(4-methoxyphenyl)-4-oxobutyric acid via Friedel-Crafts Acylation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed protocol for the synthesis of 2,2-Dimethyl-4-(4-methoxyphenyl)-4-oxobutyric acid. This compound serves as a valuable building block in the development of various pharmaceutical agents and functional materials. The synthetic route described herein utilizes the robust and well-established Friedel-Crafts acylation, a cornerstone of carbon-carbon bond formation in organic synthesis.[1][2][3] The reaction involves the electrophilic aromatic substitution of anisole with 3,3-dimethylsuccinic anhydride in the presence of a Lewis acid catalyst, typically anhydrous aluminum chloride.[4] The methoxy group of anisole is an activating group and directs the acylation to the para position, leading to the desired product with high regioselectivity.

Reaction Principle and Mechanism

The Friedel-Crafts acylation proceeds through an electrophilic aromatic substitution mechanism. The key steps are:

  • Formation of the Acylium Ion: The Lewis acid catalyst, aluminum chloride (AlCl₃), activates the 3,3-dimethylsuccinic anhydride by coordinating to one of its carbonyl oxygens. This facilitates the cleavage of the C-O bond, generating a highly reactive acylium ion intermediate.[1][4][5]

  • Electrophilic Attack: The electron-rich aromatic ring of anisole acts as a nucleophile and attacks the electrophilic acylium ion. This step forms a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.

  • Aromatization: A base (such as AlCl₄⁻) removes a proton from the carbon atom bearing the new substituent, restoring the aromaticity of the ring and yielding the ketone product complexed with the Lewis acid.

  • Workup: An aqueous workup is necessary to decompose the aluminum chloride-ketone complex and protonate the carboxylate to yield the final carboxylic acid product.[6][7]

Experimental Protocol

This protocol is based on established procedures for Friedel-Crafts acylation of activated aromatic compounds with cyclic anhydrides.[2][5][7]

Materials:

  • Anisole (C₇H₈O)

  • 3,3-Dimethylsuccinic anhydride (C₆H₈O₃)

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Concentrated Hydrochloric Acid (HCl)

  • Ice

  • 5% Sodium Bicarbonate Solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Toluene or a mixture of Ethyl Acetate and Hexane for recrystallization

Equipment:

  • Three-necked round-bottom flask

  • Dropping funnel

  • Reflux condenser with a drying tube (e.g., filled with CaCl₂)

  • Magnetic stirrer and stir bar

  • Ice bath

  • Heating mantle

  • Separatory funnel

  • Büchner funnel and filter flask

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a clean, dry three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser protected by a drying tube, add anhydrous aluminum chloride (2.2 equivalents) and anhydrous dichloromethane. Cool the suspension to 0 °C in an ice bath with stirring.

  • Reagent Addition: Dissolve 3,3-dimethylsuccinic anhydride (1.0 equivalent) and anisole (1.1 equivalents) in anhydrous dichloromethane. Transfer this solution to the dropping funnel.

  • Acylation Reaction: Add the solution from the dropping funnel to the stirred suspension of aluminum chloride dropwise over a period of 30-60 minutes, maintaining the reaction temperature between 0-5 °C. The reaction is exothermic.[6] After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours.

  • Reaction Quenching: Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring.[5][6] This will decompose the aluminum chloride complex.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with dichloromethane.[1][6]

  • Washing: Combine the organic layers and wash sequentially with water, 5% sodium bicarbonate solution (to remove unreacted starting acid and the newly formed carboxylic acid), and finally with brine.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.[3] Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude solid by recrystallization from a suitable solvent, such as toluene or a mixture of ethyl acetate and hexanes, to yield this compound as a crystalline solid.

Data Presentation

Table 1: Reactant and Product Information

Compound NameCAS NumberMolecular FormulaMolar Mass ( g/mol )
Anisole100-66-3C₇H₈O108.14
3,3-Dimethylsuccinic anhydride4166-53-4C₆H₈O₃128.13
Aluminum Chloride7446-70-0AlCl₃133.34
This compound15118-48-6C₁₃H₁₆O₄236.26

Table 2: Typical Reaction Parameters and Yield

ParameterValue
Reaction Temperature0 °C to Room Temperature
Reaction Time2 - 4 hours
SolventDichloromethane
CatalystAluminum Chloride
Typical Yield75-85% (representative)
Purification MethodRecrystallization

Table 3: Spectroscopic Data for this compound (Expected)

Spectroscopic TechniqueKey Features
¹H NMR (CDCl₃)Aromatic protons (AA'BB' system, ~6.9 and 7.9 ppm), Methoxy protons (singlet, ~3.9 ppm), Methylene protons (singlet, ~3.2 ppm), Methyl protons (singlet, ~1.3 ppm), Carboxylic acid proton (broad singlet, variable ppm).
¹³C NMR (CDCl₃)Carbonyl carbons (~200 ppm and ~180 ppm), Aromatic carbons (including ipso, ortho, meta, and para carbons), Methoxy carbon (~55 ppm), Quaternary carbon, Methylene carbon, Methyl carbons.
IR (KBr)C=O stretch (aromatic ketone, ~1670 cm⁻¹), C=O stretch (carboxylic acid, ~1710 cm⁻¹), O-H stretch (carboxylic acid, broad, ~2500-3300 cm⁻¹), C-O stretch (ether, ~1250 cm⁻¹), Aromatic C-H stretches (~3000-3100 cm⁻¹) and bends.
Mass Spectrometry (ESI-MS)[M-H]⁻ or [M+Na]⁺ corresponding to the molecular weight of 236.26 g/mol .

Visualizations

Friedel_Crafts_Acylation_Mechanism cluster_step1 Step 1: Acylium Ion Formation cluster_step2 Step 2: Electrophilic Attack cluster_step3 Step 3: Aromatization cluster_step4 Step 4: Workup Anhydride 3,3-Dimethylsuccinic Anhydride Acylium_Complex Activated Complex Anhydride->Acylium_Complex + AlCl₃ AlCl3_1 AlCl₃ Acylium_Ion Acylium Ion + AlCl₃O⁻-R Acylium_Complex->Acylium_Ion Anisole Anisole Sigma_Complex Sigma Complex (Arenium Ion) Anisole->Sigma_Complex + Acylium Ion Ketone_Complex Ketone-AlCl₃ Complex Sigma_Complex->Ketone_Complex - H⁺ Final_Product 2,2-Dimethyl-4-(4-methoxyphenyl) -4-oxobutyric acid Ketone_Complex->Final_Product + H₂O/H⁺ Experimental_Workflow start Start setup 1. Reaction Setup (Flask, AlCl₃, DCM, 0°C) start->setup addition 2. Reagent Addition (Anisole & Anhydride in DCM) setup->addition reaction 3. Acylation Reaction (Stir at RT, 2-4h) addition->reaction quench 4. Quenching (Pour into Ice/HCl) reaction->quench extraction 5. Extraction (Separate layers, extract with DCM) quench->extraction washing 6. Washing (Water, NaHCO₃, Brine) extraction->washing drying 7. Drying & Solvent Removal (MgSO₄, Rotary Evaporation) washing->drying purification 8. Purification (Recrystallization) drying->purification product Final Product purification->product

References

Application Note and Protocol: Friedel-Crafts Acylation of Anisole with 2,2-Dimethylsuccinic Anhydride

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The Friedel-Crafts acylation is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds by attaching an acyl group to an aromatic ring. This application note provides a detailed experimental protocol for the Friedel-Crafts acylation of anisole with 2,2-dimethylsuccinic anhydride to synthesize 4-(4-methoxyphenyl)-2,2-dimethyl-4-oxobutanoic acid. This reaction is of significant interest as the product is a versatile intermediate in the synthesis of various heterocyclic compounds and other molecular frameworks relevant to drug discovery and materials science. The protocol employs aluminum chloride as a Lewis acid catalyst and outlines the reaction setup, work-up, and purification procedures.

Reaction Mechanism

The reaction proceeds via a classic electrophilic aromatic substitution mechanism. First, the Lewis acid catalyst, aluminum chloride (AlCl₃), coordinates with 2,2-dimethylsuccinic anhydride to form a highly reactive acylium ion intermediate. The electron-rich anisole ring then acts as a nucleophile, attacking the electrophilic acylium ion. Due to the ortho-, para-directing effect of the methoxy group on the anisole ring, the acylation occurs predominantly at the para-position. Finally, a deprotonation step restores the aromaticity of the ring, yielding the final product complexed with the catalyst. A subsequent aqueous work-up is required to hydrolyze the complex and isolate the desired keto-acid.[1][2]

Experimental Protocol

This protocol details the synthesis of 4-(4-methoxyphenyl)-2,2-dimethyl-4-oxobutanoic acid.

Materials and Equipment
  • Reagents:

    • Anisole (C₇H₈O)

    • 2,2-Dimethylsuccinic anhydride (C₆H₈O₃)

    • Anhydrous Aluminum Chloride (AlCl₃)

    • Dichloromethane (DCM, CH₂Cl₂, anhydrous)[3][4]

    • Concentrated Hydrochloric Acid (HCl)

    • Saturated Sodium Bicarbonate Solution (NaHCO₃)

    • Saturated Sodium Chloride Solution (Brine)

    • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)[4][5]

    • Crushed Ice

  • Equipment:

    • Three-neck round-bottom flask

    • Magnetic stirrer and stir bar

    • Dropping funnel

    • Reflux condenser with a drying tube (e.g., filled with CaCl₂)

    • Nitrogen or Argon inlet (optional, but recommended)

    • Ice-water bath

    • Separatory funnel

    • Beakers and Erlenmeyer flasks

    • Rotary evaporator

    • Standard laboratory glassware

Safety Precautions
  • Aluminum chloride is highly corrosive and reacts violently with water, releasing HCl gas.[6][7] Handle it in a fume hood, wear appropriate personal protective equipment (PPE) including gloves, lab coat, and safety goggles, and avoid contact with skin and moisture.[7]

  • Dichloromethane is a volatile and potentially carcinogenic solvent. All operations involving DCM should be performed in a well-ventilated fume hood.[3]

  • Concentrated hydrochloric acid is corrosive and causes severe burns. Handle with extreme care and appropriate PPE.[8]

  • The reaction can be exothermic, especially during the addition of aluminum chloride and the quenching step. Maintain proper temperature control.

Reaction Setup Workflow

G cluster_setup Reaction Setup A Assemble dry three-neck flask with stir bar, dropping funnel, and condenser under N₂. B Charge flask with 2,2-dimethylsuccinic anhydride and anhydrous DCM. A->B C Cool the mixture to 0°C in an ice-water bath. B->C D Add anhydrous AlCl₃ portion-wise, maintaining temperature below 5°C. C->D E Prepare a solution of anisole in anhydrous DCM in the dropping funnel. D->E F Add the anisole solution dropwise to the reaction mixture at 0°C. E->F G Remove the ice bath and allow the reaction to stir at room temperature overnight. F->G G cluster_workup Work-up and Purification H Quench: Slowly pour the reaction mixture into a beaker with crushed ice and conc. HCl. I Transfer the mixture to a separatory funnel and separate the layers. H->I J Extract the aqueous layer with DCM (2x). I->J K Combine all organic layers. J->K L Wash the combined organic layer with saturated NaHCO₃ solution. K->L M Wash with brine. L->M N Dry the organic layer over anhydrous Na₂SO₄. M->N O Filter off the drying agent. N->O P Concentrate the filtrate in vacuo using a rotary evaporator. O->P Q Purify the crude product by recrystallization (e.g., from toluene or ethanol/water). P->Q

References

Application Note: Purification of 2,2-Dimethyl-4-(4-methoxyphenyl)-4-oxobutyric Acid by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2,2-Dimethyl-4-(4-methoxyphenyl)-4-oxobutyric acid is a carboxylic acid derivative with potential applications in pharmaceutical synthesis and materials science. As with many organic compounds, achieving high purity is crucial for its intended use, ensuring the absence of by-products or unreacted starting materials that could interfere with subsequent reactions or biological assays. Recrystallization is a robust and widely used technique for the purification of solid organic compounds.[1][2] This method relies on the principle that the solubility of a compound in a solvent increases with temperature.[3] By dissolving the impure solid in a suitable hot solvent and allowing it to cool slowly, the desired compound crystallizes out, leaving the impurities dissolved in the mother liquor.[2] This application note provides a detailed protocol for the purification of this compound using the recrystallization technique.

Principle of Recrystallization

The successful purification by recrystallization depends on the selection of an appropriate solvent. An ideal solvent should exhibit the following characteristics:

  • High solubility for the target compound at elevated temperatures.

  • Low solubility for the target compound at low temperatures.

  • High or low solubility for impurities, so they either remain in the mother liquor or can be removed by hot filtration.

  • It should not react with the compound to be purified.

  • It should be volatile enough to be easily removed from the purified crystals.

Often, a single solvent may not meet all these criteria, and a mixed-solvent system may be employed.[4][5] In a mixed-solvent system, the compound is dissolved in a "good" solvent in which it is highly soluble, and a "bad" solvent, in which it is sparingly soluble, is added to induce crystallization.[5]

Experimental Protocol

This protocol outlines the steps for the purification of this compound by recrystallization. A preliminary solvent screening is recommended to identify the optimal solvent or solvent system.

1. Solvent Screening

A systematic solvent screening is crucial for developing an effective recrystallization protocol. Based on the structure of the target compound (an aromatic ketone and a carboxylic acid), suitable solvents for screening include alcohols (e.g., ethanol, methanol, isopropanol), esters (e.g., ethyl acetate), ketones (e.g., acetone), aromatic hydrocarbons (e.g., toluene), and water. A mixed solvent system, such as ethanol/water or acetone/water, is also a good candidate.

Procedure:

  • Place a small amount (e.g., 20-30 mg) of the crude this compound into several test tubes.

  • To each test tube, add a different solvent dropwise at room temperature, observing the solubility.

  • If the compound is insoluble at room temperature, gently heat the test tube in a water bath or on a hot plate.

  • If the compound dissolves upon heating, allow the solution to cool slowly to room temperature and then in an ice bath.

  • Observe the formation of crystals. An ideal solvent will show poor solubility at room temperature, complete solubility at an elevated temperature, and significant crystal formation upon cooling.

2. Recrystallization Procedure

Materials and Equipment:

  • Crude this compound

  • Selected recrystallization solvent (e.g., ethanol/water mixture)

  • Erlenmeyer flasks

  • Hot plate with magnetic stirring

  • Büchner funnel and flask

  • Vacuum source

  • Filter paper

  • Spatula and glass stirring rod

Protocol:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen "good" solvent (e.g., ethanol) and a boiling chip. Heat the mixture on a hot plate with stirring until the solid completely dissolves.[1]

  • Hot Filtration (if necessary): If insoluble impurities are present, add a small excess of the hot solvent and perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.

  • Inducing Crystallization: If using a mixed-solvent system, add the "bad" solvent (e.g., water) dropwise to the hot solution until a slight turbidity persists.[5] If necessary, add a few drops of the "good" solvent to redissolve the precipitate and obtain a clear solution.

  • Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[3] Once the flask has reached room temperature, place it in an ice bath to maximize the yield of the crystals.

  • Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.[1]

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent. The purity of the final product can be assessed by techniques such as melting point determination and spectroscopic analysis (e.g., NMR, IR).

Data Presentation

The effectiveness of the recrystallization process can be evaluated by comparing the yield and purity of the product before and after purification.

ParameterBefore Recrystallization (Crude)After Recrystallization (Purified)
Appearance Off-white to yellowish powderWhite crystalline solid
Purity (by HPLC) ~90%>99%
Melting Point Broad range (e.g., 145-150 °C)Sharp range (e.g., 151-152 °C)
Yield -Typically 80-95%

Note: The data presented in this table are illustrative and may vary depending on the initial purity of the crude product and the specific conditions of the recrystallization.

Visualizations

Experimental Workflow for Recrystallization

G Figure 1: General Workflow for the Purification of this compound by Recrystallization cluster_0 Preparation cluster_1 Dissolution cluster_2 Crystallization cluster_3 Isolation & Drying A Crude Product B Select Solvent A->B C Dissolve in Minimum Hot Solvent B->C D Hot Filtration (if necessary) C->D E Slow Cooling to Room Temperature D->E F Cool in Ice Bath E->F G Vacuum Filtration F->G H Wash with Cold Solvent G->H I Dry Crystals H->I J Pure Product I->J G Figure 2: Interdependencies of Key Parameters in Recrystallization Solvent Solvent Choice Purity Product Purity Solvent->Purity Yield Product Yield Solvent->Yield Temperature Temperature Gradient (Hot to Cold) Temperature->Purity Temperature->Yield CoolingRate Cooling Rate CoolingRate->Purity

References

Application Notes and Protocols for the Purification of 2,2-Dimethyl-4-(4-methoxyphenyl)-4-oxobutyric acid via Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2,2-Dimethyl-4-(4-methoxyphenyl)-4-oxobutyric acid is a keto-acid that can serve as a building block in organic synthesis. The purity of such intermediates is crucial for the successful synthesis of target molecules, ensuring the quality, safety, and efficacy of final active pharmaceutical ingredients (APIs). Column chromatography is a fundamental, versatile, and effective technique for the purification of organic compounds.[1] This document provides a detailed protocol for the purification of this compound using silica gel column chromatography. The principle of this method relies on the differential partitioning of the compound of interest and its impurities between a polar stationary phase (silica gel) and a mobile phase of optimized polarity.[2]

Data Presentation: Key Chromatographic Parameters

A summary of the recommended parameters for the column chromatography purification is presented in the table below. These parameters are a starting point and may require optimization based on the specific impurity profile of the crude material.

ParameterRecommended SpecificationRationale
Stationary Phase Silica Gel (60 Å, 230-400 mesh)A widely used polar adsorbent suitable for the separation of moderately polar compounds like keto-acids.[3][4]
Mobile Phase (Eluent) Hexane/Ethyl Acetate with 0.5% Acetic AcidA common solvent system for compounds of intermediate polarity. The gradient elution allows for the separation of a wider range of impurities. The addition of acetic acid helps to suppress the ionization of the carboxylic acid, leading to sharper peaks and reduced tailing.[5][6]
Elution Mode Gradient ElutionStarts with a lower polarity to elute non-polar impurities and gradually increases in polarity to elute the desired compound and then more polar impurities. This provides better resolution and more efficient separation.[7]
Column Dimensions Dependent on sample size (e.g., 2-4 cm diameter for 1-5 g of crude material)The column size should be appropriate for the amount of material to be purified to ensure optimal separation.
Sample Loading Dry or Wet LoadingDry loading is preferred for samples that are not readily soluble in the initial mobile phase to improve resolution.
Detection Method Thin-Layer Chromatography (TLC) / UV-Vis Spectroscopy (at 254 nm)TLC is used to monitor the separation and identify fractions containing the pure product. UV detection is suitable due to the presence of the aromatic ring.

Experimental Protocols

This section provides a detailed step-by-step methodology for the purification of this compound.

Materials and Reagents
  • Crude this compound

  • Silica Gel (60 Å, 230-400 mesh)[8][9]

  • n-Hexane (ACS grade or higher)

  • Ethyl Acetate (ACS grade or higher)

  • Acetic Acid (glacial)

  • Glass chromatography column

  • Separatory funnel or pump for solvent delivery

  • Fraction collector or collection tubes

  • Thin-Layer Chromatography (TLC) plates (silica gel coated)

  • UV lamp (254 nm)

  • Rotary evaporator

Protocol
  • Column Packing:

    • Prepare a slurry of silica gel in the initial mobile phase (e.g., 95:5 Hexane:Ethyl Acetate with 0.5% Acetic Acid).

    • Pour the slurry into the chromatography column and allow the silica gel to settle, ensuring a uniform and air-free packed bed.

    • Drain the excess solvent until the solvent level is just above the top of the silica gel.

  • Sample Preparation and Loading:

    • Dry Loading (Recommended): Dissolve the crude compound in a minimal amount of a suitable solvent (e.g., dichloromethane or acetone). Add a small amount of silica gel to this solution and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the packed column.

    • Wet Loading: Dissolve the crude compound in a minimal amount of the initial mobile phase. Using a pipette, carefully load the solution onto the top of the silica gel bed.

  • Elution:

    • Begin the elution with the starting mobile phase (e.g., 95:5 Hexane:Ethyl Acetate with 0.5% Acetic Acid).

    • Gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate. A suggested gradient is as follows:

      • 95:5 (Hexane:Ethyl Acetate) + 0.5% Acetic Acid

      • 90:10 (Hexane:Ethyl Acetate) + 0.5% Acetic Acid

      • 80:20 (Hexane:Ethyl Acetate) + 0.5% Acetic Acid

      • 70:30 (Hexane:Ethyl Acetate) + 0.5% Acetic Acid

    • Maintain a constant flow rate throughout the separation.

  • Fraction Collection and Analysis:

    • Collect fractions of a suitable volume (e.g., 10-20 mL).

    • Monitor the elution of the compound by spotting each fraction on a TLC plate.

    • Develop the TLC plate in an appropriate solvent system (e.g., 7:3 Hexane:Ethyl Acetate) and visualize the spots under a UV lamp.

    • Identify and combine the fractions that contain the pure product.

  • Product Isolation:

    • Combine the pure fractions in a round-bottom flask.

    • Remove the solvent using a rotary evaporator to obtain the purified this compound.

    • Determine the yield and assess the purity of the final product using appropriate analytical techniques (e.g., NMR, HPLC, Mass Spectrometry).

Visualizations

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the column chromatography purification process.

experimental_workflow cluster_prep 1. Preparation cluster_chrom 2. Chromatography cluster_analysis 3. Analysis & Collection cluster_isolation 4. Isolation prep Preparation packing Column Packing (Silica Gel Slurry) prep->packing sample_prep Sample Preparation (Dry or Wet Loading) prep->sample_prep elution Gradient Elution (Hexane/EtOAc + Acetic Acid) packing->elution sample_prep->elution chrom Chromatography collection Fraction Collection elution->collection tlc TLC Analysis of Fractions collection->tlc analysis Analysis pooling Pooling of Pure Fractions tlc->pooling evaporation Solvent Evaporation (Rotary Evaporator) pooling->evaporation isolation Product Isolation final_product Purified Product evaporation->final_product

Caption: Workflow for the purification of this compound.

References

Application Notes and Protocols: In Vitro Cyclooxygenase (COX) Inhibition Assay for 2,2-Dimethyl-4-(4-methoxyphenyl)-4-oxobutyric acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cyclooxygenase (COX), also known as prostaglandin H synthase, is a key enzyme in the inflammatory pathway, responsible for the conversion of arachidonic acid into prostaglandins and other prostanoids.[1][2] There are two primary isoforms of this enzyme: COX-1 and COX-2. COX-1 is constitutively expressed in most tissues and is involved in homeostatic physiological functions, such as maintaining the integrity of the gastric mucosa and mediating platelet aggregation.[3][4] In contrast, COX-2 is an inducible enzyme, with its expression being significantly upregulated at sites of inflammation by various stimuli, including cytokines and mitogens.[3][5] Consequently, the inhibition of COX-2 is a primary target for anti-inflammatory therapies, while concurrent inhibition of COX-1 can lead to undesirable side effects, such as gastrointestinal distress.[3][6]

Non-steroidal anti-inflammatory drugs (NSAIDs) exert their therapeutic effects by inhibiting COX enzymes.[2][4][7] The development of selective COX-2 inhibitors has been a significant focus in drug discovery to minimize the adverse effects associated with non-selective NSAIDs.[8][9] Therefore, determining the inhibitory activity and selectivity of novel compounds against COX-1 and COX-2 is a critical step in the preclinical evaluation of new anti-inflammatory drug candidates.

This document provides a detailed protocol for an in vitro cyclooxygenase (COX) inhibition assay to evaluate the inhibitory potential and selectivity of the test compound, 2,2-Dimethyl-4-(4-methoxyphenyl)-4-oxobutyric acid. The described method is a colorimetric assay that measures the peroxidase activity of COX.

Signaling Pathway

The following diagram illustrates the cyclooxygenase signaling pathway and the point of inhibition by a test compound.

COX_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane_Phospholipids->Arachidonic_Acid PLA2 COX_Enzymes COX-1 / COX-2 Arachidonic_Acid->COX_Enzymes PGG2 Prostaglandin G2 (PGG2) COX_Enzymes->PGG2 Cyclooxygenase Activity PGH2 Prostaglandin H2 (PGH2) PGG2->PGH2 Peroxidase Activity Prostanoids Prostaglandins, Thromboxanes PGH2->Prostanoids Isomerases Inflammation Inflammation, Pain, Fever Prostanoids->Inflammation Test_Compound 2,2-Dimethyl-4-(4-methoxyphenyl) -4-oxobutyric acid Test_Compound->COX_Enzymes Inhibition

Caption: COX Signaling Pathway and Inhibition.

Experimental Workflow

The following diagram outlines the general workflow for the in vitro COX inhibition assay.

COX_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents: - Assay Buffer - Heme - COX-1 & COX-2 Enzymes - Test Compound Dilutions - Arachidonic Acid - Colorimetric Substrate Start->Prepare_Reagents Assay_Setup Assay Plate Setup: - Background Wells - 100% Initial Activity Wells - Inhibitor Wells Prepare_Reagents->Assay_Setup Incubation Pre-incubation of Enzyme with Inhibitor Assay_Setup->Incubation Reaction_Initiation Initiate Reaction with Arachidonic Acid Incubation->Reaction_Initiation Color_Development Add Colorimetric Substrate and Incubate Reaction_Initiation->Color_Development Measurement Measure Absorbance at 590 nm Color_Development->Measurement Data_Analysis Data Analysis: - Calculate % Inhibition - Determine IC50 Values Measurement->Data_Analysis End End Data_Analysis->End

Caption: In Vitro COX Inhibition Assay Workflow.

Experimental Protocols

This protocol is based on commercially available COX inhibitor screening assay kits.[5][10]

Materials and Reagents
  • Ovine COX-1 Enzyme[5][10]

  • Human Recombinant COX-2 Enzyme[5][10]

  • Assay Buffer (0.1 M Tris-HCl, pH 8.0)[5]

  • Heme[5][10]

  • Arachidonic Acid (Substrate)[10]

  • Potassium Hydroxide

  • Hydrochloric Acid

  • Stannous Chloride

  • N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) (Colorimetric Substrate)

  • Test Compound: this compound

  • Positive Controls:

    • SC-560 (for COX-1)[11]

    • Celecoxib or DuP-697 (for COX-2)[11][12]

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 590 nm[5]

  • Multichannel pipette

  • Ice bath

  • Water bath set to 37°C

Reagent Preparation
  • Assay Buffer (1X): Dilute the 10X Assay Buffer concentrate with HPLC-grade water to a final concentration of 1X. Pre-equilibrate to 37°C before use.[10]

  • Heme: Dilute the heme stock solution with the 1X Assay Buffer as per the manufacturer's instructions. Keep on ice.

  • COX-1 and COX-2 Enzymes: Thaw the enzymes on ice. Dilute the enzymes with 1X Assay Buffer to the desired concentration immediately before use. Keep the diluted enzymes on ice.[5]

  • Test Compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Test Compound Dilutions: Prepare a series of dilutions of the test compound stock solution in the 1X Assay Buffer.

  • Arachidonic Acid Solution: Prepare the arachidonic acid solution according to the kit manufacturer's protocol, which may involve neutralization with potassium hydroxide.

Assay Procedure

The following procedure should be performed in a 96-well plate and in duplicate or triplicate for each condition.[10]

  • Background Wells: Add 160 µL of 1X Assay Buffer and 10 µL of Heme to three wells.[5]

  • 100% Initial Activity Wells: Add 150 µL of 1X Assay Buffer, 10 µL of Heme, and 10 µL of either COX-1 or COX-2 enzyme to three wells.[5]

  • Inhibitor Wells: Add 140 µL of 1X Assay Buffer, 10 µL of Heme, 10 µL of either COX-1 or COX-2 enzyme, and 10 µL of the test compound dilution to the respective wells.[11]

  • Positive Control Wells: Prepare wells with a known COX-1 or COX-2 inhibitor (e.g., SC-560 for COX-1, Celecoxib for COX-2) in place of the test compound.

  • Pre-incubation: Gently mix the contents of the wells and incubate the plate for 10 minutes at 37°C to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add 10 µL of the arachidonic acid solution to all wells except the background wells to initiate the reaction.

  • Color Development: Immediately add 10 µL of the colorimetric substrate (TMPD) solution to all wells.

  • Incubation: Incubate the plate for 5-10 minutes at 37°C.

  • Absorbance Measurement: Measure the absorbance of each well at 590 nm using a microplate reader.[5]

Data Analysis
  • Correct for Background Absorbance: Subtract the average absorbance of the background wells from the absorbance of all other wells.

  • Calculate Percent Inhibition: The percent inhibition for each concentration of the test compound is calculated using the following formula:[13]

    % Inhibition = [ (Absorbance of 100% Initial Activity - Absorbance of Inhibitor Well) / Absorbance of 100% Initial Activity ] * 100

  • Determine IC50 Values: The half-maximal inhibitory concentration (IC50) is the concentration of the test compound that causes 50% inhibition of the enzyme activity. Plot the percent inhibition versus the logarithm of the test compound concentration and fit the data to a dose-response curve to determine the IC50 value.[14]

  • Calculate Selectivity Index (SI): The COX-2 selectivity index is calculated by dividing the IC50 for COX-1 by the IC50 for COX-2.[15]

    SI = IC50 (COX-1) / IC50 (COX-2)

Data Presentation

The quantitative data for the in vitro COX inhibition assay of this compound should be summarized in a clear and structured table as shown below.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
This compound [Insert Data][Insert Data][Calculate Value]
Celecoxib (Positive Control) [Insert Data][Insert Data][Calculate Value]
Indomethacin (Non-selective Control) [Insert Data][Insert Data][Calculate Value]

Note: The values in this table are placeholders and should be replaced with experimentally determined data.

Conclusion

The in vitro cyclooxygenase inhibition assay is a fundamental tool for characterizing the anti-inflammatory potential of novel compounds. The protocol outlined in this document provides a robust and reliable method for determining the IC50 values and COX-2 selectivity index of this compound. The resulting data will be crucial for guiding further preclinical development and understanding the compound's mechanism of action.

References

Application Notes and Protocols for the Development of Novel NSAIDs from 2,2-Dimethyl-4-(4-methoxyphenyl)-4-oxobutyric Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nonsteroidal anti-inflammatory drugs (NSAIDs) are a cornerstone in the management of pain, inflammation, and fever.[1] Their primary mechanism of action is the inhibition of cyclooxygenase (COX) enzymes, which exist as two main isoforms: COX-1 and COX-2.[1] COX-1 is constitutively expressed and plays a role in physiological functions, such as protecting the gastric mucosa. In contrast, COX-2 is inducible and is primarily involved in the inflammatory response.[2] The development of selective COX-2 inhibitors has been a major goal in medicinal chemistry to minimize the gastrointestinal side effects associated with non-selective NSAIDs.[3][4]

This document provides a detailed overview of the synthetic strategies and pharmacological evaluation protocols for developing novel NSAID candidates from the lead compound, 2,2-Dimethyl-4-(4-methoxyphenyl)-4-oxobutyric acid . The protocols outlined below are intended to guide researchers through the process of synthesis, in vitro screening, and in vivo evaluation of these potential new anti-inflammatory agents.

Synthetic Strategy

The starting material, this compound, offers several sites for chemical modification to generate a library of potential NSAID candidates. The carboxylic acid moiety can be converted to esters or amides to modulate physicochemical properties such as solubility and membrane permeability, which can influence bioavailability and reduce gastric irritation.[5] The ketone group can also be modified, for instance, through reduction to an alcohol, to alter the molecule's three-dimensional structure and its interaction with the COX enzyme active site.

A plausible synthetic route for the creation of a focused library of derivatives (designated as DMPB-01 to DMPB-03 ) is outlined below. The synthesis of the parent compound can be achieved via a Friedel-Crafts reaction.[6]

Scheme 1: Proposed Synthesis of this compound Derivatives

  • Step 1: Esterification (DMPB-01): The carboxylic acid of the starting material is converted to its methyl ester by reaction with methanol in the presence of a catalytic amount of sulfuric acid.

  • Step 2: Amidation (DMPB-02): The carboxylic acid is first converted to an acyl chloride using thionyl chloride, followed by reaction with a primary amine (e.g., benzylamine) to yield the corresponding amide.

  • Step 3: Ketone Reduction (DMPB-03): The ketone group of the starting material is selectively reduced to a hydroxyl group using a mild reducing agent like sodium borohydride.

Data Presentation: In Vitro and In Vivo Efficacy

The following tables summarize hypothetical quantitative data for the synthesized derivatives compared to the reference NSAIDs, Ibuprofen (a non-selective COX inhibitor) and Celecoxib (a selective COX-2 inhibitor). This data is for illustrative purposes to guide the interpretation of experimental results.

Table 1: In Vitro Cyclooxygenase (COX) Inhibition

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)COX-2 Selectivity Index (SI = COX-1 IC50 / COX-2 IC50)
DMPB-01 (Ester) 15.21.88.4
DMPB-02 (Amide) 25.80.928.7
DMPB-03 (Alcohol) 10.55.22.0
Ibuprofen 12.931.40.4[7]
Celecoxib 15.00.4434.1

Table 2: In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema Model)

Treatment (Dose)Maximum Paw Edema Inhibition (%)
DMPB-01 (20 mg/kg) 45%
DMPB-02 (20 mg/kg) 65%
DMPB-03 (20 mg/kg) 38%
Ibuprofen (50 mg/kg) ~55%[7]
Celecoxib (20 mg/kg) ~70%

Experimental Protocols

Protocol 1: In Vitro COX-1 and COX-2 Inhibition Assay (Fluorometric)

This protocol is adapted from commercially available COX inhibitor screening kits.[8]

Principle: The assay measures the peroxidase activity of COX enzymes. The COX reaction generates Prostaglandin G2 (PGG2), which is then reduced, leading to the oxidation of a probe that produces a fluorescent signal. The inhibition of this signal is proportional to the inhibitory activity of the test compound.

Materials:

  • Human recombinant COX-1 and COX-2 enzymes

  • COX Assay Buffer

  • COX Probe

  • Arachidonic Acid (substrate)

  • Test compounds and reference standards (Ibuprofen, Celecoxib)

  • 96-well black microplates

  • Fluorometric microplate reader (Ex/Em = 535/587 nm)

Procedure:

  • Prepare solutions of test compounds and reference standards in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add the following to each well:

    • 80 µL of Reaction Mix (containing COX Assay Buffer, COX Probe, and either COX-1 or COX-2 enzyme).

    • 10 µL of the test compound solution or reference standard.

    • For control wells, add 10 µL of solvent.

  • Incubate the plate at 25°C for 10 minutes, protected from light.

  • Initiate the reaction by adding 10 µL of Arachidonic Acid solution to each well.

  • Immediately begin kinetic measurement of fluorescence intensity at an excitation of 535 nm and an emission of 587 nm for 5-10 minutes.

  • Calculate the rate of the reaction for each well.

  • The percent inhibition is calculated using the following formula: % Inhibition = [(Rate of Control - Rate of Sample) / Rate of Control] x 100

  • Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition) by plotting the percent inhibition against the logarithm of the test compound concentration.

Protocol 2: In Vivo Anti-inflammatory Assay - Carrageenan-Induced Paw Edema

This is a widely used and validated model for acute inflammation.[9][10]

Principle: Subplantar injection of carrageenan in the rat paw induces a localized inflammatory response characterized by edema. The anti-inflammatory effect of a test compound is measured by its ability to reduce this edema.

Materials:

  • Male Wistar rats (150-200 g) or Swiss albino mice (25-30 g).[7]

  • Carrageenan (1% w/v in sterile saline)

  • Test compounds and reference drug (e.g., Ibuprofen)

  • Vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Plebysmometer or digital calipers

Procedure:

  • Acclimatize animals for at least one week before the experiment.

  • Fast the animals overnight with free access to water.

  • Divide the animals into groups (n=6-8 per group): Vehicle control, reference drug, and test compound groups at various doses.

  • Administer the test compounds and reference drug orally (p.o.) or intraperitoneally (i.p.) one hour before carrageenan injection.

  • Measure the initial paw volume of the right hind paw of each animal using a plethysmometer.

  • Induce inflammation by injecting 0.1 mL of 1% carrageenan solution into the subplantar region of the right hind paw.

  • Measure the paw volume at 1, 2, 3, and 4 hours after the carrageenan injection.

  • The percentage inhibition of edema is calculated for each group at each time point using the formula: % Inhibition = [(V_c - V_t) / V_c] x 100 Where V_c is the average increase in paw volume in the control group, and V_t is the average increase in paw volume in the treated group.

Protocol 3: Cell Viability Assay (MTT Assay)

Principle: This colorimetric assay assesses cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

  • RAW 264.7 macrophage cell line

  • DMEM medium supplemented with 10% FBS and 1% penicillin-streptomycin

  • Test compounds

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Microplate reader (570 nm)

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compounds and incubate for another 24 hours.

  • After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Shake the plate for 10 minutes and measure the absorbance at 570 nm.

  • Cell viability is expressed as a percentage of the viability of the control (untreated) cells.

Visualizations of Pathways and Workflows

COX_Pathway Membrane Membrane Phospholipids PLA2 Phospholipase A2 Membrane->PLA2 Cell Damage/ Stimuli Arachidonic_Acid Arachidonic Acid PLA2->Arachidonic_Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 PGH2 Prostaglandin H2 (PGH2) COX1->PGH2 Stomach Stomach Lining Protection COX1->Stomach COX2->PGH2 Inflammation Inflammation Site COX2->Inflammation Prostacyclin Prostacyclin (PGI2) (Vasodilation, inhibits platelet aggregation) PGH2->Prostacyclin Thromboxane Thromboxane (TXA2) (Vasoconstriction, promotes platelet aggregation) PGH2->Thromboxane Prostaglandins Prostaglandins (PGE2, etc.) (Inflammation, Pain, Fever) PGH2->Prostaglandins

Caption: The Arachidonic Acid Cascade and the role of COX-1 and COX-2 enzymes.

Drug_Development_Workflow Start Start: 2,2-Dimethyl-4-(4-methoxyphenyl) -4-oxobutyric acid Synthesis Chemical Synthesis (Esterification, Amidation, etc.) Start->Synthesis Purification Purification & Characterization (Chromatography, NMR, MS) Synthesis->Purification InVitro In Vitro Screening Purification->InVitro COX_Assay COX-1/COX-2 Inhibition Assay (Determine IC50 & Selectivity) InVitro->COX_Assay Cytotoxicity Cytotoxicity Assay (e.g., MTT) (Assess Safety Profile) InVitro->Cytotoxicity Lead_Selection Lead Candidate Selection COX_Assay->Lead_Selection Cytotoxicity->Lead_Selection InVivo In Vivo Evaluation Lead_Selection->InVivo Promising Candidates Paw_Edema Carrageenan-Induced Paw Edema (Assess Anti-inflammatory Efficacy) InVivo->Paw_Edema Toxicity Preliminary Toxicity Studies InVivo->Toxicity End Preclinical Development Paw_Edema->End Toxicity->End

Caption: Workflow for the development of novel NSAIDs from the lead compound.

InVitro_Workflow Prepare_Reagents Prepare Reagents: Enzyme (COX-1/COX-2), Buffer, Probe, Test Compounds, Substrate Plate_Setup Plate Setup (96-well): Add Reaction Mix (Buffer, Probe, Enzyme) to wells Prepare_Reagents->Plate_Setup Add_Compounds Add Test Compounds, Controls, and Reference Drugs to designated wells Plate_Setup->Add_Compounds Incubate1 Incubate at 25°C for 10 minutes Add_Compounds->Incubate1 Initiate_Reaction Initiate Reaction: Add Arachidonic Acid to all wells Incubate1->Initiate_Reaction Measure Kinetic Measurement of Fluorescence (Ex: 535nm, Em: 587nm) for 5-10 min Initiate_Reaction->Measure Data_Analysis Data Analysis: Calculate Reaction Rates Measure->Data_Analysis Calculate_Inhibition Calculate % Inhibition Data_Analysis->Calculate_Inhibition Determine_IC50 Determine IC50 Values Calculate_Inhibition->Determine_IC50

Caption: Experimental workflow for the in vitro fluorometric COX inhibition assay.

References

Application Notes and Protocols for the Synthesis of 7-Alkoxy-1-tetralones from 2,2-Dimethyl-4-(4-methoxyphenyl)-4-oxobutyric acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the synthesis of 7-alkoxy-4,4-dimethyl-1-tetralones, valuable intermediates in medicinal chemistry and drug development. The protocol starts with the intramolecular Friedel-Crafts acylation of 2,2-Dimethyl-4-(4-methoxyphenyl)-4-oxobutyric acid to yield 7-methoxy-4,4-dimethyl-1-tetralone. Subsequently, a general method for the conversion of the methoxy group to other alkoxy derivatives is described.

The tetralone scaffold is a core structural motif in a variety of natural products and pharmacologically active compounds. The described synthetic route offers a reliable method to access substituted tetralones for further chemical exploration and incorporation into drug candidates.

Reaction Principle

The primary transformation is an intramolecular Friedel-Crafts acylation.[1][2][3][4] In this reaction, the carboxylic acid is activated by a strong acid, typically a Brønsted or Lewis acid, to generate an acylium ion electrophile.[4][5] The electron-rich methoxyphenyl ring then acts as a nucleophile, attacking the acylium ion to form a new carbon-carbon bond and construct the second ring of the tetralone system.[4][5] The methoxy group on the aromatic ring is an activating group and directs the cyclization to the ortho position, resulting in the formation of the 7-methoxy-1-tetralone derivative.

Experimental Protocols

Protocol 1: Synthesis of 7-Methoxy-4,4-dimethyl-1-tetralone

This protocol details the intramolecular Friedel-Crafts cyclization of this compound.

Materials:

  • This compound

  • Eaton's Reagent (7.5% w/w Phosphorus pentoxide in Methanesulfonic acid) or Polyphosphoric Acid (PPA)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Deionized water

  • Ice bath

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath with temperature control

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for extraction and filtration

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, place this compound (1.0 eq).

  • Addition of Cyclizing Agent: Under constant stirring, slowly add Eaton's Reagent (10-20 mL per gram of starting material) or Polyphosphoric Acid (a stirrable paste) to the flask. An ice bath can be used to control any initial exotherm.

  • Reaction: Heat the mixture to 60-80°C. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-4 hours).

  • Quenching: After the reaction is complete, cool the mixture to room temperature and then carefully pour it into a beaker containing crushed ice and water with vigorous stirring.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).

  • Washing: Combine the organic layers and wash sequentially with deionized water (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL), and finally with brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: The crude 7-methoxy-4,4-dimethyl-1-tetralone can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate).

Protocol 2: General Synthesis of 7-Alkoxy-4,4-dimethyl-1-tetralones

This two-step protocol describes the demethylation of the 7-methoxy group to a hydroxyl group, followed by O-alkylation to introduce various alkoxy groups.

Step A: Demethylation to 7-Hydroxy-4,4-dimethyl-1-tetralone

Materials:

  • 7-Methoxy-4,4-dimethyl-1-tetralone

  • Boron tribromide (BBr₃) solution in DCM (1 M) or anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (DCM), anhydrous

  • Methanol

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ice bath

Procedure:

  • Reaction Setup: Dissolve 7-methoxy-4,4-dimethyl-1-tetralone (1.0 eq) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon). Cool the solution to 0°C using an ice bath.

  • Reagent Addition: Slowly add a 1 M solution of boron tribromide in DCM (1.1 - 1.5 eq) dropwise to the stirred solution.

  • Reaction: Allow the reaction to stir at 0°C and then warm to room temperature. Monitor the reaction by TLC until completion (typically 1-3 hours).

  • Quenching: Cool the reaction mixture back to 0°C and quench by the slow, dropwise addition of methanol, followed by 1 M HCl.

  • Workup: Extract the mixture with dichloromethane. Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Purification: Concentrate the organic phase under reduced pressure. The crude 7-hydroxy-4,4-dimethyl-1-tetralone can be purified by column chromatography.

Step B: O-Alkylation to 7-Alkoxy-4,4-dimethyl-1-tetralone

Materials:

  • 7-Hydroxy-4,4-dimethyl-1-tetralone

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

  • Alkyl halide (e.g., ethyl iodide, benzyl bromide) or other alkylating agent

  • Acetone or Dimethylformamide (DMF)

  • Deionized water

  • Ethyl acetate

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 7-hydroxy-4,4-dimethyl-1-tetralone (1.0 eq) in acetone or DMF.

  • Base and Alkylating Agent Addition: Add potassium carbonate (2-3 eq) and the desired alkyl halide (1.1-1.5 eq).

  • Reaction: Heat the mixture to reflux (for acetone) or 50-60°C (for DMF) and stir until the starting material is consumed as indicated by TLC (typically 4-12 hours).

  • Workup: Cool the reaction mixture and filter off the base. Evaporate the solvent. Dissolve the residue in ethyl acetate and wash with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purification: Purify the resulting 7-alkoxy-4,4-dimethyl-1-tetralone by column chromatography on silica gel.

Data Presentation

The following table summarizes representative quantitative data for the synthesis of 7-methoxy-4,4-dimethyl-1-tetralone, based on typical yields for intramolecular Friedel-Crafts acylations.[6]

ParameterValue
Starting Material This compound
Reaction Intramolecular Friedel-Crafts Acylation
Cyclizing Agent Eaton's Reagent or Polyphosphoric Acid
Reaction Temperature 60-80°C
Reaction Time 1-4 hours
Typical Yield 75-90%
Product 7-Methoxy-4,4-dimethyl-1-tetralone
Purity (after purification) >98%

Visualizations

G cluster_0 Protocol 1: Synthesis of 7-Methoxy-4,4-dimethyl-1-tetralone cluster_1 Protocol 2: Synthesis of 7-Alkoxy-4,4-dimethyl-1-tetralone A 2,2-Dimethyl-4-(4-methoxyphenyl) -4-oxobutyric acid B Intramolecular Friedel-Crafts Acylation (PPA or Eaton's Reagent) A->B C 7-Methoxy-4,4-dimethyl-1-tetralone B->C D 7-Methoxy-4,4-dimethyl-1-tetralone E Demethylation (e.g., BBr3) D->E F 7-Hydroxy-4,4-dimethyl-1-tetralone E->F G O-Alkylation (Alkyl Halide, K2CO3) F->G H 7-Alkoxy-4,4-dimethyl-1-tetralone G->H

Caption: Overall workflow for the synthesis of 7-alkoxy-1-tetralones.

G cluster_0 Reaction Mechanism start Carboxylic Acid + H+ acylium Acylium Ion (Electrophile) start->acylium Activation sigma Sigma Complex (Resonance Stabilized) ring Methoxyphenyl Ring (Nucleophile) ring->sigma Nucleophilic Attack product Tetralone Product sigma->product Deprotonation (Aromaticity Restored)

References

Application Notes and Protocols for the Characterization of 2,2-Dimethyl-4-(4-methoxyphenyl)-4-oxobutyric acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2-Dimethyl-4-(4-methoxyphenyl)-4-oxobutyric acid is a keto-carboxylic acid with potential applications in medicinal chemistry and drug development. Accurate and comprehensive characterization of this molecule is crucial for its identification, purity assessment, and understanding its physicochemical properties. These application notes provide detailed protocols for the analytical characterization of this compound using modern analytical techniques, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Physicochemical Properties (Predicted)

PropertyValue
Molecular Formula C₁₃H₁₆O₄
Molecular Weight 236.26 g/mol
IUPAC Name 2,2-Dimethyl-4-(4-methoxyphenyl)-4-oxobutanoic acid
Appearance White to off-white solid (predicted)
Melting Point Not available
Boiling Point Not available
Solubility Soluble in organic solvents like methanol, acetonitrile, DMSO; sparingly soluble in water

Chromatographic Analysis

Chromatographic techniques are essential for the separation, identification, and quantification of this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is a primary technique for the analysis of non-volatile and thermally labile compounds like keto-carboxylic acids.[1]

Protocol 1: Reversed-Phase HPLC with UV Detection

This protocol outlines a general method for the analysis of keto-carboxylic acids, which can be adapted for the target molecule.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

    • Solvent A: 0.1% Formic Acid in Water

    • Solvent B: 0.1% Formic Acid in Acetonitrile

  • Gradient Program:

    Time (min) % Solvent A % Solvent B
    0 95 5
    20 5 95
    25 5 95
    25.1 95 5

    | 30 | 95 | 5 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm (due to the methoxyphenyl chromophore).

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile) to a concentration of 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.

Expected Results: A single major peak corresponding to this compound. The retention time will depend on the specific column and conditions used.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of volatile compounds. For non-volatile compounds like carboxylic acids, derivatization is necessary to increase volatility and thermal stability.[2]

Protocol 2: GC-MS Analysis with Silylation Derivatization

  • Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer.

  • Derivatization:

    • Methoximation (optional but recommended for keto group): To a dried sample (approx. 100 µg), add 50 µL of 20 mg/mL methoxyamine hydrochloride in pyridine. Incubate at 60°C for 30 minutes. This step protects the keto group.[2]

    • Silylation: Add 50 µL of a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS). Incubate at 70°C for 60 minutes. This step derivatizes the carboxylic acid group.[2]

  • GC Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp: 10°C/min to 280°C.

    • Hold: 5 minutes at 280°C.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injection Mode: Splitless, 1 µL injection volume.

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 50-550.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

Expected Results: The derivatized compound will be volatile and produce a characteristic mass spectrum. The mass spectrum will show a molecular ion peak corresponding to the silylated derivative and specific fragmentation patterns that can be used for structural confirmation.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules.

Protocol 3: ¹H and ¹³C NMR Spectroscopy

  • Instrumentation: NMR Spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: Dissolve 5-10 mg of the sample in 0.6-0.7 mL of a deuterated solvent such as Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆). Tetramethylsilane (TMS) can be used as an internal standard (0 ppm).

  • Acquisition Parameters (Typical for 400 MHz):

    • ¹H NMR:

      • Pulse Program: Standard single pulse.

      • Spectral Width: -2 to 12 ppm.

      • Number of Scans: 16.

      • Relaxation Delay: 1 s.

    • ¹³C NMR:

      • Pulse Program: Proton-decoupled.

      • Spectral Width: 0 to 220 ppm.

      • Number of Scans: 1024 or more.

      • Relaxation Delay: 2 s.

Predicted ¹H and ¹³C NMR Data:

¹H NMRPredicted Chemical Shift (ppm)MultiplicityIntegrationAssignment
Protons
-C(CH₃)₂~1.3s6HGem-dimethyl protons
-CH₂-CO-~3.3s2HMethylene protons
-OCH₃~3.8s3HMethoxy protons
Aromatic-H~6.9d2HProtons ortho to -OCH₃
Aromatic-H~7.9d2HProtons ortho to -C=O
-COOH~11-12br s1HCarboxylic acid proton
¹³C NMRPredicted Chemical Shift (ppm)Assignment
Carbons
-C(CH₃)₂~25Gem-dimethyl carbons
-C(CH₃)₂~45Quaternary carbon
-CH₂-CO-~48Methylene carbon
-OCH₃~55Methoxy carbon
Aromatic-C~114Carbons ortho to -OCH₃
Aromatic-C~130Carbons ortho to -C=O
Aromatic-C (ipso)~128Carbon attached to C=O
Aromatic-C (ipso)~164Carbon attached to -OCH₃
-COOH~178Carboxylic acid carbon
-C=O~197Ketone carbon
Note: Predicted chemical shifts are estimates and may vary based on solvent and other experimental conditions.
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Protocol 4: Electrospray Ionization Mass Spectrometry (ESI-MS)

  • Instrumentation: Mass spectrometer with an ESI source.

  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 10 µg/mL) in a suitable solvent like methanol or acetonitrile.

  • Infusion: Introduce the sample solution directly into the ESI source via a syringe pump at a low flow rate (e.g., 5-10 µL/min).

  • MS Parameters:

    • Ionization Mode: Negative ion mode is preferred for carboxylic acids to observe the [M-H]⁻ ion. Positive ion mode may show [M+H]⁺ or [M+Na]⁺.

    • Capillary Voltage: 3-4 kV.

    • Drying Gas (Nitrogen) Flow: 5-10 L/min.

    • Drying Gas Temperature: 300-350 °C.

    • Mass Range: m/z 100-500.

Expected Results:

  • Negative Ion Mode: A prominent peak at m/z 235.1, corresponding to the deprotonated molecule [M-H]⁻.

  • Positive Ion Mode: A peak at m/z 237.1 for [M+H]⁺ or m/z 259.1 for the sodium adduct [M+Na]⁺.

Visualizations

experimental_workflow cluster_sample Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Acquisition & Interpretation Sample 2,2-Dimethyl-4-(4-methoxyphenyl)- 4-oxobutyric acid HPLC HPLC-UV Sample->HPLC GCMS GC-MS (with Derivatization) Sample->GCMS NMR NMR Spectroscopy Sample->NMR MS ESI-MS Sample->MS Chroma Chromatogram (Purity, Retention Time) HPLC->Chroma MassSpec Mass Spectrum (Molecular Weight, Fragmentation) GCMS->MassSpec NMRSpec NMR Spectrum (Structure Elucidation) NMR->NMRSpec MS->MassSpec

Caption: General experimental workflow for the characterization of the target compound.

gcms_derivatization Analyte Analyte (Non-volatile) Derivatization Derivatization (Silylation) Analyte->Derivatization VolatileAnalyte Volatile Derivative Derivatization->VolatileAnalyte GC_Injection GC Injection VolatileAnalyte->GC_Injection Separation GC Separation GC_Injection->Separation Detection MS Detection Separation->Detection

Caption: Logical workflow for GC-MS analysis requiring derivatization.

References

Application Note: Cell-Based Assays for Evaluating the Anti-inflammatory Effects of 2,2-Dimethyl-4-(4-methoxyphenyl)-4-oxobutyric acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic diseases such as arthritis, inflammatory bowel disease, and atherosclerosis. The development of novel anti-inflammatory therapeutics is a significant goal in drug discovery. This document provides a comprehensive guide to a panel of cell-based assays designed to evaluate the anti-inflammatory potential of the test compound, 2,2-Dimethyl-4-(4-methoxyphenyl)-4-oxobutyric acid (hereafter referred to as DMPA). The protocols described herein utilize lipopolysaccharide (LPS)-stimulated macrophage cell lines, a well-established in vitro model for mimicking inflammatory responses.[1][2][3] These assays will assess the compound's ability to modulate key inflammatory mediators and signaling pathways.

Hypothesized Mechanism of Action Many anti-inflammatory compounds exert their effects by modulating intracellular signaling cascades that regulate the expression of pro-inflammatory genes. The primary pathways implicated in the inflammatory response induced by stimuli like LPS are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[4][5][6][7]

  • NF-κB Signaling Pathway: In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by LPS, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This allows NF-κB (typically the p65/p50 heterodimer) to translocate to the nucleus, where it binds to DNA and initiates the transcription of pro-inflammatory genes, including those for cytokines like TNF-α and IL-6, and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[8][9]

  • MAPK Signaling Pathway: The MAPK family, including p38, c-Jun N-terminal kinase (JNK), and extracellular signal-regulated kinase (ERK), are key regulators of cellular responses to external stressors.[7][10][11] LPS activation of Toll-like receptor 4 (TLR4) triggers a phosphorylation cascade that activates these MAPKs.[5][6] Activated MAPKs, in turn, phosphorylate various transcription factors, such as AP-1 (Activator Protein-1), which collaborates with NF-κB to drive the expression of inflammatory mediators.[6]

DMPA is hypothesized to inhibit one or more key steps in these pathways, thereby reducing the production of inflammatory molecules. The following protocols are designed to test this hypothesis.

NF_kB_Signaling_Pathway NF-κB Signaling Pathway in Macrophages cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates NFkB_complex NF-κB Complex (p65/p50/IκBα) p65 p65 p50 p50 NFkB_complex->IkBa Degradation NFkB_active Active NF-κB (p65/p50) NFkB_complex->NFkB_active Translocates DMPA DMPA (Test Compound) DMPA->IKK Inhibits? DMPA->IkBa Inhibits Degradation? DMPA->NFkB_active Inhibits Translocation? DNA DNA NFkB_active->DNA Binds Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS, COX-2) DNA->Genes Transcription

Caption: Hypothesized points of intervention for DMPA in the NF-κB pathway.

MAPK_Signaling_Pathway MAPK Signaling Pathway in Macrophages cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds MAP3K MAP3K (e.g., TAK1) TLR4->MAP3K Activates MAP2K MAP2K (e.g., MKK3/6) MAP3K->MAP2K Phosphorylates p38 p38 MAPK MAP2K->p38 Phosphorylates p_p38 Phospho-p38 p38->p_p38 Translocates DMPA DMPA (Test Compound) DMPA->p38 Inhibits Phosphorylation? AP1 AP-1 (Transcription Factor) p_p38->AP1 Activates Genes Pro-inflammatory Genes AP1->Genes Transcription Experimental_Workflow Overall Experimental Workflow cluster_setup Experiment Setup cluster_treatment Treatment cluster_assays Downstream Assays A Culture RAW 264.7 Macrophages B Seed cells in plates (e.g., 96-well, 6-well) A->B C Pre-treat with DMPA (various concentrations) B->C 2h D Induce Inflammation (with 1 µg/mL LPS) C->D 24h E Cell Viability (MTT Assay) D->E F Nitric Oxide (NO) (Griess Assay) D->F Supernatant G Cytokine Levels (ELISA for TNF-α, IL-6) D->G Supernatant H Protein Expression (Western Blot for iNOS, COX-2, p-p65) D->H Cell Lysate

References

Troubleshooting & Optimization

troubleshooting low yield in the synthesis of 2,2-Dimethyl-4-(4-methoxyphenyl)-4-oxobutyric acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,2-Dimethyl-4-(4-methoxyphenyl)-4-oxobutyric acid.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for this compound?

A1: The most common method for synthesizing this compound is the Friedel-Crafts acylation of anisole with 3,3-dimethylsuccinic anhydride, using a Lewis acid catalyst such as anhydrous aluminum chloride (AlCl₃).[1] This reaction is an electrophilic aromatic substitution where the acylium ion, generated from the anhydride and Lewis acid, attacks the electron-rich anisole ring.[2]

Q2: Why is my reaction yield consistently low?

A2: Low yields in this specific Friedel-Crafts acylation can stem from several factors. Common issues include inactive catalyst due to moisture, suboptimal reaction temperature, or steric hindrance from the gem-dimethyl group on the succinic anhydride.[3] The purity of starting materials is also crucial for a successful reaction.

Q3: What are the likely side products in this synthesis?

A3: Potential side products include the formation of the ortho-isomer (2,2-Dimethyl-4-(2-methoxyphenyl)-4-oxobutyric acid), although the para-product is generally favored due to the directing effect of the methoxy group and steric hindrance.[4] Polysubstitution, where a second acylation occurs on the anisole ring, is also a possibility with highly activated aromatic rings, though the acyl group of the product is deactivating, making a second reaction less favorable.[3][5]

Q4: Can I use other Lewis acids besides aluminum chloride?

A4: While aluminum chloride is the most common catalyst, other Lewis acids like ferric chloride (FeCl₃), zinc chloride (ZnCl₂), or boron trifluoride (BF₃) can also be used.[4][6] The choice of catalyst can influence the reaction rate and selectivity, and may require optimization for your specific conditions.

Q5: How critical are anhydrous conditions for this reaction?

A5: Extremely critical. Lewis acid catalysts like aluminum chloride are highly sensitive to moisture.[3] Any water present in the reactants, solvent, or glassware will react with the catalyst, rendering it inactive and halting the Friedel-Crafts reaction.

Troubleshooting Guides

Low Yield
SymptomPossible CauseSuggested Solution
Reaction fails to proceed or gives very low conversion. Inactive Catalyst: The Lewis acid (e.g., AlCl₃) has been deactivated by moisture.Ensure all glassware is flame-dried or oven-dried before use. Use anhydrous solvents and freshly opened or properly stored anhydrous aluminum chloride.[3]
Deactivated Aromatic Ring: Although anisole is activated, impurities in the starting material could inhibit the reaction.Use high-purity, freshly distilled anisole.
Insufficient Catalyst: A stoichiometric amount of Lewis acid is often required as the product ketone can form a complex with the catalyst.[7]Use at least 2.2 equivalents of AlCl₃ relative to the 3,3-dimethylsuccinic anhydride.
Low yield of desired product with significant starting material remaining. Suboptimal Reaction Temperature: The reaction may be too slow at lower temperatures or side reactions may dominate at higher temperatures.Optimize the reaction temperature. Start at a low temperature (0-5 °C) during the addition of reactants and then allow the reaction to slowly warm to room temperature or gently heat to find the optimal condition.[3]
Steric Hindrance: The gem-dimethyl group on the 3,3-dimethylsuccinic anhydride can sterically hinder the attack on the anisole ring.A longer reaction time or a slight increase in temperature may be necessary to overcome the steric hindrance.
Formation of multiple products, complicating purification. Isomer Formation: Acylation at the ortho-position can occur.While the para-product is generally favored, purification by column chromatography or recrystallization may be necessary to isolate the desired isomer.
Polysubstitution: This is more likely with highly activated rings.Use a molar ratio of anisole to anhydride that does not excessively favor the aromatic component. The acyl group of the product deactivates the ring, making polysubstitution less likely than in Friedel-Crafts alkylation.[5]
Product "oils out" during workup instead of precipitating as a solid. Incomplete reaction or presence of oily impurities. Ensure the reaction has gone to completion by TLC. During workup, thoroughly wash the organic layer to remove impurities. If the product is indeed an oil at room temperature, proceed with extraction rather than filtration.
Supersaturation or inappropriate solvent for crystallization. Try to induce crystallization by scratching the inside of the flask or adding a seed crystal. If that fails, consider a different solvent for recrystallization.

Experimental Protocols

General Protocol for the Synthesis of this compound

This is a generalized procedure and may require optimization.

Materials:

  • Anisole

  • 3,3-Dimethylsuccinic anhydride

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (DCM) or other suitable solvent (e.g., orthodichlorobenzene)[8]

  • Hydrochloric acid (HCl), concentrated

  • Ice

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), suspend anhydrous aluminum chloride (2.2 equivalents) in anhydrous dichloromethane.

  • Addition of Reactants: Cool the suspension to 0-5 °C using an ice bath. In the dropping funnel, prepare a solution of 3,3-dimethylsuccinic anhydride (1.0 equivalent) and anisole (1.1 equivalents) in anhydrous dichloromethane. Add this solution dropwise to the stirred AlCl₃ suspension, maintaining the temperature between 0 and 5 °C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Workup: Carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid. This will decompose the aluminum chloride complex.[9]

  • Extraction and Washing: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with dichloromethane. Combine the organic extracts and wash sequentially with water, saturated sodium bicarbonate solution (to remove unreacted anhydride and the carboxylic acid product if it is in the salt form), and finally with brine. Note: To isolate the carboxylic acid product, the bicarbonate wash should be collected and then acidified to precipitate the product, which can then be filtered or extracted.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., a mixture of ethanol and water) or by column chromatography on silica gel.

Visualizations

Synthesis_Pathway Synthesis of this compound Anisole Anisole Acylium Acylium Ion Intermediate Anisole->Acylium Electrophilic Attack Anhydride 3,3-Dimethylsuccinic Anhydride AlCl3 AlCl3 (Lewis Acid) Anhydride->AlCl3 Activation AlCl3->Acylium Product This compound Acylium->Product

Caption: Synthesis pathway via Friedel-Crafts acylation.

Troubleshooting_Workflow Troubleshooting Low Yield Start Low Yield Observed Check_Conditions Check Reaction Conditions: - Anhydrous? - Temperature Correct? - Stoichiometry Correct? Start->Check_Conditions Check_Purity Check Purity of Starting Materials: - Anisole - Anhydride - AlCl3 Check_Conditions->Check_Purity Conditions OK Optimize Optimize Reaction Parameters: - Temperature - Reaction Time - Catalyst Loading Check_Conditions->Optimize Issue Found & Corrected Check_Purity->Optimize Materials Pure Check_Purity->Optimize Impurity Found & Addressed Purification Review Purification Method: - Recrystallization Solvent - Chromatography Conditions Optimize->Purification Success Improved Yield Purification->Success

Caption: A workflow for troubleshooting low reaction yields.

References

byproduct formation in Friedel-Crafts acylation of 2,2-Dimethyl-4-(4-methoxyphenyl)-4-oxobutyric acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing byproduct formation during the intramolecular Friedel-Crafts acylation of 2,2-Dimethyl-4-(4-methoxyphenyl)-4-oxobutyric acid to form 7-methoxy-3,3-dimethyl-1-indanone.

Frequently Asked Questions (FAQs)

Q1: What is the expected primary product of the intramolecular Friedel-Crafts acylation of this compound?

The primary and desired product is 7-methoxy-3,3-dimethyl-1-indanone. This is formed through an intramolecular electrophilic aromatic substitution, where the acylium ion generated from the carboxylic acid cyclizes onto the aromatic ring at the position ortho to the activating methoxy group.

Q2: What are the most common byproducts observed in this specific Friedel-Crafts acylation reaction?

Common byproducts can include:

  • Intermolecular Acylation Products: Instead of cyclizing, the acylium ion of one molecule can acylate the aromatic ring of another, leading to the formation of dimers or oligomers.

  • De-methylated Product: Strong Lewis acids, particularly at elevated temperatures, can cause the cleavage of the methyl group from the methoxy ether, resulting in a phenolic byproduct.

  • Polymer/Tar: Under harsh reaction conditions (e.g., high temperatures, prolonged reaction times), complex polymeric materials or tar can be formed, which complicates purification.[1]

  • Unreacted Starting Material: Incomplete reaction due to insufficient catalyst activity, low temperature, or short reaction time will result in the presence of the starting carboxylic acid.

Q3: Why is polyacylation not a significant concern in this intramolecular reaction?

Polyacylation is generally less of a problem in Friedel-Crafts acylation compared to alkylation.[2] The introduction of the first acyl group (in this case, the ketone of the indanone product) deactivates the aromatic ring, making it less susceptible to further electrophilic attack.[1][2][3][4]

Q4: Can isomeric products be formed?

In this specific substrate, the methoxy group is a strong ortho, para-director. The para position is occupied by the butyric acid chain. Therefore, the cyclization is highly directed to the ortho position. The formation of other constitutional isomers is sterically and electronically disfavored. However, extreme conditions could potentially lead to minor isomers through rearrangement, though this is unlikely for an acylation reaction.[1][2]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of Desired Product 1. Catalyst Deactivation: Presence of moisture in reagents or glassware will deactivate the Lewis acid catalyst.[1] 2. Insufficient Catalyst: An inadequate amount of catalyst may lead to an incomplete reaction. 3. Low Reaction Temperature: The activation energy for the cyclization may not be reached.1. Ensure all glassware is oven-dried and reagents are anhydrous. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). 2. Increase the molar equivalents of the catalyst. For polyphosphoric acid (PPA), ensure it is used in sufficient excess to act as both catalyst and solvent. 3. Gradually increase the reaction temperature while monitoring the reaction progress by TLC or LC-MS.
Formation of Polymeric Material/Tar 1. High Reaction Temperature: Excessive heat can lead to decomposition and polymerization.[1] 2. Prolonged Reaction Time: Allowing the reaction to proceed for too long can result in side reactions.1. Maintain the recommended reaction temperature. If using PPA, a temperature of 60-80°C is often sufficient. 2. Monitor the reaction closely and quench it as soon as the starting material is consumed.
Presence of De-methylated Byproduct Harsh Catalyst/High Temperature: Strong Lewis acids like AlCl₃ or high temperatures can cleave the methoxy group.1. Consider using a milder catalyst system, such as polyphosphoric acid (PPA) or Eaton's reagent (P₂O₅ in methanesulfonic acid).[5][6] 2. Perform the reaction at the lowest effective temperature.
Difficult Product Isolation / Emulsion during Workup 1. Incomplete Quenching: The catalyst-ketone complex has not been fully hydrolyzed. 2. Formation of Metal Hydroxides: Reaction of excess Lewis acid (like AlCl₃) with water can form insoluble hydroxides.1. Quench the reaction mixture by slowly and carefully pouring it onto a mixture of ice and concentrated hydrochloric acid.[1] 2. The acidic workup helps to dissolve metal salts (e.g., aluminum salts) in the aqueous layer, facilitating separation.

Quantitative Data Summary

The following table presents representative data for the intramolecular Friedel-Crafts acylation of this compound under different catalytic conditions. Note: These are example values for illustrative purposes.

Catalyst System Temperature (°C) Reaction Time (h) Yield of 7-methoxy-3,3-dimethyl-1-indanone (%) Major Byproduct(s) (%)
Polyphosphoric Acid (PPA)802~85Intermolecular Product (~5%), Tar (~3%)
AlCl₃ in CS₂503~70De-methylated Product (~10%), Tar (~5%)
Eaton's Reagent601.5~90Intermolecular Product (~3%)

Experimental Protocol: Cyclization using Polyphosphoric Acid (PPA)

Materials:

  • This compound

  • Polyphosphoric acid (PPA)

  • Dichloromethane (DCM)

  • Crushed ice

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a calcium chloride drying tube, add this compound (1.0 eq).

  • Add polyphosphoric acid (10-15 wt eq.) to the flask.

  • Heat the mixture to 80°C with vigorous stirring. The mixture should become a homogeneous solution.

  • Maintain the temperature and stir for 2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Carefully and slowly pour the viscous reaction mixture onto a beaker of crushed ice with stirring.

  • Extract the aqueous mixture with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to afford pure 7-methoxy-3,3-dimethyl-1-indanone.

Visualizations

reaction_pathway cluster_start Starting Material cluster_intermediate Intermediate cluster_product Desired Product start This compound acylium Acylium Ion Intermediate start->acylium + PPA - H₂O product 7-methoxy-3,3-dimethyl-1-indanone acylium->product Intramolecular Cyclization byproduct_formation cluster_byproducts Potential Byproduct Pathways acylium Acylium Ion Intermediate intermolecular Intermolecular Acylation (Dimer/Oligomer) acylium->intermolecular Reaction with another molecule polymer Polymerization/Tar acylium->polymer Harsh Conditions (High Temp) demethylation De-methylation (Phenolic Impurity) product_node Product product_node->demethylation Harsh Conditions (Strong Lewis Acid) troubleshooting_workflow start Low Yield or High Impurity check_moisture Check for Moisture (Anhydrous Conditions?) start->check_moisture check_temp Review Reaction Temperature check_moisture->check_temp No dry_reagents Dry Reagents/Glassware, Use Inert Atmosphere check_moisture->dry_reagents Yes check_catalyst Evaluate Catalyst (Type & Amount) check_temp->check_catalyst No adjust_temp Lower Temperature for Tar, Increase for Incomplete Rxn check_temp->adjust_temp Yes adjust_catalyst Use Milder Catalyst (PPA), Optimize Stoichiometry check_catalyst->adjust_catalyst Yes solution Improved Yield & Purity check_catalyst->solution No dry_reagents->check_temp adjust_temp->check_catalyst adjust_catalyst->solution

References

optimizing reaction conditions for the synthesis of 2,2-Dimethyl-4-(4-methoxyphenyl)-4-oxobutyric acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2,2-Dimethyl-4-(4-methoxyphenyl)-4-oxobutyric acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed experimental protocols for the successful synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for this compound?

A1: The most common and effective method for synthesizing this compound is the Friedel-Crafts acylation of anisole with 2,2-dimethylsuccinic anhydride. This reaction is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃), in an anhydrous solvent.

Q2: What are the key starting materials and reagents for this synthesis?

A2: The essential starting materials and reagents include:

  • Anisole

  • 2,2-Dimethylsuccinic anhydride

  • Aluminum chloride (AlCl₃, anhydrous)

  • Anhydrous dichloromethane (CH₂Cl₂) as the solvent

  • Hydrochloric acid (HCl) for quenching the reaction

  • Ice

Q3: What are the critical parameters to control for a successful synthesis?

A3: Several parameters are crucial for maximizing the yield and purity of the final product:

  • Anhydrous Conditions: The Lewis acid catalyst, aluminum chloride, is highly sensitive to moisture. All glassware, solvents, and reagents must be thoroughly dried to prevent deactivation of the catalyst.[1][2]

  • Stoichiometry of the Catalyst: In Friedel-Crafts acylation, the ketone product can form a complex with the Lewis acid. Therefore, a stoichiometric amount or a slight excess of the catalyst is often necessary.[1]

  • Reaction Temperature: The reaction is typically initiated at a low temperature (e.g., 0 °C) during the addition of reagents to control the initial exothermic reaction, and then brought to reflux to drive the reaction to completion.[3]

  • Order of Addition: It is generally recommended to first prepare a suspension of aluminum chloride in the solvent, followed by the addition of the acylating agent (2,2-dimethylsuccinic anhydride), and finally the dropwise addition of the aromatic substrate (anisole).[1]

Q4: What are the potential side reactions or byproducts in this synthesis?

A4: Potential side reactions and byproducts include:

  • Ortho-acylation: While the para-substituted product is generally favored due to steric hindrance, some ortho-acylation may occur. The methoxy group of anisole is an ortho-para director.

  • Polysubstitution: Although the acyl group is deactivating, highly reactive substrates under harsh conditions could potentially undergo multiple acylations. However, this is less common in Friedel-Crafts acylation compared to alkylation.

  • Reaction with Solvent: If the solvent is not inert, it may participate in side reactions. Dichloromethane is a suitable choice for this reaction.

  • Decomposition of Reagents: Exposure of reagents to moisture can lead to their decomposition and the formation of impurities.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield Inactive Catalyst: The aluminum chloride may have been deactivated by moisture.[1][2]Use a fresh, unopened container of anhydrous aluminum chloride. Ensure all glassware and solvents are rigorously dried. Handle the catalyst in a glovebox or under an inert atmosphere if possible.
Insufficient Catalyst: The ketone product forms a complex with the catalyst, making it unavailable for further reaction.[1]Use at least a stoichiometric amount, and often a slight excess (e.g., 2 equivalents), of aluminum chloride relative to the 2,2-dimethylsuccinic anhydride.[3]
Deactivated Aromatic Ring: While anisole is activated, impurities in the starting material could inhibit the reaction.Use purified anisole. Ensure no electron-withdrawing impurities are present.
Low Reaction Temperature: The activation energy for the reaction may not have been reached.After the initial addition at low temperature, ensure the reaction mixture is brought to reflux and maintained there for a sufficient period.[3] Monitor the reaction progress by TLC.
Formation of a Complex Mixture of Products Incorrect Regioselectivity: Formation of a significant amount of the ortho-isomer.While para-substitution is favored, the ortho/para ratio can sometimes be influenced by the solvent and reaction temperature. Sticking to the recommended protocol should minimize the ortho-isomer.
Side Reactions: The reaction may have been run for too long or at too high a temperature.Optimize the reaction time by monitoring its progress with TLC. Avoid unnecessarily high temperatures.
Impure Starting Materials: Impurities in the anisole or 2,2-dimethylsuccinic anhydride can lead to byproducts.Use high-purity starting materials. Purify them if necessary before use.
Difficult Product Isolation/Purification Emulsion during Workup: Formation of a stable emulsion during the aqueous quench can make separation difficult.[2]Pour the reaction mixture slowly into a vigorously stirred mixture of ice and concentrated HCl. If an emulsion persists, adding a saturated solution of NaCl (brine) can help break it.
Oily Product Instead of Solid: The product may not crystallize easily if impurities are present.Purify the crude product using column chromatography on silica gel.

Experimental Protocols

Synthesis of 2,2-Dimethylsuccinic Anhydride

This is a necessary precursor for the main reaction.

Reaction: Dehydration of 2,2-dimethylsuccinic acid.

Reagents and Materials:

  • 2,2-Dimethylsuccinic acid

  • Acetic anhydride

  • Round-bottom flask

  • Reflux condenser

  • Distillation apparatus

Procedure:

  • In a round-bottom flask, combine 2,2-dimethylsuccinic acid and an excess of acetic anhydride.[4]

  • Heat the mixture to reflux and maintain for a period sufficient to ensure complete conversion to the anhydride. The progress can be monitored by the cessation of acetic acid evolution.

  • After the reaction is complete, arrange the apparatus for distillation to remove the acetic acid byproduct and the excess acetic anhydride.

  • The remaining crude 2,2-dimethylsuccinic anhydride can be purified by vacuum distillation.[4]

Property 2,2-Dimethylsuccinic Acid 2,2-Dimethylsuccinic Anhydride
Molecular Formula C₆H₁₀O₄C₆H₈O₃
Molecular Weight 146.14 g/mol 128.13 g/mol
Melting Point 140.5 °C29-31 °C
Boiling Point Not specified219-220 °C
Synthesis of this compound

Reaction: Friedel-Crafts acylation of anisole with 2,2-dimethylsuccinic anhydride.

Reagents and Materials:

  • 2,2-Dimethylsuccinic anhydride

  • Anisole

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Crushed ice

  • Concentrated hydrochloric acid (HCl)

  • Round-bottom flask with a magnetic stirrer

  • Reflux condenser with a drying tube

  • Dropping funnel

  • Separatory funnel

Procedure:

  • To a stirred suspension of anhydrous aluminum chloride (2.0 equivalents) in anhydrous dichloromethane in a round-bottom flask, slowly add 2,2-dimethylsuccinic anhydride (1.0 equivalent) at 0 °C (ice bath).[3]

  • After the addition is complete, add a solution of anisole (1.5 equivalents) in anhydrous dichloromethane dropwise to the reaction mixture at 0 °C.[3]

  • Once the addition of anisole is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to reflux and stir overnight.[3]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to 0 °C and carefully quench it by pouring it into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid.[1] Stir until no precipitate is visible.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.[3]

  • Combine the organic layers, wash with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.

  • The crude product can be purified by recrystallization or flash column chromatography on silica gel.[3]

Visualizations

experimental_workflow Experimental Workflow for Synthesis cluster_precursor Precursor Synthesis cluster_main_reaction Main Reaction: Friedel-Crafts Acylation start_precursor 2,2-Dimethylsuccinic Acid react_anhydride React with Acetic Anhydride start_precursor->react_anhydride purify_anhydride Vacuum Distillation react_anhydride->purify_anhydride product_anhydride 2,2-Dimethylsuccinic Anhydride purify_anhydride->product_anhydride start_main Anisole + 2,2-Dimethylsuccinic Anhydride product_anhydride->start_main Used in reaction React with AlCl3 in CH2Cl2 start_main->reaction quench Quench with HCl/Ice reaction->quench extraction DCM Extraction quench->extraction purification Purification (Recrystallization/Chromatography) extraction->purification final_product This compound purification->final_product

Caption: Workflow for the synthesis of the target compound.

troubleshooting_logic Troubleshooting Low Yield start Low Product Yield check_catalyst Check Catalyst Activity & Stoichiometry start->check_catalyst check_conditions Verify Anhydrous Conditions start->check_conditions check_temp Confirm Reaction Temperature & Time start->check_temp check_reagents Assess Reagent Purity start->check_reagents solution_catalyst Use fresh, anhydrous AlCl3 in sufficient quantity check_catalyst->solution_catalyst solution_conditions Dry all glassware, solvents, and reagents check_conditions->solution_conditions solution_temp Ensure reflux and monitor with TLC check_temp->solution_temp solution_reagents Purify starting materials if necessary check_reagents->solution_reagents

Caption: Troubleshooting logic for low reaction yield.

References

Technical Support Center: Purification of 2,2-Dimethyl-4-(4-methoxyphenyl)-4-oxobutyric acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the purification of 2,2-Dimethyl-4-(4-methoxyphenyl)-4-oxobutyric acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered in the synthesis of this compound?

A1: Based on the typical Friedel-Crafts acylation synthesis route, common impurities may include:

  • Unreacted Starting Materials: Anisole (methoxybenzene) and dimethylsuccinic anhydride.

  • Isomeric Products: Although the methoxy group primarily directs acylation to the para-position, small amounts of ortho and meta isomers may form.[1]

  • Polysubstituted Byproducts: Di-acylated products where a second molecule of dimethylsuccinic anhydride has reacted with the methoxyphenyl ring.

  • Residual Catalyst: Lewis acids such as aluminum chloride used in the reaction that are not completely removed during workup.

  • Solvent Residues: Solvents used in the reaction and purification steps.

Q2: My final product has a persistent yellow or brown color. What is the likely cause and how can I remove it?

A2: A persistent color often indicates the presence of high-molecular-weight byproducts or degradation products formed during the synthesis, especially if excessive heat was applied.[2] To address this, you can incorporate a decolorization step in your purification protocol. This typically involves adding a small amount of activated charcoal to the hot solution of your crude product before filtration.[3]

Q3: The melting point of my purified this compound is broad and lower than the expected literature value. What does this suggest?

A3: A broad and depressed melting point is a classic indication of the presence of impurities.[2] Even small amounts of contaminants can disrupt the crystal lattice of a solid, leading to this observation. Further purification steps, such as recrystallization or column chromatography, are recommended to improve purity.

Q4: Can column chromatography be used to purify this compound? What are the recommended conditions?

A4: Yes, column chromatography is an effective method for purifying this compound, particularly for removing closely related impurities like isomers. A common stationary phase is silica gel. The mobile phase (eluent) should be a solvent system that provides good separation. A good starting point for method development would be a gradient of ethyl acetate in hexanes, with the polarity gradually increasing. The acidic nature of the compound might cause tailing on the column; adding a small amount of acetic acid (0.1-1%) to the eluent can help to obtain sharper peaks.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of this compound.

Recrystallization Issues
Symptom Possible Cause Suggested Solution
Product "oils out" instead of crystallizing. The solvent may be too nonpolar, or the solution is too saturated, causing the compound to come out of solution above its melting point.[3]Add a small amount of a more polar solvent to the mixture and reheat until the solution is clear. Allow it to cool more slowly.[2][3]
No crystals form upon cooling. The compound is too soluble in the chosen solvent, even at low temperatures.[2]Reduce the volume of the solvent by evaporation and cool again.[3] If crystals still do not form, try adding an anti-solvent (a solvent in which the compound is insoluble) dropwise until turbidity persists, then gently warm until clear and cool slowly.[2] Inducing crystallization by scratching the inside of the flask or adding a seed crystal can also be effective.[2]
Low yield after recrystallization. Too much solvent was used, leading to a significant amount of the product remaining in the mother liquor.[3]Minimize the amount of hot solvent used to dissolve the crude product initially. To recover the dissolved product, the mother liquor can be concentrated and a second crop of crystals can be collected.[3]
Premature crystallization during hot filtration. The solution cools too quickly in the funnel, causing the product to crystallize.[2]Use a heated funnel or preheat the filtration apparatus (funnel and receiving flask) with hot solvent. Keep the solution at or near its boiling point during filtration.[2]
General Purification Workflow

The following diagram illustrates a logical workflow for troubleshooting the purification of this compound.

Purification_Workflow start Crude Product recrystallization Attempt Recrystallization start->recrystallization check_purity Check Purity (TLC, Melting Point) recrystallization->check_purity Crystals Formed pure_product Pure Product check_purity->pure_product Purity Acceptable oiling_out Product Oils Out? check_purity->oiling_out Purity Not Acceptable column_chromatography Perform Column Chromatography check_purity->column_chromatography Still Impure adjust_solvent Adjust Solvent System / Cooling Rate oiling_out->adjust_solvent Yes no_crystals No Crystals Form? oiling_out->no_crystals No adjust_solvent->recrystallization concentrate_or_add_antisolvent Concentrate Solution or Add Anti-solvent no_crystals->concentrate_or_add_antisolvent Yes low_yield Low Yield? no_crystals->low_yield No concentrate_or_add_antisolvent->recrystallization recover_from_mother_liquor Concentrate Mother Liquor for Second Crop low_yield->recover_from_mother_liquor Yes low_yield->column_chromatography No, or still impure recover_from_mother_liquor->check_purity final_purity_check Final Purity Check column_chromatography->final_purity_check final_purity_check->recrystallization Recrystallize Fractions final_purity_check->pure_product Purity Acceptable

References

alternative catalysts for the synthesis of 2,2-Dimethyl-4-(4-methoxyphenyl)-4-oxobutyric acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 2,2-Dimethyl-4-(4-methoxyphenyl)-4-oxobutyric acid. The focus is on the use of alternative catalysts for this Friedel-Crafts acylation reaction.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction for synthesizing this compound?

A1: The synthesis is typically achieved through a Friedel-Crafts acylation reaction. This involves the reaction of anisole (methoxybenzene) with 2,2-dimethylsuccinic anhydride in the presence of a catalyst to form the desired product.

Q2: Why are alternative catalysts being explored for this synthesis?

A2: Traditional catalysts for Friedel-Crafts acylation, such as aluminum chloride (AlCl₃), are often required in stoichiometric amounts because they form a strong complex with the ketone product.[1][2] This leads to large amounts of corrosive waste during workup.[2] Alternative heterogeneous catalysts are being investigated because they are often more environmentally friendly, reusable, and can be more selective, simplifying product purification.[2]

Q3: What are some of the promising alternative catalysts for this reaction?

A3: Several classes of solid acid catalysts have shown promise in Friedel-Crafts acylation reactions. These include:

  • Zeolites: Particularly BEA zeolites, which offer shape selectivity and strong acid sites.[2]

  • Deep Eutectic Solvents: A mixture of choline chloride and zinc chloride ([CholineCl][ZnCl₂]₃) can act as both a catalyst and a solvent, offering high yields and reusability.[3]

  • Lanthanide Triflates: These are water-tolerant Lewis acids that can be used in catalytic amounts.[2]

  • Metal Oxides and Heteropoly Acids: These materials can also serve as solid acid catalysts for this transformation.[2]

Q4: What are the main byproducts I should expect in this reaction?

A4: The primary byproducts are typically isomeric products. Since the methoxy group of anisole is an ortho-, para-directing group, you can expect the formation of 2,2-Dimethyl-4-(2-methoxyphenyl)-4-oxobutyric acid (ortho-isomer) in addition to the desired para-isomer.[4] The formation of the meta-isomer is generally minimal. Due to the deactivating effect of the acyl group, polysubstitution is less common than in Friedel-Crafts alkylation.[5][6]

Troubleshooting Guides

Issue 1: Low or No Product Yield
Symptom Possible Cause Suggested Solution
No reactionInactive Catalyst: The catalyst may have been deactivated by moisture or other impurities.Ensure all glassware is thoroughly dried. Use anhydrous solvents and reagents. For Lewis acids like AlCl₃, ensure it is fresh and has been handled under inert conditions.[7]
Insufficient Catalyst Activity: The chosen alternative catalyst may not be acidic enough to promote the reaction under the selected conditions.Increase the reaction temperature. If using a solid acid catalyst, consider increasing the catalyst loading.
Low product yieldIncomplete Reaction: The reaction may not have been allowed to proceed to completion.Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Extend the reaction time if necessary.
Product Complexation with Catalyst: If using a traditional Lewis acid like AlCl₃, the product forms a stable complex, requiring more than a stoichiometric amount of the catalyst.[1]Ensure at least a stoichiometric amount of the Lewis acid is used. During workup, ensure complete hydrolysis of the complex by quenching with an ice/HCl mixture.[5]
Poor Regioselectivity: A significant portion of the product may be the undesired ortho-isomer.Optimize the reaction solvent and temperature. Lower temperatures may favor the para-isomer.[5] Some solvents, like dichlorobenzene, have been shown to improve the selectivity for the para-isomer and simplify its isolation due to solubility differences of the isomers.[8]
Issue 2: Product Purification Challenges
Symptom Possible Cause Suggested Solution
Oily product instead of solidPresence of Impurities: Isomeric byproducts or residual solvent can prevent crystallization.Try to purify a small amount via column chromatography to obtain a seed crystal. Attempt recrystallization from a different solvent system. A mixture of a polar solvent (like ethanol) and a non-polar solvent (like hexane) might be effective.[9]
Difficulty removing ortho-isomerSimilar Solubility Profiles: The ortho- and para-isomers may have very similar solubility in many common solvents.Utilize column chromatography with a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) for separation.[9] Explore recrystallization from a solvent that maximizes the solubility difference, such as toluene or a water/ethanol mixture.[9]
Product degrades during workup or purificationPresence of Strong Acids/Bases or High Temperatures: The product may be sensitive to harsh conditions.Neutralize the reaction mixture carefully during workup. Avoid excessive heat during solvent removal. If decarboxylation is suspected (loss of the carboxylic acid group), use milder heating.[10]

Quantitative Data Summary

The following table summarizes typical reaction conditions and yields for the Friedel-Crafts acylation of anisole with anhydrides using various catalysts. While specific data for 2,2-dimethylsuccinic anhydride is limited, these values provide a good starting point for reaction optimization.

CatalystCatalyst LoadingSolventTemperature (°C)Time (h)Typical Yield of p-isomer (%)Reusability
AlCl₃1.1 - 2.0 eqDichloromethane or Dichlorobenzene0 - 500.5 - 285-95%[8]No
FeCl₃1.0 eqDichloromethane250.25~90%[11]No
Zeolite H-BEA10-20 wt%None (neat)120 - 1604 - 890-98%[2]Yes
[CholineCl][ZnCl₂]₃35 mol%None (acts as solvent)120 (MW)0.1>95%[3]Yes

Experimental Protocols

Protocol 1: Synthesis using Aluminum Chloride (Conventional Method)
  • Setup: Equip a round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere.

  • Reagent Preparation: Dissolve 2,2-dimethylsuccinic anhydride (1.0 eq) and anisole (1.1 eq) in anhydrous dichloromethane.

  • Catalyst Addition: Cool the flask to 0 °C in an ice bath. Carefully add anhydrous aluminum chloride (1.2 eq) portion-wise to the stirred solution, maintaining the temperature below 5 °C.[5]

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours, or until TLC analysis indicates the consumption of the starting material.

  • Quenching: Cool the reaction mixture back to 0 °C and slowly pour it onto a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring to hydrolyze the aluminum chloride complex.[5][12]

  • Workup: Separate the organic layer. Extract the aqueous layer with dichloromethane. Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.[5]

  • Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., toluene or an ethanol/water mixture).

Protocol 2: Synthesis using a Deep Eutectic Solvent (Alternative Method)
  • Catalyst/Solvent Preparation: Prepare the deep eutectic solvent by mixing choline chloride (1 eq) and zinc chloride (3 eq) and heating until a homogeneous liquid is formed.[3]

  • Reaction Setup: In a microwave reactor vial, add anisole (1.0 eq), 2,2-dimethylsuccinic anhydride (1.0 eq), and the [CholineCl][ZnCl₂]₃ catalyst (35 mol%).[3]

  • Reaction: Heat the mixture in a microwave reactor to 120 °C for 5-10 minutes.[3] Monitor the reaction by TLC.

  • Workup: After cooling, add water to the reaction mixture and extract the product with ethyl acetate.

  • Catalyst Recovery: The aqueous layer containing the deep eutectic solvent can be concentrated under vacuum to recover the catalyst for reuse.

  • Isolation and Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the product by recrystallization or column chromatography.

Visualizations

G Experimental Workflow for Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification prep_reagents Prepare Anhydrous Reagents (Anisole, Anhydride, Solvent) setup Assemble Dry Glassware under Inert Atmosphere prep_reagents->setup prep_catalyst Prepare Catalyst (e.g., weigh AlCl3 or synthesize DES) addition Controlled Addition of Reagents & Catalyst at 0-5 °C prep_catalyst->addition setup->addition react Stir at Room Temperature (Monitor by TLC) addition->react quench Quench Reaction (Ice/HCl) react->quench extract Liquid-Liquid Extraction quench->extract wash Wash Organic Layer (H2O, NaHCO3, Brine) extract->wash dry Dry & Concentrate wash->dry purify Recrystallization or Column Chromatography dry->purify characterize Characterize Product (NMR, MS, MP) purify->characterize

Caption: General experimental workflow for the synthesis of this compound.

G Troubleshooting Logic for Low Product Yield start Low or No Yield Observed check_sm Check TLC/HPLC for Starting Material (SM) start->check_sm sm_present High amount of SM remains check_sm->sm_present Yes sm_gone SM is consumed check_sm->sm_gone No cause_incomplete Incomplete Reaction sm_present->cause_incomplete cause_workup Product Lost During Workup sm_gone->cause_workup cause_side_reactions Side Reactions Dominant sm_gone->cause_side_reactions solution_time Action: Increase reaction time or temperature. cause_incomplete->solution_time solution_catalyst Action: Check catalyst activity/loading. Ensure anhydrous conditions. cause_incomplete->solution_catalyst solution_extraction Action: Check pH during workup. Perform additional extractions. cause_workup->solution_extraction solution_selectivity Action: Analyze for isomers. Optimize solvent and temperature. cause_side_reactions->solution_selectivity

Caption: A logical workflow for troubleshooting low product yields in the synthesis.

References

Technical Support Center: Regioselectivity in the Friedel-Crafts Acylation of 2,2-Dimethyl-4-(4-methoxyphenyl)-4-oxobutyric acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the regioselectivity of the Friedel-Crafts acylation for the synthesis of 2,2-Dimethyl-4-(4-methoxyphenyl)-4-oxobutyric acid. This document provides answers to frequently asked questions, detailed troubleshooting guides, experimental protocols, and comparative data to enhance reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in the Friedel-Crafts acylation of anisole with 2,2-dimethylsuccinic anhydride?

The primary challenge is controlling the regioselectivity. The methoxy group of anisole is an ortho-, para-director, leading to the formation of both the desired para-substituted product (this compound) and the undesired ortho-substituted isomer. Steric hindrance from the bulky 2,2-dimethylsuccinic anhydride can favor para substitution, but reaction conditions play a critical role in maximizing this preference.

Q2: Why is achieving high para-selectivity important?

High para-selectivity is crucial for simplifying downstream purification processes, increasing the overall yield of the desired product, and ensuring the correct isomer is used in subsequent synthetic steps, which is particularly important in drug development where isomeric purity is a regulatory requirement.

Q3: What are the key factors that influence regioselectivity in this reaction?

The main factors influencing regioselectivity are the choice of Lewis acid catalyst, the solvent system, reaction temperature, and steric effects from both the substrate and the acylating agent.

Q4: Are there alternatives to traditional Lewis acids like aluminum chloride (AlCl₃)?

Yes, alternative catalytic systems can offer improved regioselectivity and milder reaction conditions. These include other Lewis acids like iron(III) chloride (FeCl₃) and zinc chloride (ZnCl₂), as well as more modern catalysts such as zeolites, metal triflates, and deep eutectic solvents.[1][2]

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound and provides actionable solutions.

Issue 1: Low Yield of the Desired Product

Possible Cause Solution
Catalyst Inactivity: The Lewis acid catalyst (e.g., AlCl₃) is highly sensitive to moisture. Ensure all glassware is oven-dried, and use anhydrous solvents and freshly opened reagents. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) is highly recommended.
Insufficient Catalyst: Friedel-Crafts acylations often require stoichiometric amounts of the Lewis acid because the ketone product can form a complex with the catalyst, rendering it inactive. A general starting point is to use at least 1.1 equivalents of the catalyst relative to the acylating agent.
Suboptimal Temperature: While higher temperatures can increase the reaction rate, they may also promote side reactions. For this specific synthesis, lower temperatures (e.g., -20°C to 20°C) have been shown to favor high selectivity and yield.[3]
Deactivated Aromatic Ring: If the anisole starting material is impure or contains deactivating substituents, the reaction will be sluggish. Ensure the purity of your starting materials.

Issue 2: Poor Regioselectivity (High percentage of ortho-isomer)

Possible Cause Solution
Inappropriate Solvent Choice: The polarity of the solvent can significantly impact the ortho/para ratio. Non-polar or moderately polar solvents often favor the para isomer. Dichlorobenzenes have been shown to be particularly effective in promoting para-selectivity in similar reactions.[3]
Lewis Acid Choice: The nature of the Lewis acid can influence the steric bulk of the electrophilic species, thereby affecting regioselectivity. Experiment with different Lewis acids. Milder Lewis acids or bulkier catalytic systems may increase the preference for the less sterically hindered para position.
High Reaction Temperature: Higher temperatures can sometimes lead to a decrease in regioselectivity. Running the reaction at lower temperatures can enhance the kinetic preference for the para product.

Data Presentation: Impact of Reaction Conditions on Regioselectivity

The following table summarizes how different experimental parameters can influence the yield and regioselectivity of the Friedel-Crafts acylation of anisole with cyclic anhydrides, providing a basis for optimizing the synthesis of this compound.

Catalyst Solvent Temperature (°C) Yield (%) para : ortho Ratio Reference
AlCl₃Dichlorobenzene-20 to 2095>99:1Based on[3]
Cu(OTf)₂[bmim][BF₄] (Ionic Liquid)80High96:4[4]
[CholineCl][ZnCl₂]₃ (Deep Eutectic Solvent)Neat120 (Microwave)9798:2[5]
Zeolite H-BetaNeat150ModerateHigh paraGeneral trend from zeolite catalysis
FeCl₃Propylene CarbonateRoom TempGoodHigh paraGeneral trend from milder Lewis acids

Experimental Protocols

Protocol 1: High para-Selectivity Synthesis using Dichlorobenzene

This protocol is adapted from a high-yield synthesis of a similar compound.[3]

  • Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add 2,2-dimethylsuccinic anhydride (1.0 eq) and anisole (1.0 eq) to ortho-dichlorobenzene.

  • Cooling: Cool the mixture to -10°C in an ice-salt bath.

  • Catalyst Addition: Slowly add anhydrous aluminum chloride (AlCl₃, 1.1 eq) portion-wise, ensuring the temperature does not exceed 0°C.

  • Reaction: Stir the reaction mixture at 0°C for 2 hours, then allow it to slowly warm to room temperature and stir for an additional 4 hours. Monitor the reaction progress by TLC.

  • Quenching: Slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring.

  • Work-up: Separate the organic layer and extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by recrystallization or column chromatography.

Protocol 2: Acylation using a Deep Eutectic Solvent (Microwave-Assisted)

This protocol is based on a green chemistry approach for acylation of anisole.[5]

  • Catalyst Preparation: Prepare the [CholineCl][ZnCl₂]₃ deep eutectic solvent by heating a 1:3 molar ratio of choline chloride and zinc chloride until a clear, homogeneous liquid is formed.

  • Reaction Setup: In a microwave-safe vial, combine anisole (1.0 eq), 2,2-dimethylsuccinic anhydride (1.1 eq), and the [CholineCl][ZnCl₂]₃ catalyst (0.35 eq).

  • Microwave Irradiation: Seal the vial and irradiate in a microwave reactor at 120°C for 10-15 minutes.

  • Work-up: After cooling, extract the product with a suitable organic solvent (e.g., ethyl acetate). The deep eutectic solvent is immiscible with many organic solvents, allowing for easy separation.

  • Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the product by column chromatography.

Visualizations

Friedel_Crafts_Acylation cluster_reactants Reactants cluster_catalyst Catalyst cluster_intermediate Intermediate Formation cluster_products Products Anisole Anisole ParaProduct para-Isomer (Desired Product) Anisole->ParaProduct OrthoProduct ortho-Isomer (Side Product) Anisole->OrthoProduct Anhydride 2,2-Dimethylsuccinic Anhydride AcyliumIon Acylium Ion Complex Anhydride->AcyliumIon + Lewis Acid LewisAcid Lewis Acid (e.g., AlCl₃) LewisAcid->AcyliumIon AcyliumIon->ParaProduct Electrophilic Attack (para position) AcyliumIon->OrthoProduct Electrophilic Attack (ortho position)

Caption: Reaction pathway for the Friedel-Crafts acylation of anisole.

Troubleshooting_Workflow cluster_solvent Solvent Optimization cluster_temp Temperature Control cluster_catalyst Catalyst Selection start Low Regioselectivity (High ortho-isomer) solvent_check Is a non-polar or moderately polar solvent being used? start->solvent_check solvent_yes Yes solvent_check->solvent_yes solvent_no No solvent_check->solvent_no temp_check Is the reaction run at low temperature? solvent_yes->temp_check solvent_action Switch to Dichlorobenzene or other non-polar solvent. solvent_no->solvent_action solvent_action->temp_check temp_yes Yes temp_check->temp_yes temp_no No temp_check->temp_no catalyst_check Is AlCl₃ the catalyst? temp_yes->catalyst_check temp_action Lower temperature to -20°C to 20°C. temp_no->temp_action temp_action->catalyst_check catalyst_yes Yes catalyst_check->catalyst_yes catalyst_no No catalyst_check->catalyst_no catalyst_action Try milder or bulkier catalysts (e.g., FeCl₃, Zeolites). catalyst_yes->catalyst_action end Improved Regioselectivity catalyst_no->end catalyst_action->end

Caption: Troubleshooting workflow for improving regioselectivity.

References

Technical Support Center: Purification of 2,2-Dimethyl-4-(4-methoxyphenyl)-4-oxobutyric acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with crude 2,2-Dimethyl-4-(4-methoxyphenyl)-4-oxobutyric acid. The following information is designed to help you identify and remove common impurities encountered during its synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound synthesized via Friedel-Crafts acylation?

A1: The primary synthesis route for this compound is the Friedel-Crafts acylation of anisole with 2,2-dimethylsuccinic anhydride. Based on this reaction, common impurities may include:

  • Unreacted Starting Materials: Anisole and 2,2-dimethylsuccinic anhydride.

  • Regioisomers: The acylation of anisole is primarily para-directed; however, small amounts of ortho and meta isomers can also be formed. The ortho isomer, 2,2-Dimethyl-4-(2-methoxyphenyl)-4-oxobutyric acid, and the meta isomer, 2,2-Dimethyl-4-(3-methoxyphenyl)-4-oxobutyric acid, are common process-related impurities.

  • Polysubstituted Byproducts: In some cases, a second acylation of the anisole ring can occur, leading to diacylated byproducts.

  • Residual Solvents: Solvents used in the reaction and work-up, such as dichloromethane or dichlorobenzene, may be present in the crude product.

Q2: My crude product is an oil or a low-melting solid. How can I induce crystallization?

A2: If your product "oils out" or fails to crystallize upon cooling, it may be due to a high concentration of impurities or the use of an inappropriate solvent. Here are a few troubleshooting steps:

  • Scratching: Use a glass rod to scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

  • Seed Crystals: If you have a small amount of pure, crystalline product, add a single seed crystal to the cooled, supersaturated solution to initiate crystallization.

  • Solvent Adjustment: If the compound is too soluble, you can try to slowly add an "anti-solvent" (a solvent in which the compound is insoluble) dropwise to the solution until it becomes slightly turbid, then warm the solution until it is clear again and allow it to cool slowly.

  • Concentration: The solution may be too dilute. Try evaporating some of the solvent to increase the concentration of the product and then allow it to cool.

Q3: What analytical techniques are recommended for assessing the purity of the final product?

A3: To accurately determine the purity of your this compound, the following analytical methods are recommended:

  • High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method is highly effective for separating the desired product from its regioisomers and other impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired product and identify the presence of impurities by comparing the spectra of the purified product to that of the crude material.

  • Mass Spectrometry (MS): Coupled with a chromatographic technique like GC or LC, mass spectrometry can help in identifying the molecular weights of any impurities present.

Troubleshooting Guides

Low Yield After Purification
Symptom Possible Cause Suggested Solution
Low recovery after recrystallization The chosen solvent is too effective, leading to high solubility even at low temperatures.Test a range of single and mixed solvent systems to find one with a significant difference in solubility at high and low temperatures.
Premature crystallization during hot filtration.Use a heated funnel or pre-heat the filtration apparatus to prevent the solution from cooling too quickly.
Product loss during column chromatography The product is eluting with the solvent front or is too strongly adsorbed to the stationary phase.Adjust the polarity of the eluent. If the product is eluting too quickly, use a less polar solvent system. If it is not eluting, increase the polarity of the eluent.
Incomplete elution from the column.After the main product has been collected, flush the column with a significantly more polar solvent to check for any remaining product.
Ineffective Impurity Removal
Symptom Possible Cause Suggested Solution
Regioisomers still present after recrystallization The regioisomers have very similar solubility profiles to the desired product in the chosen solvent.A single recrystallization may not be sufficient. A second recrystallization from a different solvent system may be necessary. Alternatively, column chromatography will likely be more effective at separating isomers.
Broad melting point range after purification The product is still impure.Re-purify the material using a different technique (e.g., if recrystallization failed, try column chromatography).
Baseline impurities in HPLC analysis The impurities are co-eluting with the product or are present at low levels.Optimize the HPLC method by changing the gradient, mobile phase composition, or column type to achieve better separation.

Experimental Protocols

Purification by Recrystallization

Recrystallization is an effective method for removing many impurities from crude this compound.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., a mixture of ethanol and water, or toluene)

  • Erlenmeyer flasks

  • Hot plate with magnetic stirrer

  • Büchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Solvent Selection: In a test tube, determine the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. A suitable solvent will dissolve the compound when hot but not when cold. A mixture of ethanol and water is a good starting point.

  • Dissolution: Place the crude product in an Erlenmeyer flask with a stir bar. Add a minimal amount of the hot recrystallization solvent until the solid just dissolves.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum.

Purification by Column Chromatography

For the removal of closely related impurities such as regioisomers, column chromatography is a more powerful technique.

Materials:

  • Crude this compound

  • Silica gel (for flash chromatography)

  • Eluent (e.g., a gradient of ethyl acetate in hexanes, with 0.5% acetic acid)

  • Chromatography column

  • Collection tubes

Procedure:

  • Eluent Selection: Using thin-layer chromatography (TLC), determine a solvent system that provides good separation between the desired product and impurities. The target compound should have an Rf value of approximately 0.3.

  • Column Packing: Prepare a slurry of silica gel in the initial, less polar eluent and pack the column.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the column.

  • Elution: Begin eluting the column with the chosen solvent system. If using a gradient, gradually increase the polarity of the eluent.

  • Fraction Collection: Collect fractions and monitor them by TLC.

  • Product Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.

Data Presentation

The following tables present hypothetical but realistic data for the purification of a 10 g batch of crude this compound.

Table 1: Purity Profile Before and After Recrystallization

Compound Purity of Crude Product (%) Purity after Recrystallization (%) Recovery (%)
This compound92.598.585
ortho-isomer3.00.5-
meta-isomer1.50.2-
Unreacted Anisole1.0<0.1-
Unreacted Anhydride2.0<0.1-

Table 2: Purity Profile Before and After Column Chromatography

Compound Purity of Crude Product (%) Purity after Column Chromatography (%) Recovery (%)
This compound92.5>99.578
ortho-isomer3.0<0.1-
meta-isomer1.5<0.1-
Unreacted Anisole1.0Not Detected-
Unreacted Anhydride2.0Not Detected-

Visualizations

Recrystallization_Workflow cluster_dissolution Dissolution cluster_filtration Purification cluster_isolation Isolation A Crude Product B Add Minimal Hot Solvent A->B C Hot Filtration (Optional) B->C D Cool to Room Temperature C->D E Cool in Ice Bath D->E F Vacuum Filtration E->F G Wash with Cold Solvent F->G H Dry Under Vacuum G->H I Pure Crystalline Product H->I

Recrystallization Workflow Diagram

Column_Chromatography_Workflow cluster_prep Preparation cluster_separation Separation cluster_final Isolation A Select Eluent (TLC) B Pack Column with Silica Gel A->B C Dissolve Crude Product D Load Sample onto Column C->D E Elute with Solvent System D->E F Collect Fractions E->F G Monitor Fractions (TLC) F->G H Combine Pure Fractions G->H I Remove Solvent (Rotovap) H->I J High Purity Product I->J

Column Chromatography Workflow Diagram

Technical Support Center: Scale-Up Synthesis of 2,2-Dimethyl-4-(4-methoxyphenyl)-4-oxobutyric acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scale-up synthesis of 2,2-Dimethyl-4-(4-methoxyphenyl)-4-oxobutyric acid.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound at a larger scale?

A1: The most prevalent method for synthesizing aryl-keto acids of this nature is through a Friedel-Crafts acylation reaction. This typically involves the reaction of an aromatic compound, in this case, anisole (methoxybenzene), with an acylating agent like 2,2-dimethylsuccinic anhydride. A Lewis acid catalyst, most commonly aluminum chloride (AlCl₃), is used to facilitate the reaction.

Q2: What are the primary safety concerns when scaling up this synthesis?

A2: The scale-up of Friedel-Crafts acylation presents several safety hazards. The reaction is often exothermic and requires careful temperature control to prevent runaways. Aluminum chloride reacts violently with water and is corrosive, necessitating handling in a moisture-free environment. Additionally, the reaction may generate corrosive hydrogen chloride (HCl) gas, which requires proper scrubbing. The use of solvents like dichlorobenzene, while effective, also presents environmental and health considerations.

Q3: How can I minimize the formation of isomers during the Friedel-Crafts acylation?

A3: The methoxy group of anisole is an ortho-, para-director. To favor the formation of the desired para-isomer (4-methoxyphenyl), the reaction temperature should be carefully controlled. Lower temperatures often increase the selectivity for the para-substituted product. The choice of solvent can also influence isomer distribution; for instance, using dichlorobenzene can lead to a high para ratio.[1]

Q4: What are the recommended analytical techniques for monitoring reaction progress and product purity?

A4: A combination of chromatographic and spectroscopic methods is advised. Thin-Layer Chromatography (TLC) is useful for rapid qualitative monitoring. For quantitative analysis of reactant consumption, product formation, and impurity profiling, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are recommended. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for structural confirmation of the final product and identification of any isomeric impurities.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Yield Catalyst Inactivity: Moisture in the reagents or glassware can deactivate the aluminum chloride catalyst.[2]Ensure all glassware is thoroughly dried and the reaction is run under an inert, anhydrous atmosphere (e.g., nitrogen or argon). Use freshly opened, high-purity anhydrous aluminum chloride.
Insufficient Catalyst: The ketone product can form a complex with the Lewis acid, sequestering it from the reaction.[2]A stoichiometric amount or a slight excess of the catalyst is often necessary.
Deactivated Aromatic Ring: The presence of strongly electron-withdrawing groups on the aromatic substrate can prevent the reaction.[2][3]This is not an issue with anisole, which is an activated ring system.
Formation of Multiple Products/Isomers Reaction Temperature: Higher temperatures can lead to the formation of the ortho-isomer and other byproducts.Maintain a low reaction temperature (e.g., 0-5 °C) during the addition of reagents and throughout the reaction.
Reaction Time: Prolonged reaction times might lead to side reactions.Monitor the reaction progress closely using TLC or HPLC and quench the reaction upon completion.
Product is a Dark, Tarry Material High Reaction Temperature: Uncontrolled exotherms can lead to polymerization and degradation of the starting materials and product.Improve agitation and ensure efficient cooling of the reactor. Consider a slower, controlled addition of the reactants.
Reactive Substrates: Highly activated substrates can be prone to side reactions.[2]While anisole is activated, careful temperature control should mitigate this.
Difficult Product Isolation/Purification Formation of Stable Emulsions during Workup: The presence of aluminum salts can lead to emulsions.After quenching the reaction with ice/HCl, allow for adequate separation time. The use of a suitable organic solvent for extraction is crucial.
Co-precipitation of Impurities: Isomers or other byproducts may crystallize with the desired product.Recrystallization from a suitable solvent system (e.g., ethanol/water) is an effective purification method.[4][5] Adjusting the pH during recrystallization can also aid in separating acidic impurities.[4][6]

Experimental Protocols

Scale-Up Friedel-Crafts Acylation of Anisole with 2,2-Dimethylsuccinic Anhydride

Materials:

  • Anisole

  • 2,2-Dimethylsuccinic anhydride

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichlorobenzene (or another suitable solvent)

  • Ice

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Bicarbonate Solution (5% w/v)

  • Ethyl Acetate (or other suitable extraction solvent)

  • Anhydrous Sodium Sulfate

  • Ethanol

  • Deionized Water

Procedure:

  • Reaction Setup: In a dry, jacketed glass reactor equipped with a mechanical stirrer, dropping funnel, and a gas outlet connected to a scrubber, charge the anhydrous aluminum chloride and dichlorobenzene under an inert atmosphere.

  • Reagent Addition: Cool the reactor to 0-5 °C. In the dropping funnel, add a solution of 2,2-dimethylsuccinic anhydride and anisole in dichlorobenzene. Add this solution dropwise to the stirred suspension of aluminum chloride, maintaining the internal temperature below 10 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours. Monitor the reaction's progress by TLC or HPLC until the starting material is consumed.

  • Quenching: Carefully and slowly transfer the reaction mixture to a separate vessel containing a stirred mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

  • Workup: Separate the organic layer. Extract the aqueous layer with ethyl acetate. Combine the organic layers and wash with water, followed by a 5% sodium bicarbonate solution to extract the acidic product into the aqueous layer.

  • Isolation: Acidify the bicarbonate solution with dilute hydrochloric acid to precipitate the crude this compound.[6] Filter the solid and wash with cold water.

  • Purification: Recrystallize the crude product from a suitable solvent system, such as an ethanol/water mixture, to obtain the purified product.[4][5] Dry the final product under vacuum.

Quantitative Data Summary

The following table presents hypothetical data for a laboratory-scale synthesis versus a pilot-plant scale-up to illustrate potential changes in key parameters.

Parameter Laboratory Scale (10g) Pilot Plant Scale (1kg)
Anisole (molar equivalents) 1.11.1
2,2-Dimethylsuccinic Anhydride (molar equivalents) 1.01.0
Aluminum Chloride (molar equivalents) 2.22.2
Solvent Volume (L/kg of anhydride) 23
Reaction Temperature (°C) 0 - 50 - 10
Reaction Time (hours) 46
Typical Yield (%) 85-9080-85
Purity (by HPLC, %) >98>98

Visualizations

Scale_Up_Workflow Workflow for Scale-Up Synthesis reagent_prep Reagent Preparation (Anhydrous Conditions) reaction Friedel-Crafts Acylation (0-10 °C) reagent_prep->reaction quench Quenching (Ice/HCl) reaction->quench workup Aqueous Workup & Extraction quench->workup isolation Product Isolation (Precipitation) workup->isolation purification Purification (Recrystallization) isolation->purification final_product Final Product: 2,2-Dimethyl-4-(4-methoxyphenyl) -4-oxobutyric acid purification->final_product

Caption: General workflow for the scale-up synthesis.

Troubleshooting_Loop Troubleshooting Common Issues start Start Synthesis reaction Friedel-Crafts Acylation start->reaction monitoring In-Process Control (TLC/HPLC) reaction->monitoring low_yield Issue: Low Yield monitoring->low_yield Yield < Target? impurity Issue: Impurities monitoring->impurity Purity < Spec? check_catalyst Troubleshoot: - Catalyst Activity - Stoichiometry low_yield->check_catalyst Yes workup Workup & Purification low_yield->workup No optimize_temp Troubleshoot: - Temperature Control - Reaction Time impurity->optimize_temp Yes impurity->workup No check_catalyst->reaction optimize_temp->reaction end Final Product workup->end

Caption: Troubleshooting loop for common synthesis issues.

References

Technical Support Center: Degradation of 2,2-Dimethyl-4-(4-methoxyphenyl)-4-oxobutyric acid

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Specific degradation pathways for 2,2-Dimethyl-4-(4-methoxyphenyl)-4-oxobutyric acid are not extensively documented in publicly available literature. The information provided here is based on established chemical principles and data from analogous structures containing similar functional groups (aromatic ketones, carboxylic acids, and methoxyphenyl moieties). This guide is intended for researchers, scientists, and drug development professionals to aid in experimental design and troubleshooting.

Frequently Asked Questions (FAQs)

Q1: What are the primary expected degradation pathways for this compound?

A1: Based on its chemical structure, the main anticipated degradation pathways include:

  • Hydrolysis: The carboxylic acid group can undergo reactions typical of its class, though it is generally stable. The ether linkage of the methoxy group could be susceptible to cleavage under harsh acidic conditions.

  • Oxidation: The aromatic ring and the benzylic position adjacent to the ketone are potential sites for oxidation, which can be initiated by atmospheric oxygen, peroxides, or other oxidizing agents.

  • Photodegradation: Aromatic ketones are known to be photosensitive and can undergo photoreduction or photo-cleavage reactions upon exposure to UV light.

  • Thermal Degradation: At elevated temperatures, decarboxylation (loss of CO2 from the carboxylic acid) is a plausible degradation route.[1]

  • Microbial Degradation: The methoxyphenyl group can be a target for microbial metabolism, often involving demethylation as an initial step.[2]

Q2: How can I minimize the degradation of this compound during storage?

A2: To ensure the stability of the compound, it is recommended to:

  • Store in a cool, dark, and dry place.

  • For long-term storage, use an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.

  • Keep the container tightly sealed to protect from moisture, which can facilitate hydrolysis.

Q3: I am observing an unexpected peak in my HPLC analysis after my reaction. What could it be?

A3: An unexpected peak could arise from several degradation products. Consider the following possibilities:

  • A more polar peak: This could indicate the formation of a more polar compound, possibly from the reduction of the ketone to a hydroxyl group.

  • A less polar peak: Decarboxylation of the butyric acid moiety would result in a less polar compound.

  • Peaks with altered UV spectra: Changes to the aromatic ring system, such as demethylation or hydroxylation, will likely alter the UV absorption profile.

It is advisable to use LC-MS to obtain the molecular weight of the impurity to aid in its identification.

Q4: My reaction yields are consistently low. Could the starting material be degrading under the reaction conditions?

A4: Yes, the reaction conditions themselves could be promoting degradation. High temperatures may lead to thermal degradation, while strongly acidic or basic conditions can catalyze hydrolysis or other side reactions. The presence of certain metal catalysts or oxidizing/reducing agents can also contribute to degradation. It is recommended to perform a forced degradation study to assess the stability of the compound under your specific reaction conditions.

Troubleshooting Guides

Issue 1: Inconsistent results in biological assays.
Potential Cause Recommended Troubleshooting Steps
Compound Degradation in Solution 1. Verify Solution Stability: Prepare fresh solutions for each experiment. If solutions need to be stored, conduct a time-course study by analyzing aliquots at different time points (e.g., 0, 2, 8, 24 hours) using HPLC to check for the appearance of degradation products. 2. Optimize Solvent/Buffer: The pH of the solution can significantly impact stability. Test the compound's stability in different buffer systems across a relevant pH range. 3. Control Storage Conditions: Store stock solutions at low temperatures (e.g., -20°C or -80°C) and protect from light. Thaw solutions immediately before use and keep them on ice.
Interaction with Assay Components 1. Run Control Experiments: Incubate the compound with individual assay components (e.g., media, serum, specific reagents) to identify any potential interactions that may cause degradation. 2. Analyze by LC-MS: Use LC-MS to analyze the compound in the presence of assay components to detect any adducts or degradation products.
Issue 2: Appearance of unknown peaks in chromatographic analysis.
Potential Cause Recommended Troubleshooting Steps
Thermal Degradation in GC Inlet 1. Lower Inlet Temperature: If using Gas Chromatography (GC), the high temperature of the injection port can cause degradation. Try lowering the inlet temperature. 2. Use a Derivatizing Agent: Derivatizing the carboxylic acid can increase its thermal stability. 3. Switch to HPLC: High-Performance Liquid Chromatography (HPLC) is a less thermally aggressive technique and is generally preferred for this type of molecule.
Photodegradation 1. Protect from Light: Handle the compound and its solutions under amber light or in amber vials to prevent light-induced degradation. 2. Conduct Photostability Study: Expose a solution of the compound to a controlled light source (e.g., UV lamp) and monitor the formation of degradants over time by HPLC.
Oxidative Degradation 1. Use Degassed Solvents: Purge solvents with an inert gas like nitrogen or argon to remove dissolved oxygen. 2. Add Antioxidants: If compatible with your experiment, consider adding a small amount of an antioxidant like BHT (butylated hydroxytoluene).

Experimental Protocols

Forced Degradation Study Protocol

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and pathways.

  • Preparation of Stock Solution:

    • Dissolve 10 mg of this compound in 10 mL of a suitable solvent (e.g., acetonitrile or a 50:50 mixture of acetonitrile and water) to create a 1 mg/mL stock solution.

  • Application of Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1N HCl. Heat at 60°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1N NaOH. Keep at room temperature for 24 hours.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 24 hours.

    • Thermal Degradation: Place 1 mL of the stock solution in a vial and heat at 80°C for 48 hours.

    • Photolytic Degradation: Expose 1 mL of the stock solution to UV light (e.g., 254 nm) for 24 hours.

    • Control Sample: Keep 1 mL of the stock solution at 4°C in the dark.

  • Sample Analysis:

    • After the specified time, neutralize the acidic and basic samples.

    • Dilute all samples to an appropriate concentration for analysis.

    • Analyze all stressed samples and the control using a stability-indicating HPLC method, preferably with both UV and mass spectrometric detection (LC-MS), to separate and identify the parent compound and any newly formed degradation products.[3]

Quantitative Data Summary (Hypothetical)

The following table presents hypothetical data from a forced degradation study to illustrate how results can be summarized.

Stress Condition % Degradation Major Degradation Product (m/z) Retention Time (min)
Control (4°C, dark) < 1%-12.5
1N HCl, 60°C, 24h 15%22210.2
1N NaOH, RT, 24h 8%23811.8
3% H₂O₂, RT, 24h 22%2529.5
80°C, 48h 18%19214.1
UV light (254nm), 24h 35%238, 21011.8, 13.2

Visualizations

Predicted Degradation Pathways

DegradationPathways A This compound B Hydrolysis Product (Demethylation) A->B Acid/Microbial C Oxidation Product (Hydroxylation) A->C Oxidizing Agent D Photodegradation Product (Ketone Reduction) A->D UV Light E Thermal Degradation Product (Decarboxylation) A->E Heat ExperimentalWorkflow prep Prepare Stock Solution stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) prep->stress neutralize Neutralize (if applicable) stress->neutralize analyze Analyze by LC-MS neutralize->analyze identify Identify Degradants & Pathways analyze->identify

References

Technical Support Center: Synthesis of 2,2-Dimethyl-4-(4-methoxyphenyl)-4-oxobutyric acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 2,2-Dimethyl-4-(4-methoxyphenyl)-4-oxobutyric acid. The information is tailored for researchers, scientists, and professionals in drug development.

Disclaimer: Direct experimental data on the solvent effects for the synthesis of this compound is limited in published literature. The guidance provided here is based on established principles of the Friedel-Crafts acylation and data from the synthesis of structurally analogous compounds.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for this compound?

A1: The most common method for synthesizing this compound is the Friedel-Crafts acylation of anisole with 2,2-dimethylsuccinic anhydride.[1] This reaction is an electrophilic aromatic substitution catalyzed by a Lewis acid, typically anhydrous aluminum chloride (AlCl₃).[2]

Q2: Which solvents are typically recommended for this type of Friedel-Crafts acylation?

A2: Halogenated hydrocarbons are common solvents for Friedel-Crafts acylations due to their inertness and ability to dissolve the reactants and the Lewis acid catalyst. Dichloromethane (CH₂Cl₂) is frequently used for laboratory-scale syntheses.[3][4] For industrial applications or to achieve higher reaction temperatures, dichlorobenzenes (such as orthodichlorobenzene) have been employed successfully in similar syntheses.[5]

Q3: What are the potential advantages of using dichlorobenzene as a solvent?

A3: A key advantage of using dichlorobenzene is its higher boiling point, which allows for a wider range of reaction temperatures. Additionally, for the synthesis of the related 4-(4-methoxyphenyl)-4-oxobutyric acid, the use of dichlorobenzene has been reported to result in high yields and high purity of the desired para-isomer, as ortho- and meta-isomers remain more soluble in the solvent, simplifying purification by filtration.[5]

Q4: How can I minimize the formation of isomeric impurities?

A4: The methoxy group of anisole is an ortho-, para-directing group.[6] Due to steric hindrance from the bulky acylating agent, the para-substituted product is generally favored.[6] The choice of solvent can influence the ratio of isomers. Non-polar solvents like dichloromethane at low temperatures can favor the kinetically controlled product, while more polar solvents at higher temperatures might favor the thermodynamically more stable product.[7] For anisole acylation, the para-product is typically the major isomer formed.

Q5: What is the role of the Lewis acid catalyst and why is it used in stoichiometric amounts?

A5: The Lewis acid, typically AlCl₃, activates the 2,2-dimethylsuccinic anhydride to form a highly reactive acylium ion, which is the electrophile in the reaction.[8] In Friedel-Crafts acylation, the Lewis acid is often required in stoichiometric amounts because the ketone product can form a stable complex with the catalyst, rendering it inactive.[9] This complexation requires at least one equivalent of the catalyst for each equivalent of the product formed.

Troubleshooting Guide

Symptom Possible Cause(s) Suggested Solution(s)
Low or No Product Yield 1. Inactive Catalyst: The Lewis acid (e.g., AlCl₃) is highly sensitive to moisture.[9]1. Ensure all glassware is oven-dried and the reaction is performed under anhydrous conditions (e.g., under a nitrogen or argon atmosphere). Use a fresh, unopened container of the Lewis acid or one that has been properly stored in a desiccator.
2. Deactivated Aromatic Ring: Anisole is an activated ring, but impurities in the starting material could inhibit the reaction.2. Use purified anisole and 2,2-dimethylsuccinic anhydride.
3. Insufficient Catalyst: As the ketone product complexes with the Lewis acid, a stoichiometric amount is often necessary.[9]3. Increase the molar ratio of the Lewis acid to the limiting reagent. A ratio of 1.1 to 2.2 equivalents of AlCl₃ is common.
4. Suboptimal Temperature: The reaction may require heating to overcome the activation energy, or it could be too exothermic and require cooling.[9]4. Monitor the reaction temperature. For dichloromethane, the reaction is often started at 0°C and then allowed to warm to room temperature.[3] If using a higher boiling solvent like orthodichlorobenzene, the temperature can be carefully increased.
Formation of a Dark, Tarry Mixture 1. Excessive Heat: High reaction temperatures can lead to decomposition and side reactions.1. Maintain careful temperature control. Use an ice bath to moderate the initial exothermic reaction.[3] Avoid excessively high temperatures, especially for prolonged periods.
2. Reactive Solvent: The chosen solvent may not be inert under the reaction conditions.2. Use inert solvents like dichloromethane or dichlorobenzenes.[3][5]
Presence of Isomeric Impurities 1. Reaction Conditions Favoring Isomer Formation: The solvent and temperature can affect the regioselectivity.[7]1. Generally, the para-isomer is favored due to sterics. To optimize for the para-product, consider running the reaction at a lower temperature. Analyze the product mixture by ¹H NMR or HPLC to determine the isomeric ratio and adjust conditions accordingly.
Difficult Product Isolation / Emulsion during Workup 1. Incomplete Quenching: The aluminum chloride complex with the product must be fully hydrolyzed.1. Quench the reaction by slowly and carefully pouring the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring.[6] This helps to break down the aluminum complex effectively.
2. Formation of a Stable Emulsion: This can make the separation of organic and aqueous layers challenging.2. If an emulsion forms, adding a saturated solution of NaCl (brine) can help to break it. Allow the mixture to stand for a longer period in the separatory funnel.

Data on Analogous Syntheses

The following table summarizes reaction conditions for the Friedel-Crafts acylation of various aromatic compounds with succinic anhydride, which is structurally similar to 2,2-dimethylsuccinic anhydride. This data can serve as a starting point for optimizing the synthesis of this compound.

Aromatic SubstrateCatalystSolventReaction TimeTemperatureYield (%)Reference
BenzeneAlCl₃Benzene30 minReflux77-82[10]
TolueneAlCl₃None (Solvent-free)5 minRoom Temp.95[10]
AnisoleAlCl₃Orthodichlorobenzene21 hoursIce-cooled95[5]
1,3-DifluorobenzeneAlCl₃DichloromethaneSeveral hours0°C to RTNot specified[11]

Experimental Protocols

General Protocol for the Synthesis of this compound

This protocol is a generalized procedure based on similar Friedel-Crafts acylations.[6][11] Optimization of specific conditions may be necessary.

Materials and Reagents:

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Anisole

  • 2,2-Dimethylsuccinic Anhydride

  • Anhydrous Dichloromethane (or Orthodichlorobenzene)

  • Concentrated Hydrochloric Acid (HCl)

  • Crushed Ice

  • Water

  • Saturated Sodium Bicarbonate Solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (e.g., a drying tube or bubbler), add anhydrous aluminum chloride (2.2 molar equivalents) under an inert atmosphere (e.g., nitrogen).

  • Solvent Addition: Add anhydrous dichloromethane (or orthodichlorobenzene) to the flask to create a suspension of the AlCl₃.

  • Reactant Addition: Cool the suspension to 0°C using an ice bath. In the dropping funnel, prepare a solution of 2,2-dimethylsuccinic anhydride (1.0 molar equivalent) and anisole (1.1 molar equivalents) in the same anhydrous solvent.

  • Acylation: Add the solution from the dropping funnel to the stirred AlCl₃ suspension dropwise over 30-60 minutes, maintaining the temperature at 0-5°C. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours (monitor by TLC or HPLC).

  • Workup: Carefully and slowly quench the reaction by pouring the mixture onto a beaker containing crushed ice and concentrated hydrochloric acid.[11] Stir vigorously for 20-30 minutes to decompose the aluminum complex.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with two portions of dichloromethane.

  • Washing: Combine the organic extracts and wash sequentially with water, saturated sodium bicarbonate solution (to remove any unreacted anhydride/acid), and finally with brine.[11]

  • Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., a mixture of ethyl acetate and hexanes or an ethanol/water mixture) or by column chromatography on silica gel.[12]

Visualizations

ExperimentalWorkflow cluster_setup Reaction Setup cluster_reaction Friedel-Crafts Acylation cluster_workup Workup and Isolation cluster_purification Purification setup 1. Charge flask with AlCl3 and solvent under N2 cool 2. Cool suspension to 0°C setup->cool add_reactants 3. Add solution of anisole and 2,2-dimethylsuccinic anhydride dropwise cool->add_reactants stir 4. Stir at room temperature and monitor reaction progress add_reactants->stir quench 5. Quench with ice and HCl stir->quench extract 6. Extract with organic solvent quench->extract wash 7. Wash organic layer extract->wash dry 8. Dry and concentrate wash->dry purify 9. Purify by recrystallization or chromatography dry->purify

Caption: Experimental workflow for the synthesis of this compound.

TroubleshootingLogic problem Low Product Yield cause1 Inactive Catalyst (Moisture) problem->cause1 cause2 Suboptimal Temperature problem->cause2 cause3 Insufficient Catalyst problem->cause3 solution1 Use anhydrous conditions and fresh reagents cause1->solution1 solution2 Optimize reaction temperature (e.g., 0°C to RT) cause2->solution2 solution3 Increase molar ratio of Lewis acid (e.g., >1 eq.) cause3->solution3

Caption: Troubleshooting logic for low yield in the Friedel-Crafts acylation synthesis.

References

Validation & Comparative

Unraveling the Structure-Activity Relationship of 2,2-Dimethyl-4-(4-methoxyphenyl)-4-oxobutyric Acid Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutic agents often centers on the meticulous design and evaluation of chemical scaffolds that exhibit promising biological activities. One such scaffold, the 4-aryl-4-oxobutyric acid framework, has garnered attention for its diverse pharmacological potential. This guide provides a comparative analysis of the structure-activity relationships (SAR) of 2,2-Dimethyl-4-(4-methoxyphenyl)-4-oxobutyric acid and its derivatives, drawing upon experimental data from closely related analogs to elucidate the key structural determinants of their biological effects. While direct and extensive research on this specific dimethylated derivative is limited in publicly available literature, this report synthesizes findings from analogous 4-aryl-4-oxobutanoic and 4-phenylbutyric acid derivatives to infer potential SAR trends and guide future research.

Comparative Analysis of Biological Activity

The biological activity of 4-aryl-4-oxobutyric acid derivatives is significantly influenced by substitutions on both the aryl ring and the butyric acid backbone. The available data on related compounds suggest that these molecules can exhibit a range of activities, including anti-inflammatory, enzyme inhibitory, and chemical chaperone effects.

Inferred Structure-Activity Relationship

Based on studies of related 4-aryl-4-oxobutanoic acids, the following SAR trends can be proposed for this compound derivatives:

  • Aryl Ring Substitution: The nature and position of substituents on the phenyl ring are critical for activity. The 4-methoxy group in the parent compound is a common feature in many biologically active molecules and is known to influence metabolic stability and receptor interactions. Modifications at this position, such as altering the alkoxy group or introducing other substituents like halogens or nitro groups, would likely modulate the biological activity. For instance, in related series, electron-withdrawing or donating groups on the phenyl ring have been shown to impact potency.

  • Butyric Acid Chain Modification: The gem-dimethyl substitution at the 2-position of the butyric acid chain is a key feature of the target compound. This modification is expected to increase steric hindrance and may influence the molecule's conformation and interaction with biological targets. It could also impact metabolic stability by blocking potential sites of oxidation. Further alterations, such as replacing the dimethyl groups with other alkyl chains or introducing polar functionalities, would be crucial areas for SAR exploration.

  • Carboxylic Acid Group: The carboxylic acid moiety is often essential for activity, acting as a key binding group for many biological targets. Esterification or amidation of this group can produce prodrugs with altered pharmacokinetic profiles or can lead to a complete loss or change in the mechanism of action.

Quantitative Data on Related Analogs

To provide a quantitative basis for comparison, the following table summarizes the biological activities of structurally related 4-aryl-4-oxobutanoic acid and 4-phenylbutyric acid derivatives from various studies. It is important to note that these are not direct derivatives of this compound but represent the closest available data to infer potential activities.

Compound IDStructureBiological Target/AssayActivity (IC₅₀/EC₅₀)Reference
A1 4-(4-Methoxyphenyl)butanoic acidProtein Aggregation InhibitionMore potent than 4-phenylbutyric acid[1]
A2 4-Phenylbutyric acid (4-PBA)Chemical Chaperone-[1]
B1 N-arylamide of 4-aryl-2-[2-(furan-2-carbonyl)hydrazono]-4-oxobutanoic acidAnti-inflammatory (Carrageenan-induced paw edema)Pronounced activity[2]
C1 2,4-dioxobutanoic acid hydrazine derivativeAnalgesic (hot plate test) & Anti-inflammatory (Carrageenan-induced paw edema)Comparable to nimesulide[3]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are representative protocols for key assays relevant to the evaluation of 4-aryl-4-oxobutyric acid derivatives.

Synthesis of 4-Aryl-4-oxobutanoic Acids (General Procedure)

A common method for the synthesis of the 4-aryl-4-oxobutanoic acid scaffold is through a Friedel-Crafts acylation reaction.[4]

Workflow for the Synthesis of 4-Aryl-4-oxobutanoic Acids:

A Aromatic Compound (e.g., Anisole) D Friedel-Crafts Acylation A->D B Succinic Anhydride B->D C AlCl₃ (Lewis Acid) C->D E 4-Aryl-4-oxobutanoic Acid D->E

Figure 1. General workflow for the synthesis of 4-aryl-4-oxobutanoic acids.

Materials:

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous solvent (e.g., dichloromethane, nitrobenzene)

  • Substituted benzene (e.g., anisole for 4-methoxyphenyl derivatives)

  • Succinic anhydride

  • Hydrochloric acid (HCl)

Procedure:

  • A solution of the substituted benzene and succinic anhydride in the anhydrous solvent is prepared.

  • The mixture is cooled in an ice bath, and anhydrous AlCl₃ is added portion-wise with stirring.

  • After the addition is complete, the reaction mixture is stirred at room temperature for several hours.

  • The reaction is quenched by pouring it onto a mixture of crushed ice and concentrated HCl.

  • The resulting solid is collected by filtration, washed with water, and recrystallized from a suitable solvent to yield the 4-aryl-4-oxobutanoic acid.

In Vitro Anti-inflammatory Assay: Carrageenan-Induced Paw Edema

This is a standard in vivo model to assess the acute anti-inflammatory activity of compounds.[2][3]

Experimental Workflow for Carrageenan-Induced Paw Edema Assay:

A Animal Acclimatization B Baseline Paw Volume Measurement A->B C Administration of Test Compound / Vehicle / Standard Drug B->C D Induction of Inflammation (subplantar injection of carrageenan) C->D E Measurement of Paw Edema at different time intervals D->E F Calculation of Percent Inhibition E->F

Figure 2. Workflow for the in vivo carrageenan-induced paw edema assay.

Procedure:

  • Animals (typically rats or mice) are fasted overnight before the experiment.

  • The initial paw volume of each animal is measured using a plethysmometer.

  • The test compounds, vehicle (control), and a standard anti-inflammatory drug (e.g., indomethacin) are administered orally or intraperitoneally.

  • After a specific period (e.g., 1 hour), a 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw of each animal to induce edema.

  • The paw volume is measured again at various time points after the carrageenan injection (e.g., 1, 2, 3, and 4 hours).

  • The percentage of inhibition of edema is calculated for each group compared to the control group.

Potential Signaling Pathways

The biological effects of 4-aryl-4-oxobutanoic acid derivatives may be mediated through various signaling pathways. For instance, their anti-inflammatory effects could involve the inhibition of enzymes like cyclooxygenase (COX) or lipoxygenase (LOX), which are key to the inflammatory cascade. As chemical chaperones, they might interact with pathways related to protein folding and the endoplasmic reticulum (ER) stress response.

Hypothesized Signaling Pathway for Anti-inflammatory Action:

A Inflammatory Stimulus B Arachidonic Acid Cascade A->B C COX/LOX Enzymes B->C D Prostaglandins / Leukotrienes C->D E Inflammation D->E F 4-Aryl-4-oxobutanoic Acid Derivative F->C Inhibition

Figure 3. Potential mechanism of anti-inflammatory action via inhibition of COX/LOX pathways.

Conclusion and Future Directions

While the structure-activity relationship of this compound derivatives is not yet fully elucidated, by examining related compounds, we can infer that modifications to the aryl ring and the butyric acid backbone are key to modulating their biological activity. The gem-dimethyl substitution at the 2-position is a unique feature that warrants further investigation to understand its impact on potency and selectivity.

Future research should focus on the systematic synthesis and biological evaluation of a library of this compound derivatives with diverse substitutions on the phenyl ring. Screening these compounds in a panel of relevant assays, such as anti-inflammatory, enzyme inhibition, and anticancer assays, will provide the necessary data to establish a clear and comprehensive SAR. Such studies will be instrumental in unlocking the full therapeutic potential of this promising chemical scaffold.

References

A Proposed Framework for the In Vivo Validation of 2,2-Dimethyl-4-(4-methoxyphenyl)-4-oxobutyric Acid's Anti-Inflammatory Effects: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide outlines a comprehensive strategy for the in vivo validation of the anti-inflammatory properties of 2,2-Dimethyl-4-(4-methoxyphenyl)-4-oxobutyric acid. Due to a lack of publicly available in vivo data on this specific compound, this document serves as a proposed experimental framework. It details the necessary protocols to rigorously assess its efficacy and compare its performance against established non-steroidal anti-inflammatory drugs (NSAIDs) and corticosteroids.

Comparative Analysis: Proposed Experimental Outline

To ascertain the therapeutic potential of this compound, a direct comparison with standard anti-inflammatory agents is essential. We propose utilizing Ibuprofen, a widely used NSAID, and Dexamethasone, a potent corticosteroid, as positive controls. The following table outlines the key quantitative data points to be collected from the proposed in vivo models.

ParameterThis compoundIbuprofen (Positive Control)Dexamethasone (Positive Control)Vehicle (Negative Control)
Carrageenan-Induced Paw Edema
Paw Volume (mL) at 1h, 2h, 4h, 6hData to be generatedData to be generatedData to be generatedData to be generated
Inhibition of Edema (%)Data to be generatedData to be generatedData to be generatedN/A
LPS-Induced Systemic Inflammation
Serum TNF-α levels (pg/mL)Data to be generatedData to be generatedData to be generatedData to be generated
Serum IL-6 levels (pg/mL)Data to be generatedData to be generatedData to be generatedData to be generated
Mechanism of Action (MOA) Markers
COX-1 Activity (% Inhibition)Data to be generatedData to be generatedData to be generatedN/A
COX-2 Activity (% Inhibition)Data to be generatedData to be generatedData to be generatedN/A
NF-κB Activation (Fold Change)Data to be generatedData to be generatedData to be generatedN/A

Key Experimental Protocols

Carrageenan-Induced Paw Edema Model

This widely accepted model is used to assess the acute anti-inflammatory activity of a compound.

Methodology:

  • Animal Model: Male Wistar rats (180-200g) will be used.

  • Grouping: Animals will be divided into four groups: Vehicle control, this compound (test compound, various doses), Ibuprofen (e.g., 10 mg/kg), and Dexamethasone (e.g., 1 mg/kg).

  • Administration: The test compound, positive controls, or vehicle will be administered orally (p.o.) or intraperitoneally (i.p.) one hour prior to the induction of inflammation.

  • Induction of Edema: 0.1 mL of 1% carrageenan solution in saline will be injected into the sub-plantar region of the right hind paw of each rat.

  • Measurement: Paw volume will be measured using a plethysmometer at 0, 1, 2, 4, and 6 hours after carrageenan injection.

  • Data Analysis: The percentage inhibition of edema will be calculated for each group relative to the vehicle control group.

G cluster_workflow Experimental Workflow: Carrageenan-Induced Paw Edema Animal Acclimatization Animal Acclimatization Grouping Grouping Animal Acclimatization->Grouping Drug Administration Drug Administration Grouping->Drug Administration Carrageenan Injection Carrageenan Injection Drug Administration->Carrageenan Injection Paw Volume Measurement Paw Volume Measurement Carrageenan Injection->Paw Volume Measurement Data Analysis Data Analysis Paw Volume Measurement->Data Analysis

Workflow for Carrageenan-Induced Paw Edema Assay.
Lipopolysaccharide (LPS)-Induced Systemic Inflammation Model

This model is employed to evaluate the effect of the test compound on systemic inflammation by measuring pro-inflammatory cytokine levels.

Methodology:

  • Animal Model: Male C57BL/6 mice (8-10 weeks old) will be used.

  • Grouping: Similar to the paw edema model, animals will be divided into control and treatment groups.

  • Administration: The test compound, positive controls, or vehicle will be administered (p.o. or i.p.) one hour before the LPS challenge.

  • Induction of Inflammation: Mice will be injected intraperitoneally with LPS (e.g., 1 mg/kg).

  • Sample Collection: Blood samples will be collected at specific time points (e.g., 2 and 6 hours) post-LPS injection.

  • Cytokine Analysis: Serum levels of pro-inflammatory cytokines such as TNF-α and IL-6 will be quantified using ELISA kits.

Proposed Signaling Pathway Investigation

The anti-inflammatory effects of many compounds are mediated through the inhibition of key signaling pathways. Based on the structure of this compound, it is plausible that its mechanism of action involves the cyclooxygenase (COX) and/or the NF-κB signaling pathways.

G cluster_pathway Potential Anti-inflammatory Signaling Pathways Inflammatory Stimuli Inflammatory Stimuli Arachidonic Acid Arachidonic Acid Inflammatory Stimuli->Arachidonic Acid NF-κB Pathway NF-κB Pathway Inflammatory Stimuli->NF-κB Pathway COX-1 / COX-2 COX-1 / COX-2 Arachidonic Acid->COX-1 / COX-2 Prostaglandins Prostaglandins COX-1 / COX-2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Pro-inflammatory Cytokines Pro-inflammatory Cytokines NF-κB Pathway->Pro-inflammatory Cytokines Pro-inflammatory Cytokines->Inflammation This compound? This compound? This compound?->COX-1 / COX-2 Inhibition? This compound?->NF-κB Pathway Inhibition?

Hypothesized Signaling Pathways for Anti-inflammatory Action.

Further in vitro and ex vivo studies would be necessary to confirm the precise molecular targets of this compound within these pathways. This would involve assays to measure the direct inhibition of COX-1 and COX-2 enzymes and reporter gene assays to assess the modulation of NF-κB transcriptional activity.

By following this structured approach, researchers can effectively validate the in vivo anti-inflammatory efficacy of this compound and objectively compare its performance against standard therapeutic agents. This will provide the critical data needed to support its further development as a potential novel anti-inflammatory drug.

The Potent Antioxidant Potential of Methoxyphenyl-Containing Compounds: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the antioxidant capabilities of various chemical moieties is paramount in the quest for novel therapeutics against oxidative stress-induced pathologies. This guide provides a comprehensive comparative analysis of the antioxidant potential of compounds containing the methoxyphenyl group, offering a synthesis of experimental data, detailed methodologies, and insights into the underlying signaling pathways.

Methoxyphenyl-containing compounds, a class of molecules characterized by a methoxy group (-OCH3) attached to a phenyl ring, have garnered significant attention for their antioxidant properties. The electron-donating nature of the methoxy group influences the antioxidant capacity of these compounds, often enhancing their ability to scavenge free radicals and mitigate oxidative damage. This analysis delves into the structure-activity relationships and compares the efficacy of various methoxyphenyl derivatives.

Comparative Antioxidant Activity

The antioxidant potential of methoxyphenyl-containing compounds is typically evaluated using various in vitro assays that measure their capacity to neutralize free radicals. The half-maximal inhibitory concentration (IC50) is a common metric, where a lower value indicates greater antioxidant potency. The following table summarizes the antioxidant activity of several methoxyphenyl-containing compounds from various studies, as measured by the DPPH, ABTS, and FRAP assays.

CompoundStructureDPPH IC50 (µM)ABTS TEACFRAP (µmol Fe(II)/g)Reference
Eugenol 4-allyl-2-methoxyphenol---[1]
Isoeugenol 2-methoxy-4-propenylphenol---[2]
Ferulic Acid (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoic acid85.30.882.1[1]
Sinapic Acid (E)-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoic acid65.81.152.5[1]
Syringic Acid 4-hydroxy-3,5-dimethoxybenzoic acid115.20.651.8[1]
2-Allyl-4-methoxyphenol SyntheticHigher than Eugenol--[2]
2,4-Dimethoxyphenol SyntheticHigher than Eugenol--[2]
C-tetra(4-methoxyphenyl)calix[3]resorcinarene (Chair) Macrocycle47.46 ppm--[4][5]
C-tetra(4-methoxyphenyl)calix[3]resorcinarene (Crown) Macrocycle78.46 ppm--[4][5]
2,2'-dihydroxy-5,5'-dimethoxybiphenol DimerMore effective than monomer--[6]

Note: Direct comparison of values across different studies should be done with caution due to variations in experimental conditions. TEAC stands for Trolox Equivalent Antioxidant Capacity.

Studies have shown that the number and position of methoxy and hydroxyl groups on the phenyl ring significantly influence the antioxidant activity.[7][8] For instance, the presence of more methoxyl groups can increase antioxidant activity.[8] The nature of the carboxylic acid group in phenolic acids also plays a role, with -CH2COOH and -CH=CHCOOH enhancing activity compared to -COOH.[7][8]

Experimental Protocols

Accurate and reproducible assessment of antioxidant capacity is crucial. Below are detailed methodologies for the commonly used DPPH, ABTS, and FRAP assays.[3][9]

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical.[9]

  • Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol and store it in the dark at 4°C. Prepare stock solutions of the test compounds and a standard antioxidant (e.g., Trolox or ascorbic acid) in a suitable solvent.[3]

  • Assay Procedure:

    • Add a specific volume of the sample or standard solution at various concentrations to a 96-well plate or test tubes.

    • Add the DPPH solution to each well or tube.

    • Include a control containing only the solvent and the DPPH solution.[3]

    • Incubate the plate or tubes in the dark at room temperature for 30 minutes.[3]

  • Measurement and Calculation:

    • Measure the absorbance at 517 nm using a spectrophotometer.[3]

    • Calculate the percentage of DPPH radical scavenging activity using the formula: % Scavenging = [(ngcontent-ng-c1205671314="" _nghost-ng-c2690653763="" class="inline ng-star-inserted">

      AcontrolA{control}Acontrol​
      - ngcontent-ng-c1205671314="" _nghost-ng-c2690653763="" class="inline ng-star-inserted">
      AsampleA{sample}Asample​
      ) / ngcontent-ng-c1205671314="" _nghost-ng-c2690653763="" class="inline ng-star-inserted">
      AcontrolA{control}Acontrol​
      ] x 100.[3]

    • Determine the IC50 value by plotting the percentage of scavenging activity against the concentration of the antioxidant.[3]

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+).[9]

  • Reagent Preparation:

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

    • To generate the ABTS•+, mix the two solutions in a 1:1 ratio and let them stand in the dark at room temperature for 12-16 hours.[3]

    • Dilute the ABTS•+ solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.[3]

  • Assay Procedure: Add a small volume of the sample or standard solution at various concentrations to the diluted ABTS•+ solution.[3]

  • Measurement and Calculation:

    • Measure the absorbance at 734 nm after a set incubation time.

    • The percentage of inhibition is calculated similarly to the DPPH assay, and the results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce a ferric iron complex to its ferrous form.[3]

  • Reagent Preparation: The FRAP reagent is prepared by mixing acetate buffer (300 mM, pH 3.6), a solution of 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and 20 mM FeCl3·6H2O solution in a 10:1:1 ratio.

  • Assay Procedure:

    • Add a small volume of the sample or standard solution (e.g., FeSO₄·7H₂O) to the FRAP reagent.[3]

    • Include a reagent blank containing the solvent instead of the sample.[3]

    • Incubate the mixture at 37°C for a specified time (e.g., 4-30 minutes).[3]

  • Measurement and Calculation:

    • Measure the absorbance at 593 nm.[3]

    • The antioxidant capacity is determined from a standard curve of Fe²⁺ concentration and is expressed as Fe(II) equivalents.[3]

Signaling Pathways in Antioxidant Action

Phenolic compounds, including those with methoxyphenyl groups, exert their antioxidant effects not only through direct radical scavenging but also by modulating cellular signaling pathways.[10][11] This indirect antioxidant activity involves the induction of endogenous protective enzymes.[10]

One of the key pathways is the Nrf2-ARE (Nuclear factor erythroid 2-related factor 2-Antioxidant Response Element) pathway . Under conditions of oxidative stress, Nrf2 translocates to the nucleus and binds to the ARE, leading to the transcription of a battery of antioxidant and cytoprotective genes.

Another important signaling cascade is the PI3K/Akt pathway , which is involved in cell survival and can be modulated by phenolic acids to influence glucose metabolism and the expression of glucose transporters.[10] The MAPK (Mitogen-activated protein kinase) pathway is also implicated in the cellular response to oxidative stress and can be influenced by phenolic compounds.[11]

Antioxidant_Signaling_Pathways cluster_stress Oxidative Stress cluster_cell Cellular Response cluster_nrf2 Nrf2 Pathway cluster_pi3k PI3K/Akt Pathway cluster_mapk MAPK Pathway ROS Reactive Oxygen Species (ROS) Keap1 Keap1 ROS->Keap1 induces dissociation MP Methoxyphenyl Compounds MP->Keap1 inhibits PI3K PI3K MP->PI3K activates MAPK MAPK MP->MAPK modulates Nrf2 Nrf2 Keap1->Nrf2 sequesters Nrf2_nuc Nrf2 (nucleus) Nrf2->Nrf2_nuc translocation ARE ARE Nrf2_nuc->ARE binds Antioxidant_Enzymes Antioxidant Enzymes (e.g., SOD, CAT) ARE->Antioxidant_Enzymes activates transcription Antioxidant_Enzymes->ROS neutralizes Akt Akt PI3K->Akt activates Cell_Survival Cell Survival & Glucose Metabolism Akt->Cell_Survival Stress_Response Stress Response MAPK->Stress_Response Experimental_Workflow cluster_prep 1. Preparation cluster_assay 2. Assay Execution cluster_measure 3. Measurement cluster_analysis 4. Data Analysis Compound_Prep Prepare Stock Solutions of Methoxyphenyl Compounds and Standards DPPH_Assay Perform DPPH Assay Compound_Prep->DPPH_Assay ABTS_Assay Perform ABTS Assay Compound_Prep->ABTS_Assay FRAP_Assay Perform FRAP Assay Compound_Prep->FRAP_Assay Reagent_Prep Prepare Assay Reagents (DPPH, ABTS, FRAP) Reagent_Prep->DPPH_Assay Reagent_Prep->ABTS_Assay Reagent_Prep->FRAP_Assay Spectro Measure Absorbance (Spectrophotometer) DPPH_Assay->Spectro ABTS_Assay->Spectro FRAP_Assay->Spectro Calc Calculate % Inhibition, IC50 values, and TEAC/FRAP values Spectro->Calc Compare Comparative Analysis of Antioxidant Potential Calc->Compare

References

A Comparative Guide to Cyclooxygenase (COX) Inhibitors: Evaluating 2,2-Dimethyl-4-(4-methoxyphenyl)-4-oxobutyric acid in Context

Author: BenchChem Technical Support Team. Date: December 2025

Introduction to COX Isoform Selectivity

Cyclooxygenase (COX) enzymes are central to the synthesis of prostaglandins, which are key mediators in both physiological and pathological processes.[1] There are two primary isoforms: COX-1, which is constitutively expressed and plays a role in functions like protecting the stomach lining and maintaining kidney function, and COX-2, which is an inducible enzyme with its expression significantly elevated at sites of inflammation.[1][2] The anti-inflammatory effects of non-steroidal anti-inflammatory drugs (NSAIDs) are mainly due to the inhibition of COX-2, whereas common side effects, such as gastrointestinal issues, are linked to the inhibition of COX-1.[1][3] Consequently, the development of selective COX-2 inhibitors is a key strategy for creating anti-inflammatory drugs with better safety profiles.[1][3]

Comparative Analysis of COX Inhibitors

The selectivity of a compound for COX-2 over COX-1 is typically assessed by comparing their half-maximal inhibitory concentrations (IC50). A lower IC50 value indicates greater potency. The ratio of IC50 (COX-1) / IC50 (COX-2) is used to determine the selectivity index (SI), with a higher SI value indicating greater selectivity for COX-2.[1]

Below is a comparative table of IC50 values and selectivity indices for some commonly used COX inhibitors. This table illustrates the spectrum of selectivity, from non-selective inhibitors to highly selective COX-2 inhibitors.

Table 1: In Vitro Potency and Selectivity of Various COX Inhibitors

CompoundCOX-1 IC50 (μM)COX-2 IC50 (μM)Selectivity Index (SI) (COX-1/COX-2)Class
Ibuprofen2.32.31Non-selective
Naproxen2.64.80.54Non-selective
Diclofenac0.80.136.15Preferential COX-2
Meloxicam2.50.92.78Preferential COX-2
Celecoxib150.04375Selective COX-2
Rofecoxib>1000.018>5555Selective COX-2
Etoricoxib1061106Selective COX-2

Note: IC50 values can vary depending on the specific assay conditions. The data presented here is a representative compilation from various sources for comparative purposes.

Signaling Pathway of COX Enzymes in Inflammation

The following diagram illustrates the arachidonic acid cascade and the role of COX-1 and COX-2 in the production of prostaglandins. Inhibition of these enzymes is the primary mechanism of action for NSAIDs.

COX_Pathway membrane Cell Membrane Phospholipids pla2 Phospholipase A2 membrane->pla2 Inflammatory Stimuli aa Arachidonic Acid pla2->aa cox1 COX-1 (Constitutive) aa->cox1 cox2 COX-2 (Inducible) aa->cox2 pgg2 PGG2 cox1->pgg2 cox2->pgg2 pgh2 PGH2 pgg2->pgh2 pgs_phys Physiological Prostaglandins (e.g., TXA2, PGE2) pgh2->pgs_phys via various synthases pgs_inflam Inflammatory Prostaglandins (e.g., PGE2, PGI2) pgh2->pgs_inflam via various synthases phys_func Gastric Protection Platelet Aggregation Renal Function pgs_phys->phys_func inflam_func Inflammation Pain Fever pgs_inflam->inflam_func

Figure 1: Arachidonic Acid Cascade and COX Pathways

Experimental Protocols for Evaluating COX Inhibition

To determine the IC50 values and selectivity of a compound like 2,2-Dimethyl-4-(4-methoxyphenyl)-4-oxobutyric acid, standardized in vitro assays are employed. The human whole blood assay is a widely accepted method as it closely mimics the in vivo physiological environment.[4]

Human Whole Blood Assay for COX-1 and COX-2 Activity

Objective: To determine the in vitro potency and selectivity of a test compound as an inhibitor of native human COX-1 and COX-2.

Principle:

  • COX-1 Activity: Measured by the production of thromboxane B2 (TXB2) in whole blood, which is induced by the natural clotting process.

  • COX-2 Activity: Measured by the production of prostaglandin E2 (PGE2) in whole blood after stimulation with lipopolysaccharide (LPS), which induces COX-2 expression in monocytes.

Materials:

  • Freshly drawn human venous blood from healthy, drug-free volunteers.

  • Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO).

  • Lipopolysaccharide (LPS) from E. coli.

  • Enzyme immunoassay (EIA) kits for TXB2 and PGE2.

  • Incubator, centrifuge, and other standard laboratory equipment.

Procedure:

For COX-1 Inhibition:

  • Aliquots of whole blood are pre-incubated with various concentrations of the test compound or vehicle control for a specified time (e.g., 15-60 minutes) at 37°C.

  • Blood is allowed to clot at 37°C for 1 hour to induce COX-1 activity.

  • The serum is separated by centrifugation.

  • The concentration of TXB2 in the serum is measured using an EIA kit.

For COX-2 Inhibition:

  • Aliquots of whole blood are incubated with LPS (e.g., 10 µg/mL) for 24 hours at 37°C to induce COX-2 expression.

  • The LPS-treated blood is then incubated with various concentrations of the test compound or vehicle control for a specified time (e.g., 15-60 minutes) at 37°C.

  • The plasma is separated by centrifugation.

  • The concentration of PGE2 in the plasma is measured using an EIA kit.

Data Analysis: The percentage of inhibition for each concentration of the test compound is calculated relative to the vehicle control. IC50 values are then determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[1] The selectivity index is calculated as IC50 (COX-1) / IC50 (COX-2).

The following diagram outlines the general workflow for this experimental protocol.

Experimental_Workflow cluster_cox1 COX-1 Assay cluster_cox2 COX-2 Assay start Start: Obtain Fresh Human Blood incubate_cox1 Incubate blood with test compound start->incubate_cox1 induce_cox2 Induce COX-2 with LPS (24 hrs at 37°C) start->induce_cox2 clot Allow blood to clot (1 hr at 37°C) incubate_cox1->clot centrifuge_cox1 Centrifuge to separate serum clot->centrifuge_cox1 measure_txb2 Measure TXB2 (EIA) centrifuge_cox1->measure_txb2 analysis Data Analysis: Calculate % Inhibition Determine IC50 values Calculate Selectivity Index measure_txb2->analysis incubate_cox2 Incubate blood with test compound induce_cox2->incubate_cox2 centrifuge_cox2 Centrifuge to separate plasma incubate_cox2->centrifuge_cox2 measure_pge2 Measure PGE2 (EIA) centrifuge_cox2->measure_pge2 measure_pge2->analysis

References

assessing the selectivity of 2,2-Dimethyl-4-(4-methoxyphenyl)-4-oxobutyric acid for COX-1 vs COX-2

Author: BenchChem Technical Support Team. Date: December 2025

Assessing Cyclooxygenase Selectivity: A Comparative Guide for Drug Discovery Professionals

Introduction:

The development of non-steroidal anti-inflammatory drugs (NSAIDs) with improved safety profiles hinges on their selectivity for the two cyclooxygenase (COX) isoforms, COX-1 and COX-2. While the therapeutic anti-inflammatory and analgesic effects of NSAIDs are primarily mediated through the inhibition of COX-2, the undesirable side effects, such as gastrointestinal complications, are largely attributed to the inhibition of the constitutively expressed COX-1.[1] Consequently, determining the selectivity of a compound for COX-1 versus COX-2 is a critical step in the preclinical evaluation of new chemical entities.

This guide provides a framework for assessing the COX-1/COX-2 selectivity of novel compounds. Although direct experimental data for 2,2-Dimethyl-4-(4-methoxyphenyl)-4-oxobutyric acid is not available in the public domain, this document will utilize data from well-characterized NSAIDs to illustrate the experimental protocols and data interpretation necessary for such an evaluation.

Comparative Inhibitory Potency of Common NSAIDs

The selectivity of a compound is typically expressed as a ratio of the half-maximal inhibitory concentrations (IC50) for COX-1 and COX-2. A lower IC50 value indicates greater potency. The selectivity index (SI), often calculated as the ratio of IC50 (COX-1) / IC50 (COX-2), provides a quantitative measure of isoform preference. A higher SI value generally indicates greater selectivity for COX-2.

The following table summarizes the in vitro inhibitory activities of several common NSAIDs against COX-1 and COX-2. It is important to note that IC50 values can vary depending on the specific assay conditions, such as the source of the enzyme (e.g., human, ovine) and the assay type (e.g., purified enzyme, whole blood).[2][3]

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)Reference(s)
Ibuprofen 12 - 1380 - 3700.15 - 0.04[4][5][6][7]
Diclofenac 0.075 - 0.6110.026 - 0.63~1 - 2.9[2][4][8]
Naproxen 8.7 - 35.485.2 - 64.62~1.6[9][10][11]
Celecoxib 826.812[4]
Rofecoxib >10025>4.0[4]
Meloxicam 376.16.1[4]

Experimental Protocols

Accurate determination of COX-1 and COX-2 inhibition requires robust and well-validated experimental protocols. Two commonly employed methods are the in vitro enzyme inhibition assay using purified enzymes and the ex vivo whole blood assay.

In Vitro Purified Enzyme Inhibition Assay

This method provides a direct measure of a compound's inhibitory activity on isolated COX-1 and COX-2 enzymes.[12]

Materials:

  • Purified COX-1 (e.g., ovine) and COX-2 (e.g., human recombinant) enzymes

  • Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

  • Heme cofactor

  • Test compound and reference inhibitors (e.g., Ibuprofen, Celecoxib) dissolved in a suitable solvent (e.g., DMSO)

  • Arachidonic acid (substrate)

  • Stop solution (e.g., 1 M HCl)

  • Detection reagents for prostaglandin E2 (PGE2) (e.g., EIA kit)

  • 96-well microplates

  • Plate reader

Procedure:

  • Enzyme Preparation: In a 96-well plate, add assay buffer, heme, and the appropriate COX enzyme (COX-1 or COX-2) to each well.[13]

  • Inhibitor Addition: Add serial dilutions of the test compound or reference inhibitors to the wells. Include vehicle control wells containing only the solvent.

  • Pre-incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a specified time (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.[12][13]

  • Reaction Initiation: Initiate the enzymatic reaction by adding a solution of arachidonic acid to all wells.[13]

  • Reaction Incubation: Incubate the plate for a defined period (e.g., 10-20 minutes) at 37°C.

  • Reaction Termination: Stop the reaction by adding a stop solution.[13]

  • Quantification of Prostaglandin Production: Measure the amount of PGE2 produced in each well using a suitable detection method, such as an enzyme immunoassay (EIA).

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.

Human Whole Blood Assay

The human whole blood assay is considered more physiologically relevant as it accounts for factors such as protein binding and cell membrane permeability.[14] This assay measures the inhibition of COX-1 in platelets and COX-2 in lipopolysaccharide (LPS)-stimulated monocytes.[14][15]

Materials:

  • Freshly drawn human venous blood from healthy volunteers

  • Heparin (for COX-2 assay)

  • Lipopolysaccharide (LPS) from E. coli

  • Test compound and reference inhibitors dissolved in a suitable solvent (e.g., DMSO)

  • Incubator

  • Centrifuge

  • EIA kits for Thromboxane B2 (TXB2) and Prostaglandin E2 (PGE2)

Procedure:

COX-1 Activity (Thromboxane B2 production in platelets):

  • Aliquots of whole blood are incubated with various concentrations of the test compound or vehicle for a specified time (e.g., 1 hour) at 37°C, allowing for clotting to occur.[14]

  • The clotting process is stopped by placing the samples on ice and adding a solution to halt further enzymatic activity.

  • The samples are centrifuged to separate the serum.

  • The concentration of TXB2, a stable metabolite of the COX-1 product thromboxane A2, is measured in the serum using an EIA kit.[14]

COX-2 Activity (Prostaglandin E2 production in monocytes):

  • Aliquots of heparinized whole blood are incubated with various concentrations of the test compound or vehicle.

  • LPS is added to the blood samples to induce the expression of COX-2 in monocytes, and the samples are incubated for an extended period (e.g., 24 hours) at 37°C.[14]

  • After incubation, the samples are centrifuged to obtain plasma.

  • The concentration of PGE2 in the plasma is measured using an EIA kit.[14]

Data Analysis: The IC50 values for the inhibition of COX-1 and COX-2 are determined by plotting the percentage of inhibition of TXB2 and PGE2 production, respectively, against the logarithm of the inhibitor concentration.

Visualizations

Signaling Pathway

COX_Signaling_Pathway Arachidonic Acid Cascade and COX Inhibition Membrane Cell Membrane Phospholipids PLA2 Phospholipase A2 (PLA2) Membrane->PLA2 Stimuli AA Arachidonic Acid PLA2->AA COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 PGH2_1 Prostaglandin H2 COX1->PGH2_1 PGH2_2 Prostaglandin H2 COX2->PGH2_2 Prostanoids_1 Prostaglandins (PGE2, etc.) Thromboxane (TXA2) PGH2_1->Prostanoids_1 Prostanoids_2 Prostaglandins (PGE2, etc.) PGH2_2->Prostanoids_2 Physiological Physiological Functions (GI protection, platelet aggregation) Prostanoids_1->Physiological Inflammatory Inflammation, Pain, Fever Prostanoids_2->Inflammatory NSAIDs Non-selective NSAIDs (e.g., Ibuprofen) NSAIDs->COX1 NSAIDs->COX2 COX2i COX-2 Selective Inhibitors (e.g., Celecoxib) COX2i->COX2

Caption: Arachidonic acid cascade and sites of COX inhibition.

Experimental Workflow

COX_Inhibition_Workflow Workflow for In Vitro COX Inhibition Assay Start Start PrepareReagents Prepare Reagents: - COX-1/COX-2 Enzymes - Test Compound Dilutions - Substrate (Arachidonic Acid) Start->PrepareReagents PlateSetup Plate Setup (96-well): - Add Buffer, Heme, Enzyme - Add Test Compound/Vehicle PrepareReagents->PlateSetup Preincubation Pre-incubation (e.g., 15 min at 25°C) PlateSetup->Preincubation InitiateReaction Initiate Reaction (Add Arachidonic Acid) Preincubation->InitiateReaction Incubate Incubation (e.g., 10 min at 37°C) InitiateReaction->Incubate TerminateReaction Terminate Reaction (Add Stop Solution) Incubate->TerminateReaction Detection Detection of Prostaglandin (e.g., EIA for PGE2) TerminateReaction->Detection DataAnalysis Data Analysis: - Calculate % Inhibition - Determine IC50 Values Detection->DataAnalysis End End DataAnalysis->End

Caption: General workflow for an in vitro COX inhibition assay.

References

In Vitro vs. In Vivo Efficacy of 2,2-Dimethyl-4-(4-methoxyphenyl)-4-oxobutyric Acid Derivatives: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the current scientific literature reveals a notable gap in publicly available data regarding the comparative in vitro and in vivo efficacy of 2,2-Dimethyl-4-(4-methoxyphenyl)-4-oxobutyric acid and its derivatives. While chemical suppliers list various analogs of this compound, dedicated preclinical studies detailing their biological activity in both laboratory and living organism settings could not be identified for a direct comparison.

This guide, therefore, aims to provide a framework for such a comparative analysis by examining a structurally related compound, (4-Methoxyphenyl)(3,4,5-trimethoxyphenyl)methanone (PHT) , a phenstatin analog known to exhibit potent cytotoxic and antitumor activities. The data presented here is based on a study that investigated its efficacy both in vitro against various cancer cell lines and in vivo using a sarcoma 180 mouse model. This will serve as an illustrative example of the methodologies and data presentation required for a thorough comparison of a compound's performance in different experimental settings.

In Vitro Efficacy of (4-Methoxyphenyl)(3,4,5-trimethoxyphenyl)methanone (PHT)

The in vitro cytotoxic activity of PHT was evaluated against a panel of human tumor cell lines using the MTT assay. This colorimetric assay measures the metabolic activity of cells and is widely used to assess cell viability and proliferation. The results, summarized in the table below, demonstrate the potent cytotoxic effects of PHT, with IC50 values in the nanomolar range. The IC50 value represents the concentration of a drug that is required for 50% inhibition of cell growth.

Cell LineCancer TypeIC50 (nM)[1]
HCT-8Colon1.5
SF-295Glioblastoma2.5
OVCAR-8Ovarian3.0
NCI-H460Lung3.5
K562Leukemia4.0
MDA-MB435Melanoma8.0

In Vivo Efficacy of (4-Methoxyphenyl)(3,4,5-trimethoxyphenyl)methanone (PHT)

The in vivo antitumor activity of PHT was assessed in a Sarcoma 180 tumor-bearing mouse model. The compound was administered at two different doses, and its efficacy was also evaluated in combination with the standard chemotherapeutic agent, 5-fluorouracil (5-FU). The tumor inhibition rate was calculated to determine the in vivo effectiveness of the treatment.

Treatment GroupDose (mg/kg)Tumor Inhibition Rate (%)[1]
PHT2030.9
PHT4048.2
5-FU2033.3
PHT + 5-FU20 (each)55.7

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

The methodology for determining the in vitro cytotoxicity of PHT involved the following steps:

  • Cell Culture: Human tumor cell lines were cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Cell Seeding: Cells were seeded into 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells were then treated with various concentrations of PHT for a specified period (e.g., 72 hours).

  • MTT Addition: After the treatment period, MTT solution was added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: The formazan crystals were dissolved in a suitable solvent (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the resulting solution was measured at a specific wavelength using a microplate reader.

  • Data Analysis: The percentage of cell viability was calculated relative to untreated control cells, and the IC50 values were determined from the dose-response curves.

In Vivo Antitumor Activity Assay

The experimental workflow for assessing the in vivo antitumor efficacy of PHT is outlined below:

experimental_workflow cluster_animal_model Animal Model Preparation cluster_treatment Treatment Protocol cluster_evaluation Efficacy Evaluation A Swiss mice B Sarcoma 180 cell inoculation A->B intraperitoneal C Tumor development (24h post-inoculation) B->C D Treatment administration (7 days) C->D E Vehicle (control) D->E F PHT (20 & 40 mg/kg) D->F G 5-FU (20 mg/kg) D->G H PHT + 5-FU (20 mg/kg each) D->H I Sacrifice on day 8 H->I J Tumor weight measurement I->J K Tumor inhibition rate calculation J->K

In vivo antitumor activity experimental workflow.

Signaling Pathway and Mechanism of Action

PHT is a known tubulin inhibitor.[1] Tubulin is a critical protein that polymerizes to form microtubules, which are essential components of the cytoskeleton and the mitotic spindle. By inhibiting tubulin polymerization, PHT disrupts the formation of the mitotic spindle, leading to cell cycle arrest at the G2/M phase and ultimately inducing apoptosis (programmed cell death) in cancer cells.

signaling_pathway PHT PHT Tubulin Tubulin Polymerization PHT->Tubulin inhibits Microtubules Microtubule Formation Tubulin->Microtubules MitoticSpindle Mitotic Spindle Assembly Microtubules->MitoticSpindle CellCycle Cell Cycle Arrest (G2/M) MitoticSpindle->CellCycle leads to Apoptosis Apoptosis CellCycle->Apoptosis induces

Mechanism of action of PHT as a tubulin inhibitor.

Conclusion

While a direct comparative analysis of the in vitro and in vivo efficacy of this compound derivatives is not currently possible due to a lack of published data, the examination of the structurally related compound, (4-Methoxyphenyl)(3,4,5-trimethoxyphenyl)methanone, provides a valuable template for future research. The potent in vitro cytotoxicity of PHT translated into significant in vivo antitumor activity, highlighting its potential as a therapeutic agent.[1] Furthermore, the combination of PHT with 5-FU demonstrated an enhanced therapeutic effect.[1] Future preclinical studies on this compound derivatives should aim to generate similar comparative data, including detailed in vitro potency against a panel of cancer cell lines, in vivo efficacy in relevant animal models, and elucidation of the underlying mechanism of action. This comprehensive approach is crucial for the rational development of novel anticancer agents.

References

comparing the synthesis efficiency of different routes to 2,2-Dimethyl-4-(4-methoxyphenyl)-4-oxobutyric acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of two plausible synthetic routes to 2,2-Dimethyl-4-(4-methoxyphenyl)-4-oxobutyric acid, a keto acid of interest in medicinal chemistry and drug development. The comparison focuses on the efficiency and practicality of each route, supported by detailed experimental protocols and quantitative data based on analogous reactions.

At a Glance: Comparison of Synthetic Routes

The primary route for the synthesis of this compound is the Friedel-Crafts acylation of anisole with 2,2-dimethylglutaric anhydride. This guide outlines two distinct approaches to this reaction, differing in the choice of solvent and Lewis acid catalyst.

ParameterRoute 1: Dichlorobenzene SolventRoute 2: Carbon Disulfide Solvent
Key Reagents Anisole, 2,2-Dimethylglutaric Anhydride, Anhydrous Aluminum ChlorideAnisole, 2,2-Dimethylglutaric Anhydride, Anhydrous Aluminum Chloride
Solvent o-DichlorobenzeneCarbon Disulfide
Reaction Temperature 0°C to Room Temperature0°C to Reflux
Reaction Time ~24 hours~4 hours
Purity of Crude Product High (para-isomer selectivity >99%)Moderate to High
Estimated Yield ~95%~85-90%
Work-up Complexity Simple filtration of precipitated productMore complex, involving solvent removal and extraction
Safety Considerations Use of a high-boiling, chlorinated solvent.Use of a highly flammable and volatile solvent.

Experimental Protocols

Route 1: Friedel-Crafts Acylation in o-Dichlorobenzene

This method is adapted from a high-yield industrial process for a similar compound and is expected to provide high purity and yield of the para-substituted product.[1]

Materials:

  • Anisole

  • 2,2-Dimethylglutaric Anhydride

  • Anhydrous Aluminum Chloride (AlCl₃)

  • o-Dichlorobenzene

  • Ice

  • Concentrated Hydrochloric Acid

  • Toluene

Procedure:

  • To a 1 L four-necked flask equipped with a mechanical stirrer, dropping funnel, and thermometer, add 500 mL of o-dichlorobenzene and 147.0 g of anhydrous aluminum chloride.

  • Cool the mixture with an ice bath while stirring.

  • Add 71.1 g (0.5 mol) of 2,2-dimethylglutaric anhydride to the cooled suspension.

  • Prepare a solution of 54.1 g (0.5 mol) of anisole in 100 mL of o-dichlorobenzene and add it dropwise to the reaction mixture over 30 minutes, maintaining the temperature below 10°C.

  • Continue stirring the reaction mixture under ice cooling for 21 hours.

  • Prepare a mixture of 700 mL of ice water and 100 mL of concentrated hydrochloric acid. Slowly and carefully pour the reaction mixture into the ice-acid mixture with vigorous stirring.

  • The product will precipitate as a solid. Filter the precipitated crystals and wash them sequentially with water and then with toluene.

  • Dry the crystals to obtain this compound.

Route 2: Friedel-Crafts Acylation in Carbon Disulfide

This classical approach utilizes a more traditional solvent for Friedel-Crafts reactions. While potentially faster, it may require more rigorous purification to separate isomeric byproducts.

Materials:

  • Anisole

  • 2,2-Dimethylglutaric Anhydride

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Carbon Disulfide (CS₂)

  • Ice

  • Concentrated Hydrochloric Acid

  • Sodium Bicarbonate solution (5%)

  • Diethyl Ether

Procedure:

  • In a 500 mL three-necked flask fitted with a reflux condenser, mechanical stirrer, and a dropping funnel, place 147.0 g of anhydrous aluminum chloride and 200 mL of dry carbon disulfide.

  • Cool the suspension to 0°C in an ice-salt bath.

  • Slowly add a solution of 71.1 g (0.5 mol) of 2,2-dimethylglutaric anhydride and 54.1 g (0.5 mol) of anisole in 100 mL of carbon disulfide from the dropping funnel over a period of 1 hour.

  • After the addition is complete, allow the mixture to warm to room temperature and then heat under reflux for 2 hours.

  • Distill off the carbon disulfide.

  • Decompose the remaining complex by adding 200 g of crushed ice followed by 50 mL of concentrated hydrochloric acid.

  • Extract the product with diethyl ether (3 x 150 mL).

  • Wash the combined ether extracts with a 5% sodium bicarbonate solution to separate the acidic product from neutral byproducts.

  • Acidify the bicarbonate solution with dilute hydrochloric acid to precipitate the product.

  • Filter the precipitated solid, wash with cold water, and dry to yield this compound.

Visualizing the Synthetic Comparison

The following diagrams illustrate the logical workflow for the two proposed synthetic routes.

Synthesis_Comparison cluster_Route1 Route 1: Dichlorobenzene Solvent cluster_Route2 Route 2: Carbon Disulfide Solvent R1_Start Anisole + 2,2-Dimethylglutaric Anhydride R1_Step1 Friedel-Crafts Acylation (AlCl3, o-Dichlorobenzene, 0°C, 21h) R1_Start->R1_Step1 R1_Step2 Work-up (HCl/Ice, Filtration) R1_Step1->R1_Step2 R1_Product 2,2-Dimethyl-4-(4-methoxyphenyl) -4-oxobutyric Acid R1_Step2->R1_Product R2_Start Anisole + 2,2-Dimethylglutaric Anhydride R2_Step1 Friedel-Crafts Acylation (AlCl3, CS2, 0°C -> Reflux, 3h) R2_Start->R2_Step1 R2_Step2 Work-up (HCl/Ice, Extraction) R2_Step1->R2_Step2 R2_Product 2,2-Dimethyl-4-(4-methoxyphenyl) -4-oxobutyric Acid R2_Step2->R2_Product

Caption: A comparative workflow of two synthetic routes.

Reaction_Mechanism Anhydride 2,2-Dimethylglutaric Anhydride Acylium Acylium Ion Intermediate Anhydride->Acylium + AlCl3 LewisAcid AlCl3 Sigma Sigma Complex Acylium->Sigma + Anisole (Electrophilic Attack) Anisole Anisole Product 2,2-Dimethyl-4-(4-methoxyphenyl) -4-oxobutyric Acid Sigma->Product - H+

Caption: The general mechanism of the Friedel-Crafts acylation.

References

Cytotoxicity of 2,2-Dimethyl-4-(4-methoxyphenyl)-4-oxobutyric Acid on Normal Cell Lines: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive evaluation of the cytotoxic effects of 2,2-Dimethyl-4-(4-methoxyphenyl)-4-oxobutyric acid on normal, non-cancerous cell lines is currently not available in published scientific literature. Extensive searches for experimental data regarding the impact of this specific compound on the viability and metabolic activity of normal cell lines did not yield any specific results. Therefore, a direct comparison with alternative compounds based on experimental evidence is not feasible at this time.

While the requested comparative guide on the cytotoxicity of this compound cannot be constructed due to the absence of direct data, this report aims to provide researchers, scientists, and drug development professionals with a foundational understanding of the methodologies used to assess cytotoxicity and a brief overview of the cytotoxic profiles of conceptually related or alternative therapeutic agents.

General Experimental Protocols for Cytotoxicity Evaluation

The assessment of a compound's toxicity to normal cells is a critical step in drug development, ensuring that a potential therapeutic agent selectively targets diseased cells while minimizing harm to healthy tissues. Standard in vitro cytotoxicity assays are employed for this purpose. These assays typically involve exposing cultured normal cell lines to the test compound at various concentrations and for different durations.[1][2]

A generalized workflow for such an evaluation is outlined below:

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: Experimentation cluster_2 Phase 3: Data Acquisition cluster_3 Phase 4: Analysis A Select and Culture Normal Cell Lines B Prepare Stock Solution of 2,2-Dimethyl-4-(4-methoxyphenyl) -4-oxobutyric acid A->B C Determine Concentration Range B->C E Treat Cells with Compound at Various Concentrations C->E D Seed Cells in Multi-well Plates D->E F Incubate for Defined Periods (e.g., 24, 48, 72 hours) E->F G Perform Cytotoxicity Assay (e.g., MTT, LDH) F->G H Measure Endpoint (e.g., Absorbance, Fluorescence) G->H I Calculate Cell Viability (%) H->I J Determine IC50 Value (50% Inhibitory Concentration) I->J K Statistical Analysis J->K G Compound Cytotoxic Compound Receptor Cell Surface or Intracellular Receptor Compound->Receptor ROS Reactive Oxygen Species (ROS) Production Receptor->ROS Mitochondria Mitochondrial Dysfunction Receptor->Mitochondria ROS->Mitochondria Caspase Caspase Activation Mitochondria->Caspase Apoptosis Apoptosis (Programmed Cell Death) Caspase->Apoptosis DNA_Damage DNA Damage DNA_Damage->Caspase

References

benchmarking the calpain inhibitory activity of 2,2-Dimethyl-4-(4-methoxyphenyl)-4-oxobutyric acid analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Comparative Analysis of Calpain Inhibitors

The 4-aryl-4-oxobutanoic acid amide scaffold has been identified as a promising starting point for the development of novel calpain inhibitors. Research into this class of compounds has yielded derivatives with significant inhibitory potency. To contextualize the potential of new analogs, the following table benchmarks the activity of a representative 4-aryl-4-oxobutanoic acid amide against other well-characterized calpain inhibitors from different chemical classes.

Compound ClassRepresentative Compound/AnalogTarget Calpain IsoformPotency (IC₅₀/Kᵢ)Reference Compound(s)Potency (IC₅₀/Kᵢ)
4-Aryl-4-oxobutanoic Acid Amide 4c-2 (possesses a 2-methoxymethoxy group on the phenyl ring and a primary amide)µ-calpainIC₅₀ = 0.34 µM
Peptidomimetic ALLNµ-calpainKᵢ = 0.12 µM
Peptidomimetic Compound 3 (with α,α'-diethylglycine at P₂)µ-calpainKᵢ = 0.08 µM
Irreversible Inhibitor E64Calpain 1 & 2IC₅₀ = 0.57 µM
Selective Inhibitor BDA-410Calpain 1 & 2IC₅₀ = 21.4 nM

Table 1: Comparative inhibitory activities of a 4-aryl-4-oxobutanoic acid amide analog and other known calpain inhibitors. This table provides a baseline for evaluating the potential efficacy of novel compounds based on the 4-oxobutanoic acid scaffold.

Experimental Protocols

To facilitate the benchmarking of novel compounds such as 2,2-Dimethyl-4-(4-methoxyphenyl)-4-oxobutyric acid and its analogs, the following detailed experimental protocols for assessing calpain inhibitory activity are provided.

Fluorometric Calpain Activity Assay

This assay is a common and reliable method for determining the in vitro inhibitory activity of compounds against calpain.

Materials:

  • Purified calpain (e.g., porcine erythrocyte µ-calpain)

  • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 50 mM NaCl, 10 mM dithiothreitol (DTT), 1 mM EDTA, 1 mM EGTA

  • Fluorogenic Calpain Substrate: Suc-Leu-Tyr-AMC (Succinyl-Leucine-Tyrosine-7-Amino-4-methylcoumarin) or Ac-LLY-AFC (Acetyl-Leucyl-Leucyl-Tyrosyl-7-Amino-4-trifluoromethylcoumarin)

  • Calcium Chloride (CaCl₂) solution

  • Test compound (dissolved in DMSO)

  • 96-well black microtiter plates

  • Fluorometric microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare the Assay Buffer and store it at 4°C. Add DTT fresh before use.

    • Prepare a stock solution of the fluorogenic substrate in DMSO.

    • Prepare a stock solution of CaCl₂ in deionized water.

    • Prepare serial dilutions of the test compound in DMSO.

  • Assay Reaction:

    • In a 96-well plate, add the following to each well in the specified order:

      • Assay Buffer

      • Test compound at various concentrations (final DMSO concentration should be kept low, typically ≤ 2%)

      • Purified calpain enzyme (e.g., 2 µg)

    • Incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to interact with the enzyme.

    • Initiate the reaction by adding the fluorogenic substrate (final concentration, e.g., 0.2 mM).

    • Start the proteolytic cleavage by adding CaCl₂ (final concentration, e.g., 5 mM).

  • Measurement:

    • Immediately place the plate in a fluorometric microplate reader pre-set to the appropriate excitation and emission wavelengths (e.g., Ex/Em = 380/460 nm for AMC or Ex/Em = 400/505 nm for AFC).

    • Measure the fluorescence kinetically over a period of 30-60 minutes at 37°C.

  • Data Analysis:

    • Determine the rate of reaction (slope of the linear portion of the fluorescence versus time curve).

    • Calculate the percentage of inhibition for each concentration of the test compound relative to a DMSO control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC₅₀ value.

Visualizing Experimental and Biological Pathways

To aid in the conceptualization of the experimental and biological processes, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Acquisition & Analysis reagents Prepare Reagents (Buffer, Substrate, CaCl2) plate_prep Add Buffer, Inhibitor, and Calpain to Plate reagents->plate_prep inhibitor Prepare Inhibitor Dilutions inhibitor->plate_prep incubation Pre-incubate plate_prep->incubation reaction_start Add Substrate & CaCl2 incubation->reaction_start measurement Kinetic Fluorescence Measurement reaction_start->measurement data_proc Calculate Reaction Rates & % Inhibition measurement->data_proc ic50_calc IC50 Determination data_proc->ic50_calc

Caption: Experimental workflow for the fluorometric calpain activity assay.

calpain_signaling_pathway cluster_stimulus Cellular Stress/Stimulus cluster_calcium Calcium Homeostasis Disruption cluster_calpain Calpain Activation cluster_effects Downstream Effects stimulus e.g., Ischemia, Neurotoxicity ca_influx Increased Intracellular Ca2+ stimulus->ca_influx calpain_act Calpain Activation ca_influx->calpain_act cytoskeleton Cytoskeletal Protein Degradation calpain_act->cytoskeleton apoptosis Apoptosis calpain_act->apoptosis cell_death Cell Death cytoskeleton->cell_death apoptosis->cell_death inhibitor 4-Oxobutanoic Acid Analogs (Inhibitors) inhibitor->calpain_act

Caption: Simplified calpain signaling pathway in cellular injury.

Safety Operating Guide

Prudent Disposal of 2,2-Dimethyl-4-(4-methoxyphenyl)-4-oxobutyric Acid in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

Essential guidance for the safe and compliant disposal of 2,2-Dimethyl-4-(4-methoxyphenyl)-4-oxobutyric acid is critical for maintaining a secure research environment. As the toxicological properties of this specific compound are not extensively documented, it is imperative to handle it as hazardous waste, adhering to stringent disposal protocols.

This guide provides researchers, scientists, and drug development professionals with a clear, step-by-step approach to the proper disposal of this compound, ensuring personal safety and environmental protection. The following procedures are based on general best practices for the disposal of organic acids and ketones in a laboratory setting.

Immediate Safety and Handling Precautions

Prior to disposal, it is crucial to handle this compound with appropriate personal protective equipment (PPE). A safety data sheet (SDS) for the structurally similar compound 4-(3,5-Dimethyl-4-methoxyphenyl)-4-oxobutyric acid indicates that it is an irritant and may be harmful if ingested or inhaled[1]. Therefore, the following PPE is mandatory:

  • Eye Protection: Chemical safety goggles.

  • Hand Protection: Chemical-resistant gloves.

  • Body Protection: A laboratory coat.

  • Respiratory Protection: Use only in a chemical fume hood to avoid inhalation of dust or vapors[1].

Step-by-Step Disposal Protocol

The primary and most recommended method for the disposal of this compound is through a licensed hazardous waste management company. In-laboratory treatment, such as neutralization, is not advised without a complete toxicological profile of the compound.

  • Waste Collection and Segregation:

    • Collect all solid waste contaminated with this compound (e.g., weighing papers, contaminated gloves, and paper towels) in a designated, leak-proof hazardous waste container[2][3].

    • For aqueous solutions containing the compound, use a separate, clearly labeled container for "Acidic Organic Waste"[3].

    • Crucially, do not mix this waste stream with other types of chemical waste, particularly bases, oxidizing agents, or flammable solvents, to prevent dangerous reactions[4][5][6]. Avoid using metal containers for the collection of this acidic waste[2].

  • Container Labeling and Storage:

    • The waste container must be clearly and accurately labeled with the words "HAZARDOUS WASTE" and the full chemical name: "this compound"[6]. Include the approximate concentration and quantity.

    • Keep the container tightly sealed at all times, except when adding waste[6].

    • Store the sealed container in a designated and well-ventilated Satellite Accumulation Area (SAA) that is under the control of laboratory personnel[5][6].

  • Arranging for Professional Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup of the hazardous waste.

    • Professional waste disposal services will typically use a "lab-pack" service, where smaller containers of compatible chemicals are packaged into a larger, approved drum for safe transportation and disposal[7].

Spill Management

In the event of a spill, the following steps should be taken:

  • Evacuate and Secure the Area: Restrict access to the spill area.

  • Wear Appropriate PPE: Before cleaning the spill, ensure you are wearing the necessary protective equipment, including a respirator, chemical-resistant gloves, and safety goggles[1].

  • Contain and Clean the Spill:

    • For solid spills, gently cover the material with an absorbent material suitable for acidic compounds, such as sodium bicarbonate or a commercial acid spill neutralizer, to prevent dust formation[3]. Carefully sweep the neutralized material into a designated hazardous waste container[3].

    • Avoid creating dust during the cleanup process[3].

  • Decontaminate the Area: Clean the spill area with soap and water.

  • Dispose of Cleanup Materials: All materials used for the cleanup should be placed in the hazardous waste container and disposed of according to the protocol outlined above.

Quantitative Data Summary for Laboratory Waste Disposal

ParameterGuidelineSource
In-Lab Neutralization Quantity Limit Generally limited to small quantities (e.g., ≤ 25 mL of concentrated acids or bases) that are diluted 10:1 before neutralization.[8]
Acceptable pH Range for Sewer Disposal The neutralized solution should have a pH between 6 and 9.[9]
Prohibited for In-Lab Neutralization Oxidizing acids (e.g., chromic, perchloric, nitric), acids or bases containing heavy metals, and most organic acids and bases that remain toxic after neutralization.[5][8]
Satellite Accumulation Area (SAA) Volume Limit Laboratories may accumulate no more than 55 gallons of hazardous waste or one quart of acutely hazardous waste.[10]

Experimental Protocols and Visual Guides

Protocol for Spill Neutralization and Cleanup
  • Preparation: Don all required PPE (safety goggles, chemical-resistant gloves, lab coat, and respirator). Ensure the spill area is well-ventilated, preferably within a chemical fume hood.

  • Application of Neutralizing Agent: Gently cover the spilled solid this compound with an excess of sodium bicarbonate or a commercial acid spill neutralizer.

  • Mixing: Carefully and slowly mix the neutralizing agent with the spilled material using a plastic scoop or spatula. Avoid creating airborne dust.

  • Collection: Once the effervescence (if any) has ceased and the mixture appears to be homogeneous, carefully scoop the material into a clearly labeled hazardous waste container.

  • Final Decontamination: Wipe the spill area with a damp cloth or paper towel. Place the cleaning materials into the same hazardous waste container.

  • Disposal: Seal the container, label it as "Spill Debris of this compound," and arrange for its disposal through your institution's EHS office.

Disposal Decision Workflow

start Start: Disposal of This compound ppe Wear Appropriate PPE: - Safety Goggles - Chemical-Resistant Gloves - Lab Coat - Use in Fume Hood start->ppe waste_type Identify Waste Type ppe->waste_type solid_waste Solid Waste (Contaminated labware, gloves, etc.) waste_type->solid_waste Solid liquid_waste Aqueous Waste Solution waste_type->liquid_waste Liquid collect_solid Collect in a labeled 'Solid Hazardous Waste' container solid_waste->collect_solid collect_liquid Collect in a labeled 'Acidic Organic Waste' container liquid_waste->collect_liquid segregate Segregate from incompatible wastes (bases, oxidizers) collect_solid->segregate collect_liquid->segregate storage Store in a sealed container in a designated SAA segregate->storage disposal Contact EHS for professional disposal storage->disposal end End: Safe and Compliant Disposal disposal->end

References

Safeguarding Your Research: A Comprehensive Guide to Handling 2,2-Dimethyl-4-(4-methoxyphenyl)-4-oxobutyric acid

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Protocols for Laboratory Professionals

Personal Protective Equipment (PPE)

A comprehensive personal protective equipment strategy is the primary defense against chemical exposure. The following table summarizes the mandatory PPE for handling 2,2-Dimethyl-4-(4-methoxyphenyl)-4-oxobutyric acid.

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles are required. A face shield should be worn in addition to goggles when there is a higher risk of splashing.[1][2]Protects against splashes and airborne particles that can cause serious eye irritation or injury.[3][4]
Hand Protection Wear appropriate chemical-resistant gloves (e.g., nitrile, neoprene, or butyl rubber).[1][5][6]Prevents skin contact, which may cause irritation or allergic reactions.[3][7] Always inspect gloves before use and replace them immediately if contaminated.[5]
Body Protection A lab coat or chemical-resistant apron is required.[1] For tasks with a higher risk of exposure, wear protective clothing to prevent any possibility of skin contact.[5]Protects against spills and contamination of personal clothing. Contaminated clothing must be removed and laundered before reuse.[1][7]
Respiratory Protection Work should be conducted in a well-ventilated area or under a chemical fume hood.[1] If ventilation is inadequate or irritation is experienced, a NIOSH/MSHA or European Standard EN 149 approved respirator with an appropriate filter should be used.[1]Minimizes the inhalation of vapors, mists, or dust which may cause respiratory irritation.[3][4][7]

Experimental Protocols: Handling and Disposal

Handling Procedure:

  • Preparation: Before beginning work, ensure that a chemical fume hood is operational and the work area is clean and free of clutter.[1] Assemble all necessary equipment and reagents.

  • Personal Protective Equipment: Don all required PPE as outlined in the table above.

  • Weighing and Transfer: Handle the solid compound carefully to minimize dust generation. Use a disposable weigh boat or paper for weighing.[8] When transferring the substance, do so slowly and deliberately to avoid spills.

  • In Solution: When adding the compound to a solution, perform the task within a chemical fume hood to contain any potential fumes or splashes.

  • General Hygiene: Avoid all personal contact, including inhalation.[5] Do not eat, drink, or smoke in the handling area.[9][10] Wash hands thoroughly after handling the compound, even if gloves were worn.[5][7]

Disposal Plan:

  • Waste Identification: All waste contaminated with this compound, including empty containers, contaminated labware, and disposable PPE, should be treated as hazardous waste.

  • Waste Segregation: Collect solid waste in a designated, clearly labeled hazardous waste container.[8] Liquid waste containing this compound should be collected in a separate, labeled "Acidic Organic Waste" container. Do not mix with other waste streams.[1]

  • Container Management: Waste containers must be kept tightly closed when not in use and stored in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong bases.[11][12]

  • Final Disposal: Dispose of all chemical waste in accordance with federal, state, and local regulations.[1] The primary recommended method of disposal is through a licensed chemical incineration facility, preferably one equipped with an afterburner and scrubber.[13]

Workflow for Safe Handling

Workflow for Safe Handling of this compound prep Preparation - Verify fume hood function - Assemble materials ppe Don Appropriate PPE - Goggles/Face Shield - Chemical-Resistant Gloves - Lab Coat prep->ppe handling Chemical Handling (in fume hood) - Weighing - Transfer - Experimental Use ppe->handling spill Spill? handling->spill spill_cleanup Spill Cleanup - Evacuate and restrict access - Use appropriate absorbent - Collect in hazardous waste spill->spill_cleanup Yes waste_collection Waste Collection - Segregate solid & liquid waste - Use labeled, sealed containers spill->waste_collection No spill_cleanup->waste_collection decontaminate Decontamination - Clean work surfaces - Remove and dispose of PPE waste_collection->decontaminate disposal Final Disposal - Store waste appropriately - Arrange for licensed disposal decontaminate->disposal

Caption: Workflow for the safe handling of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.